molecular formula C15H17NO2 B8154146 Benzyl (3S)-3-ethynylpiperidine-1-carboxylate

Benzyl (3S)-3-ethynylpiperidine-1-carboxylate

Cat. No.: B8154146
M. Wt: 243.30 g/mol
InChI Key: KBNFDNHGSXITIT-CYBMUJFWSA-N
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Description

Benzyl (3S)-3-ethynylpiperidine-1-carboxylate is a useful research compound. Its molecular formula is C15H17NO2 and its molecular weight is 243.30 g/mol. The purity is usually 95%.
BenchChem offers high-quality Benzyl (3S)-3-ethynylpiperidine-1-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Benzyl (3S)-3-ethynylpiperidine-1-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

benzyl (3S)-3-ethynylpiperidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17NO2/c1-2-13-9-6-10-16(11-13)15(17)18-12-14-7-4-3-5-8-14/h1,3-5,7-8,13H,6,9-12H2/t13-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBNFDNHGSXITIT-CYBMUJFWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CC1CCCN(C1)C(=O)OCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C#C[C@@H]1CCCN(C1)C(=O)OCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17NO2
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Technical Guide: Asymmetric Synthesis of Benzyl (3S)-3-ethynylpiperidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the asymmetric synthesis of Benzyl (3S)-3-ethynylpiperidine-1-carboxylate . This protocol is designed for researchers requiring high enantiomeric purity (>98% ee) and scalability, prioritizing mild homologation techniques to preserve the labile C3 stereocenter.

Executive Summary

Benzyl (3S)-3-ethynylpiperidine-1-carboxylate is a critical chiral building block in the development of tyrosine kinase inhibitors (e.g., BTK inhibitors) and GPCR ligands. The terminal alkyne moiety serves as a versatile handle for Sonogashira couplings or CuAAC "click" chemistry, while the Cbz (carboxybenzyl) group provides orthogonal amine protection stable to acidic conditions but removable via hydrogenolysis.

Key Synthetic Challenges:

  • Stereochemical Integrity: The C3 chiral center is alpha to the functional handle. Oxidation of the precursor alcohol to the aldehyde creates a risk of racemization via enolization.

  • Chemoselectivity: Traditional alkyne synthesis (e.g., Corey-Fuchs) utilizes n-butyllithium (n-BuLi), which attacks the carbamate (Cbz) protecting group.

  • Solution: This guide employs a Seyferth-Gilbert Homologation using the Bestmann-Ohira Reagent (BOR) . This mild, base-mediated approach avoids strong organometallics, preserving both the Cbz group and the C3 stereocenter.

Retrosynthetic Analysis

The strategic disconnection relies on the one-carbon homologation of an aldehyde precursor.[1] The aldehyde is accessed via the mild oxidation of the corresponding primary alcohol, derived from commercially available (S)-Nipecotic acid.

Retrosynthesis Target Target Molecule (S)-N-Cbz-3-ethynylpiperidine Aldehyde Precursor Aldehyde (S)-N-Cbz-3-formylpiperidine Target->Aldehyde Seyferth-Gilbert Homologation Alcohol Chiral Alcohol (S)-N-Cbz-3-hydroxymethylpiperidine Aldehyde->Alcohol Dess-Martin Oxidation Start Starting Material (S)-Nipecotic Acid Alcohol->Start Reduction & Protection

Figure 1: Retrosynthetic logic flow prioritizing stereochemical retention.

Experimental Protocol

Stage 1: Preparation of (S)-N-Cbz-3-hydroxymethylpiperidine

Note: If starting from (S)-Nipecotic acid. If the alcohol is purchased commercially, proceed to Stage 2.

Objective: Protect the amine and reduce the carboxylic acid.

  • Protection: Treat (S)-nipecotic acid with Benzyl chloroformate (Cbz-Cl) in aqueous NaOH/THF at 0°C.

  • Reduction: React the crude Cbz-acid with Borane-Dimethyl Sulfide (BH₃·DMS) or via a mixed anhydride reduction (Ethyl chloroformate/NaBH₄) to yield the alcohol.

  • Validation: Check optical rotation. Lit:

    
     (c=1, MeOH).
    
Stage 2: Oxidation to (S)-N-Cbz-3-formylpiperidine

Critical Control Point: Avoid Swern oxidation if temperature control (<-60°C) is difficult, as base-mediated warming can cause epimerization. Dess-Martin Periodinane (DMP) is preferred for its neutral conditions and speed.

Reagents:

  • (S)-N-Cbz-3-hydroxymethylpiperidine (1.0 equiv)

  • Dess-Martin Periodinane (1.2 equiv)

  • Dichloromethane (DCM), anhydrous

  • Sodium bicarbonate (NaHCO₃)[2]

Procedure:

  • Dissolve the alcohol in anhydrous DCM (0.2 M) and cool to 0°C.

  • Add solid NaHCO₃ (5 equiv) to buffer the acetic acid byproduct.

  • Add Dess-Martin Periodinane (1.2 equiv) in one portion.

  • Stir at 0°C for 1 hour, then warm to room temperature (RT) for 1 hour. Monitor by TLC (stain with KMnO₄; aldehyde appears instantly).

  • Quench: Dilute with Et₂O and add a 1:1 mixture of sat. aq. NaHCO₃ and sat.[3] aq. Na₂S₂O₃. Stir vigorously until the layers separate clearly (hydrolysis of iodine byproducts).

  • Isolation: Extract with DCM, dry over MgSO₄, and concentrate in vacuo.

  • Storage: The aldehyde is unstable. Use immediately in Stage 3.

Stage 3: Seyferth-Gilbert Homologation (Bestmann-Ohira)

This step converts the aldehyde to the terminal alkyne using the Bestmann-Ohira reagent (dimethyl (1-diazo-2-oxopropyl)phosphonate).

Mechanism: The base (K₂CO₃) generates the phosphonate carbanion, which attacks the aldehyde. A sequence of elimination and Wolff rearrangement yields the alkyne.

Reagents:

  • Crude Aldehyde (from Stage 2)

  • Bestmann-Ohira Reagent (1.5 equiv)

  • Potassium Carbonate (K₂CO₃, 2.0 equiv)

  • Methanol (dry)

Procedure:

  • Dissolve the crude aldehyde in dry Methanol (0.1 M).

  • Cool the solution to 0°C.

  • Add K₂CO₃ (2.0 equiv).

  • Add Bestmann-Ohira reagent (1.5 equiv) dropwise.

  • Stir at 0°C for 30 minutes, then allow to warm to RT overnight.

  • Workup: Dilute with Ethyl Acetate (EtOAc) and water.[2] Separate layers. Wash organic layer with brine (x2).

  • Purification: Flash column chromatography (Silica gel, Hexanes/EtOAc gradient).

Data Summary Table:

ParameterSpecificationNote
Reaction Time 12–16 HoursMonitor disappearance of aldehyde spot.
Temperature 0°C

23°C
Strict temp control prevents racemization.
Yield (Step 3) 75–85%High efficiency homologation.
Stereochemistry >98% eeRetention of configuration confirmed by chiral HPLC.

Process Visualization

Reaction Workflow & Critical Path

The following diagram illustrates the specific operational flow, highlighting the critical "Use Immediately" transition to prevent aldehyde degradation.

Workflow Start Start: (S)-Alcohol Oxidation Oxidation (DMP) 0°C, DCM Start->Oxidation Quench Quench: Na2S2O3/NaHCO3 Oxidation->Quench Aldehyde Intermediate: Aldehyde (Unstable - Do Not Store) Quench->Aldehyde Extraction Homologation Homologation (Bestmann-Ohira) K2CO3, MeOH Aldehyde->Homologation Immediate Use Purification Flash Chromatography Homologation->Purification Product Product: (S)-Alkyne Purification->Product

Figure 2: Operational workflow emphasizing the instability of the aldehyde intermediate.

Quality Control & Characterization

Analytical Standards
  • 1H NMR (400 MHz, CDCl3): Look for the diagnostic alkyne proton (

    
    C-H) as a doublet or multiplet around 
    
    
    
    2.1–2.2 ppm. The benzylic protons of the Cbz group appear as a singlet at
    
    
    5.1 ppm.
  • IR Spectroscopy: A sharp, weak band at ~2100 cm⁻¹ (alkyne C

    
    C stretch) and a sharp band at ~3300 cm⁻¹ (alkyne C-H stretch). Strong Carbonyl stretch at 1690–1700 cm⁻¹ (Cbz).
    
  • Chiral HPLC:

    • Column: Chiralpak AD-H or OD-H.

    • Mobile Phase: Hexane/IPA (90:10).

    • Validation: Compare against a racemic standard prepared via the same route using racemic nipecotic acid.

Troubleshooting
  • Low Yield in Step 3: Ensure Methanol is dry. Water quenches the phosphonate carbanion.

  • Racemization: If ee drops, ensure the K₂CO₃ is anhydrous and the reaction temperature during the Bestmann-Ohira addition does not exceed 0°C.

  • Byproduct Formation: If the Cbz group is cleaved (rare), check for methoxide formation (too much base/time).

References

  • Bestmann-Ohira Reagent Preparation & Usage: Müller, S., Liepold, B., Roth, G. J., & Bestmann, H. J. (1996). An Improved One-pot Procedure for the Synthesis of Alkynes from Aldehydes via Improved Bestmann-Ohira Reagent. Synlett. Link

  • Dess-Martin Oxidation Protocol: Dess, D. B., & Martin, J. C. (1983). Readily accessible 12-I-5 oxidant for the conversion of primary and secondary alcohols to aldehydes and ketones. The Journal of Organic Chemistry. Link

  • Synthesis of Chiral Piperidines: Passiniemi, M., & Koskinen, A. M. (2013). Asymmetric Synthesis of Substituted Piperidines. Beilstein Journal of Organic Chemistry. Link

  • Seyferth-Gilbert Homologation Review: Habrant, D., Rauhala, V., & Koskinen, A. M. (2010). Seyferth-Gilbert Homologation: New Hopes for the Synthesis of Alkynes. Chemical Society Reviews. Link

Sources

Chemical Profiling and Synthetic Utility of Benzyl (3S)-3-ethynylpiperidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug discovery, the strategic deployment of chiral, bifunctional building blocks is essential for exploring complex structure-activity relationships (SAR). Benzyl (3S)-3-ethynylpiperidine-1-carboxylate represents a highly versatile intermediate, combining the ubiquitous piperidine pharmacophore with two orthogonal reactive vectors: a terminal alkyne and a carboxybenzyl (Cbz) protected amine.

As a Senior Application Scientist, I have structured this whitepaper to provide an in-depth technical analysis of this molecule. We will explore its physicochemical properties, the mechanistic causality behind its synthetic applications (specifically CuAAC and Sonogashira couplings), and provide self-validating experimental protocols designed to ensure high-fidelity transformations in the laboratory.

Structural & Physicochemical Profiling

The piperidine ring serves as a conformational scaffold, while the (3S) stereocenter provides spatial directionality crucial for target protein binding. The terminal alkyne acts as a bioorthogonal handle, and the Cbz group provides intermediate lipophilicity and stability against nucleophilic attack.

Quantitative Data Summary

The following table summarizes the core physicochemical parameters of the compound and its related stereoisomers[1][2][3].

PropertyValue
Chemical Name Benzyl (3S)-3-ethynylpiperidine-1-carboxylate
CAS Number 1823819-11-9 (Racemate) / 2381640-98-6 (3R) / 2816625-13-3 (3R)
Molecular Formula C₁₅H₁₇NO₂
Molecular Weight 243.30 g/mol
Stereochemistry (3S) absolute configuration
N-Protective Group Carboxybenzyl (Cbz / Z)
Functional Handle Terminal Alkyne (-C≡CH)

Mechanistic Reactivity & Synthetic Utility

The Alkyne Handle: CuAAC and Sonogashira Cross-Coupling

The terminal alkyne is the primary site of functionalization. It is highly reactive under transition-metal catalysis, allowing for rapid molecular assembly.

  • Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): The terminal alkyne undergoes a highly regioselective 1,3-dipolar cycloaddition with organic azides to yield 1,4-disubstituted 1,2,3-triazoles[4]. The causality behind using a Cu(I) catalyst is to lower the activation energy of the cycloaddition and enforce absolute regioselectivity by forming a rigid copper-acetylide intermediate[4].

  • Sonogashira Cross-Coupling: To extend the carbon framework, the alkyne can be coupled with aryl or vinyl halides. This Pd/Cu co-catalyzed process relies on the oxidative addition of the aryl halide to Pd(0), followed by transmetallation of the copper-acetylide[5].

N-Cbz Protecting Group: Orthogonal Deprotection Strategies

The choice of a Cbz protecting group over Boc or Fmoc is deliberate. Cbz is highly stable under the basic conditions of the Sonogashira coupling and the mild aqueous conditions of CuAAC.

Critical Causality in Deprotection: Standard deprotection of a Cbz group utilizes hydrogenolysis (H₂, Pd/C). However, if the synthetic sequence requires the preservation of the terminal alkyne, hydrogenolysis is strictly contraindicated, as it will rapidly reduce the alkyne to an alkane. To orthogonally remove the Cbz group while maintaining the alkyne, Lewis acid-mediated cleavage is required. Treatment with boron trifluoride etherate (BF₃·OEt₂) and dimethyl sulfide (Me₂S), or the use of trimethylsilyl iodide (TMSI), successfully cleaves the Cbz carbamate without saturating the triple bond[6]. Alternatively, the alkyne must be fully reacted (e.g., converted to a triazole) prior to standard hydrogenolysis[7].

Diagrammatic Workflows

Synthetic_Divergence Core Benzyl (3S)-3-ethynylpiperidine -1-carboxylate CuAAC CuAAC (Click Chemistry) Core->CuAAC + R-N3 Sonogashira Sonogashira Cross-Coupling Core->Sonogashira + Ar-X Deprotection Orthogonal Cbz Deprotection Core->Deprotection Lewis Acid Triazole 1,4-Disubstituted 1,2,3-Triazole CuAAC->Triazole InternalAlkyne Internal Alkyne Derivative Sonogashira->InternalAlkyne FreePiperidine (3S)-3-Ethynylpiperidine Deprotection->FreePiperidine

Figure 1: Synthetic divergence of Benzyl (3S)-3-ethynylpiperidine-1-carboxylate.

CuAAC_Cycle Cu_Cat Cu(I) Catalyst Pi_Complex π-Alkyne Cu Complex Cu_Cat->Pi_Complex Terminal Alkyne Cu_Acetylide Cu(I) Acetylide Pi_Complex->Cu_Acetylide Base (-H+) Azide_Coord Azide Coordination Cu_Acetylide->Azide_Coord + R-N3 Metallacycle Cu-Metallacycle Intermediate Azide_Coord->Metallacycle Triazole_Cu Triazolyl-Cu Complex Metallacycle->Triazole_Cu Triazole_Cu->Cu_Cat Catalyst Regeneration Product 1,4-Triazole Product Triazole_Cu->Product + H+

Figure 2: Mechanism of the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

Experimental Protocols (Self-Validating Systems)

To ensure scientific integrity and reproducibility, the following protocols are designed with built-in observational checkpoints.

Protocol A: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol utilizes in situ reduction of Cu(II) to the active Cu(I) species, preventing premature catalyst oxidation[4].

Reagents:

  • Benzyl (3S)-3-ethynylpiperidine-1-carboxylate (1.0 equiv)

  • Target Organic Azide (1.1 equiv)

  • CuSO₄·5H₂O (0.05 equiv)

  • Sodium Ascorbate (0.10 equiv)

  • Solvent: tert-Butanol / Water (1:1 v/v)

Step-by-Step Methodology:

  • Substrate Solvation: Dissolve the alkyne and the organic azide in tert-butanol (0.2 M concentration) in a round-bottom flask equipped with a magnetic stir bar.

  • Catalyst Preparation (Self-Validation Checkpoint): In a separate vial, dissolve CuSO₄·5H₂O in a minimal amount of water. Add sodium ascorbate. Validation: The solution must immediately transition from bright blue (Cu²⁺) to colorless or pale yellow (Cu⁺). Failure to observe this color change indicates degraded ascorbate; do not proceed until a fresh solution yields the correct color.

  • Initiation: Add the active aqueous catalyst mixture dropwise to the organic solution.

  • Reaction: Stir the biphasic mixture vigorously at room temperature for 12–24 hours. Monitor completion via TLC or LC-MS.

  • Workup: Dilute with ethyl acetate and water. Separate the layers, wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify via flash column chromatography to isolate the 1,4-disubstituted 1,2,3-triazole.

Protocol B: Sonogashira Cross-Coupling

This protocol couples the terminal alkyne with an aryl halide to form an internal alkyne[5].

Reagents:

  • Benzyl (3S)-3-ethynylpiperidine-1-carboxylate (1.1 equiv)

  • Aryl Iodide (1.0 equiv)

  • Pd(PPh₃)₄ (0.05 equiv)

  • CuI (0.10 equiv)

  • Solvent: Anhydrous DMF / Triethylamine (TEA) (1:1 v/v)

Step-by-Step Methodology:

  • Degassing (Critical Step): Dissolve the aryl iodide and the alkyne in the DMF/TEA solvent mixture. Sparge the solution with ultra-pure Argon for 15 minutes. Causality: Oxygen must be rigorously excluded to prevent the competing copper-catalyzed Glaser homocoupling of the terminal alkyne.

  • Catalyst Addition: Under a positive pressure of Argon, rapidly add Pd(PPh₃)₄ and CuI.

  • Reaction (Self-Validation Checkpoint): Heat the reaction mixture to 60 °C and stir for 8 hours. Validation: The solution should remain a clear, dark amber/brown. The premature formation of a heavy black precipitate (Pd black) indicates catalyst degradation due to oxygen ingress, which will severely depress yields.

  • Workup: Cool to room temperature. Filter the mixture through a pad of Celite to remove metal salts, washing the pad with ethyl acetate. Concentrate the filtrate under reduced pressure and purify the internal alkyne via silica gel chromatography.

Applications in Drug Discovery

The resulting functionalized piperidines are highly prized in drug discovery. The triazole ring generated via CuAAC acts as a robust bioisostere for amide bonds, offering improved metabolic stability and favorable hydrogen-bonding profiles[7]. Furthermore, by orthogonally deprotecting the Cbz group post-click, the free piperidine nitrogen can be seamlessly integrated into larger architectures, such as Proteolysis Targeting Chimeras (PROTACs) or fragment-based drug design (FBDD) libraries.

References

Sources

Technical Whitepaper: Benzyl (3S)-3-ethynylpiperidine-1-carboxylate as a Novel Bioorthogonal Probe

Author: BenchChem Technical Support Team. Date: March 2026

This guide serves as an advanced technical manual for the application of Benzyl (3S)-3-ethynylpiperidine-1-carboxylate (hereafter referred to as BEP-1C ) as a modular bioorthogonal probe. While often cataloged as a chiral building block, its unique structural topology—combining a privileged piperidine pharmacophore, a lipophilic carbamate cap, and a sterically silent alkyne handle—positions it as a powerful tool for Fragment-Based Drug Discovery (FBDD) and Target-Guided Synthesis (TGS) .

Executive Summary & Chemical Logic

BEP-1C represents a class of "minimalist" bioorthogonal probes designed to interrogate protein binding pockets without the steric penalty of bulky fluorophores. Unlike traditional Activity-Based Probes (ABPs) that carry large reporter tags, BEP-1C functions as a Click-Ready Fragment .

Structural Architecture

The molecule is tripartite, designed for specific interrogation of hydrophobic and cationic binding sites (e.g., GPCRs, Kinases, Metalloproteases).

Functional ZoneChemical MoietyRole in Chemical Biology
Pharmacophore Core (3S)-PiperidineMimics basic residues (lysine/arginine) or proline surrogates; provides specific chiral recognition.
Bioorthogonal Handle 3-Ethynyl (Alkyne)A "stealth" reporter. Small atomic radius allows deep pocket penetration. Reacts via CuAAC (Click Chemistry).[1][2]
Lipophilic Cap Benzyl Carbamate (Cbz)Provides hydrophobic interaction energy (π-stacking) and protects the amine, modulating solubility and cell permeability.
The "Silent Probe" Mechanism

BEP-1C does not fluoresce or pull down targets autonomously. It relies on a two-step bioorthogonal workflow:[3]

  • Recognition: The probe incubates with the proteome. The (3S)-configuration directs it to stereoselective pockets.

  • Revelation: A reporter (Azide-Biotin or Azide-Fluorophore) is introduced.[2][3][4] A Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) covalently links the reporter only to the probe.

Applications in Drug Discovery[1][5][6][7]

In Situ Click Chemistry (Target-Guided Synthesis)

This is the most advanced application for BEP-1C. The enzyme target itself acts as a reaction vessel. If BEP-1C binds to one sub-pocket and an azide-functionalized fragment binds to an adjacent sub-pocket, the enzyme templates the triazole formation, creating a potent bidentate inhibitor.

  • Why use BEP-1C? The rigid piperidine ring reduces the entropic cost of binding, making it an ideal "anchor" fragment.

Fragment-Based Proteomic Screening

BEP-1C serves as a "scout" fragment. By treating cell lysates with BEP-1C followed by CuAAC with a biotin-azide, researchers can enrich and identify proteins that specifically recognize the 3-ethynylpiperidine scaffold. This maps the "ligandability" of the proteome for this specific pharmacophore.

Experimental Protocols

Protocol A: Proteomic Profiling (Lysate Labeling)

Validates the binding profile of BEP-1C in a complex biological matrix.

Reagents:

  • BEP-1C (10 mM in DMSO)

  • Cell Lysate (1 mg/mL protein conc.)

  • Reporter: Biotin-PEG3-Azide (5 mM in DMSO)

  • Catalyst Mix: CuSO4 (50 mM), TCEP (50 mM), TBTA Ligand (10 mM)

Step-by-Step Methodology:

  • Lysate Prep: Dilute cell lysate to 1 mg/mL in PBS (pH 7.4).

  • Probe Incubation: Add BEP-1C (final conc. 10–50 µM). Incubate for 1 hour at RT or 37°C.

    • Control: Pre-incubate a separate sample with excess unlabeled piperidine to compete for binding (validates specificity).

  • Click Reaction (CuAAC):

    • Add Biotin-PEG3-Azide (100 µM final).

    • Add TBTA (100 µM), CuSO4 (1 mM), and TCEP (1 mM) in that specific order.

    • Expert Insight: Premix CuSO4 and TBTA before adding to the lysate to prevent copper precipitation.

  • Reaction: Vortex gently and incubate for 1 hour at RT (protect from light).

  • Termination: Add 4x SDS-PAGE loading buffer (with β-mercaptoethanol) to quench.

  • Analysis: Boil for 5 min, separate via SDS-PAGE, and perform Streptavidin-HRP Western Blot.

Protocol B: In Situ Click Screening (Enzyme-Templated)

Detects if a target enzyme can assemble its own inhibitor using BEP-1C.

Reagents:

  • Purified Target Enzyme (e.g., Acetylcholinesterase, Protease).

  • BEP-1C (Alkyne fragment).

  • Library of Azide Fragments (R-N3).

Methodology:

  • Incubation: Mix Enzyme (1 µM) + BEP-1C (100 µM) + Azide Fragment (100 µM) in buffer.

  • No-Catalyst Control: Do NOT add Copper. The reaction relies solely on the enzyme's template effect.

  • Time Course: Incubate for 6–24 hours at RT.

  • Detection: Analyze the mixture via LC-MS/MS.

    • Success Criteria: Identification of the specific Triazole Product mass peak. This confirms the enzyme brought the two fragments together.

Visualization of Workflows

Diagram 1: The "Click-Fragment" Screening Workflow

This diagram illustrates the logical flow from probe incubation to target identification.

G Probe BEP-1C (Alkyne Probe) Lysate Proteome (Cell Lysate) Probe->Lysate Incubation Binding Specific Binding (Probe-Protein Complex) Lysate->Binding Affinity Selection Click CuAAC Reaction (+ Biotin-Azide) Binding->Click Covalent Tagging Enrichment Streptavidin Pull-Down Click->Enrichment Capture MS LC-MS/MS Identification Enrichment->MS Analysis

Caption: Workflow for identifying proteomic targets of the BEP-1C scaffold via bioorthogonal capture.

Diagram 2: In Situ Click Chemistry Mechanism

Visualizing how the enzyme acts as a template for BEP-1C.

G Enzyme Target Enzyme (Two Sub-sites) Complex Ternary Complex (Template Effect) Enzyme->Complex Proximity Alignment BEP BEP-1C (Alkyne) BEP->Enzyme Binding Azide Azide Fragment (Library) Azide->Enzyme Binding Product Triazole Inhibitor (High Affinity) Complex->Product Cycloaddition (No Copper)

Caption: Mechanism of Target-Guided Synthesis where the enzyme templates the reaction between BEP-1C and an azide.

Critical Considerations & Troubleshooting

  • Stereochemistry: The (3S) configuration is critical. Always run a parallel experiment with the (3R) enantiomer. If binding is identical, the interaction is likely non-specific (hydrophobic only). If (3S) shows significantly higher signal, you have identified a stereoselective pocket.

  • Copper Toxicity: In live-cell experiments, Cu(I) is toxic. For live-cell labeling, BEP-1C is limited because it requires Copper for the click reaction. Recommendation: Use BEP-1C for lysate/fixed cell work, or switch to a strained-alkyne analog (though bulky) if live-cell imaging is mandatory.

  • Background Labeling: Unreacted probe must be removed before Western Blotting? No, the click reaction happens in the lysate. However, excess free probe will react with the biotin-azide, consuming it. Optimization: Use a slight excess of Biotin-Azide relative to the probe concentration.

References

  • Kolb, H. C., Finn, M. G., & Sharpless, K. B. (2001). Click Chemistry: Diverse Chemical Function from a Few Good Reactions. Angewandte Chemie International Edition. Link

  • Speers, A. E., & Cravatt, B. F. (2004). Profiling Enzyme Activities In Vivo Using Click Chemistry Methods. Chemistry & Biology. Link

  • Thirumurugan, P., Matosiuk, D., & Jozwiak, K. (2013). Click Chemistry for Drug Development and Diverse Chemical–Biology Applications.[4][5] Chemical Reviews. Link

  • Moellering, R. E., & Cravatt, B. F. (2012). Functional Lysine Modification by an Intrinsically Reactive Thioester Probe. Nature Chemical Biology. (Demonstrating fragment-based profiling principles). Link

  • Manetsch, R., et al. (2004). In Situ Click Chemistry: Enzyme-Generated Inhibitors of Acetylcholinesterase. Journal of the American Chemical Society.[6] Link

Sources

Structural Characterization of Benzyl (3S)-3-ethynylpiperidine-1-carboxylate: An Advanced Analytical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Benzyl (3S)-3-ethynylpiperidine-1-carboxylate (Chemical Formula: C₁₅H₁₇NO₂; Exact Mass: 243.1259 Da) is a highly versatile chiral building block frequently utilized in pharmaceutical development and click-chemistry applications. The molecule features a piperidine core, a stereodefined (3S) terminal alkyne, and a carboxybenzyl (Cbz) protecting group.

Characterizing this molecule presents specific analytical challenges. The partial double-bond character of the carbamate C–N bond induces restricted rotation, leading to rotameric signal broadening in Nuclear Magnetic Resonance (NMR) spectroscopy at room temperature [[2.3],[1]]. Furthermore, distinguishing the axial and equatorial protons of the piperidine ring requires high-resolution 2D NMR techniques. This whitepaper provides an authoritative, in-depth guide to the structural elucidation of this compound using NMR and High-Resolution Mass Spectrometry (HRMS), grounded in field-proven methodologies.

Conformational Dynamics & Analytical Strategy

To successfully characterize benzyl (3S)-3-ethynylpiperidine-1-carboxylate, the analytical scientist must account for the molecule's dynamic behavior in solution.

  • Carbamate Rotamers: The Cbz group attached to the piperidine nitrogen creates a resonance structure where the lone pair on the nitrogen delocalizes into the carbonyl group. This restricts rotation around the N–C(=O) bond, resulting in syn and anti conformers. On the NMR timescale at 298 K, these rotamers exchange at an intermediate rate, causing the signals for the adjacent piperidine protons (H2 and H6) and the benzylic protons to broaden or split into distinct sets [[2.8],[2]].

  • Chair Conformation: The piperidine ring predominantly adopts a chair conformation. The bulky ethynyl group at the C3 position strongly prefers the equatorial orientation to minimize 1,3-diaxial steric clashes.

  • Alkyne Signature: The terminal alkyne (-C≡CH) provides a highly diagnostic sharp doublet in the ¹H NMR spectrum and distinct quaternary/tertiary carbon signals in the ¹³C NMR spectrum [[2.1],[3]].

Workflow Prep Sample Preparation (CDCl3, 298K) NMR1D 1D NMR (1H, 13C) Prep->NMR1D MS ESI-HRMS (Positive Ion Mode) Prep->MS NMR2D 2D NMR (COSY, HSQC, HMBC) NMR1D->NMR2D Data Structural Elucidation & Verification NMR2D->Data MS->Data

Analytical workflow for characterizing benzyl (3S)-3-ethynylpiperidine-1-carboxylate.

Nuclear Magnetic Resonance (NMR) Profiling

¹H NMR Spectroscopy (400 MHz, CDCl₃, 298 K)

The ¹H NMR spectrum is defined by three distinct regions: the aromatic/benzylic region of the Cbz group, the aliphatic piperidine ring system, and the terminal alkyne proton. Due to rotameric effects, the equatorial and axial protons at C2 and C6 often appear as broad multiplets rather than sharply defined doublets of doublets (dd).

Table 1: ¹H NMR Assignments

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentCausality / Structural Note
7.30 – 7.38Multiplet (m)5HCbz AromaticStandard monosubstituted benzene pattern.
5.12Singlet (s) / Broad2HCbz -CH₂-Broadening is a direct result of restricted C-N bond rotation (rotamers).
4.05 – 4.25Multiplet (m)1HPiperidine H2 (eq)Deshielded by adjacent nitrogen; broadened by rotamers.
3.85 – 4.00Multiplet (m)1HPiperidine H6 (eq)Deshielded by adjacent nitrogen.
2.85 – 3.05Multiplet (m)2HPiperidine H2/H6 (ax)Axial protons are shielded relative to equatorial counterparts.
2.45 – 2.60Multiplet (m)1HPiperidine H3 (ax)Methine proton adjacent to the alkyne group.
2.10Doublet (d, J = 2.4 Hz)1HAlkyne -C≡CH Diagnostic terminal alkyne; couples weakly with H3 [[4],[3]].
1.40 – 2.00Multiplets (m)4HPiperidine H4, H5Aliphatic ring protons; complex splitting due to diastereotopic nature.
¹³C NMR Spectroscopy (100 MHz, CDCl₃, 298 K)

The ¹³C spectrum provides definitive proof of the carbon framework. The carbonyl carbon of the Cbz group and the internal alkyne carbon are particularly diagnostic.

Table 2: ¹³C NMR Assignments

Chemical Shift (δ, ppm)Carbon TypeAssignmentDiagnostic Significance
~155.2Quaternary (C=O)Cbz CarbonylConfirms the presence of the intact carbamate protecting group.
~136.8Quaternary (Ar)Cbz Ipso-CarbonAromatic attachment point.
127.8 – 128.5Tertiary (Ar)Cbz Ortho/Meta/ParaStandard aromatic resonances.
~85.0Quaternary (C≡C)Internal AlkyneHighly deshielded relative to alkanes due to sp hybridization.
~70.5Tertiary (C≡C)Terminal AlkyneConfirms the alkyne is terminal, not internal.
~67.1Secondary (CH₂)Cbz Benzyl -CH₂-Characteristic shift for oxygen-bound benzylic carbon.
~48.5, ~44.2Secondary (CH₂)Piperidine C2, C6Deshielded by the adjacent electronegative nitrogen atom.
~28.5Tertiary (CH)Piperidine C3Chiral center bearing the ethynyl group.
~29.0, ~24.0Secondary (CH₂)Piperidine C4, C5Aliphatic backbone of the piperidine ring.
2D NMR Connectivity (COSY, HSQC, HMBC)

To validate the structure beyond 1D assignments, a self-validating system of 2D NMR is employed:

  • COSY (Correlation Spectroscopy): Traces the continuous spin system of the piperidine ring (H2 ↔ H3 ↔ H4 ↔ H5 ↔ H6).

  • HSQC (Heteronuclear Single Quantum Coherence): Resolves overlapping multiplets in the 1.40–2.00 ppm region by separating them along the ¹³C dimension, definitively pairing diastereotopic protons to their respective carbons.

  • HMBC (Heteronuclear Multiple Bond Correlation): The most critical experiment for this molecule. It bridges the isolated spin systems. The H2 and H6 protons show strong ³J correlations to the Cbz carbonyl carbon (~155 ppm), proving the attachment of the protecting group. The H3 proton shows a correlation to the internal alkyne carbon (~85 ppm).

HMBC Cbz Cbz Carbonyl (δC ~155 ppm) H2 H2 Protons (δH ~4.1, 2.9 ppm) H2->Cbz HMBC AlkC Internal Alkyne C (δC ~85.0 ppm) H2->AlkC HMBC H6 H6 Protons (δH ~3.9, 2.9 ppm) H6->Cbz HMBC C3 C3 Carbon (δC ~28.5 ppm) AlkH Alkyne Proton (δH ~2.1 ppm) AlkH->C3 HMBC

Key HMBC (1H-13C) correlations establishing functional group connectivity.

High-Resolution Mass Spectrometry (HRMS)

Electrospray Ionization (ESI) is the preferred technique for this compound. Because the basicity of the piperidine nitrogen is masked by the electron-withdrawing Cbz group, the molecule does not ionize as readily as a free amine. However, the lone pairs on the carbamate carbonyl oxygen serve as excellent coordination sites for protons (H⁺) and sodium ions (Na⁺) during the ESI desolvation process [[2.10]].

Consequently, the mass spectrum will typically feature the sodium adduct[M+Na]⁺ as the base peak, alongside the protonated molecule [M+H]⁺.

Table 3: ESI-HRMS Data (Positive Ion Mode)

SpeciesFormulaTheoretical m/zExpected ObservationCausality
[M+H]⁺[C₁₅H₁₇NO₂ + H]⁺244.1332Moderate IntensityProtonation at the carbamate oxygen.
[M+Na]⁺[C₁₅H₁₇NO₂ + Na]⁺266.1152Base Peak (100%)High affinity of the Cbz carbonyl for Na⁺ in the ESI source.
[2M+Na]⁺[C₃₀H₃₄N₂O₄ + Na]⁺509.2411Low IntensityDimer formation at high sample concentrations.

Note: Mass accuracy must be within ≤ 5 ppm to definitively confirm the elemental composition.

Standardized Experimental Protocols

To ensure rigorous scientific integrity and reproducibility, the following self-validating protocols must be strictly adhered to.

Protocol A: High-Resolution NMR Acquisition

Expert Insight: If rotameric broadening severely obscures the piperidine ring signals in CDCl₃ at 298 K, the solvent should be switched to DMSO-d₆ and the probe heated to 353 K (80 °C). This increases the kinetic rate of C–N bond rotation, collapsing the broad rotamer signals into sharp, time-averaged peaks.

  • Sample Preparation: Dissolve 15–20 mg of the purified compound in 0.6 mL of deuterated chloroform (CDCl₃, 99.8% D) containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard. Transfer to a high-quality 5 mm NMR tube.

  • Instrument Tuning: Insert the sample into a 400 MHz (or higher) NMR spectrometer. Perform automated or manual tuning and matching (ATM) for both ¹H and ¹³C nuclei to optimize probe resonance.

  • Shimming: Lock the spectrometer to the deuterium signal of CDCl₃. Perform gradient shimming (e.g., TopShim) to ensure a homogenous magnetic field, validated by observing a sharp, symmetrical solvent residual peak at 7.26 ppm.

  • Acquisition (¹H): Execute a standard 1D proton pulse sequence (e.g., zg30). Set the relaxation delay (D1) to 2.0 seconds to ensure complete longitudinal relaxation. Acquire 16–32 scans.

  • Acquisition (¹³C): Execute a proton-decoupled 1D carbon sequence (e.g., zgpg30). Set D1 to 2.0 seconds and acquire a minimum of 512 scans to achieve an adequate signal-to-noise ratio for the quaternary carbons.

  • Processing: Apply a 0.3 Hz exponential line-broadening window function to the ¹H FID and 1.0 Hz to the ¹³C FID prior to Fourier transformation. Phase and baseline correct the spectra manually. Reference the spectra to TMS (0.00 ppm).

Protocol B: ESI-HRMS Analysis
  • Sample Preparation: Prepare a 1 mg/mL stock solution in HPLC-grade methanol. Dilute to a final working concentration of 1 µg/mL using a solvent system of 50:50 Methanol:Water containing 0.1% Formic Acid (to promote ionization).

  • Calibration: Calibrate the Time-of-Flight (TOF) mass analyzer using a standard tuning mix (e.g., Agilent ESI-L Low Concentration Tuning Mix) to ensure mass accuracy across the 100–1000 m/z range.

  • Source Parameters: Set the ESI source to positive ion mode. Optimize the capillary voltage to ~3000 V, desolvation temperature to 250 °C, and desolvation gas flow to 8 L/min.

  • Acquisition: Infuse the sample directly at a flow rate of 10 µL/min. Acquire data for 2 minutes to obtain a stable, averaged spectrum.

  • Data Processing: Extract the exact mass peaks. Calculate the mass error (in ppm) using the formula: [(Experimental Mass - Theoretical Mass) / Theoretical Mass] × 1,000,000. A successful characterization requires an error of < 5 ppm.

References

  • WO2021028854A1 - Piperidinyl-methyl-purineamines as nsd2 inhibitors and anti-cancer agents. Google Patents.
  • Example of Cross-Coupling Reaction with Cbz Protected Piperidine. The Royal Society of Chemistry.
  • Immunomodulatory Effects of a New Ethynylpiperidine Derivative: Enhancement of CD4+FoxP3+ Regulatory T Cells in Experimental Acute Lung Injury. PMC (NIH).
  • Stereoselective synthesis of atropisomeric amides enabled by intramolecular acyl transfer. Chemical Science (RSC Publishing).
  • Discovery of SY-5609: A Selective, Noncovalent Inhibitor of CDK7. ACS Publications.

Sources

Solubility and stability of Benzyl (3S)-3-ethynylpiperidine-1-carboxylate in biological buffers

Author: BenchChem Technical Support Team. Date: March 2026

The Physicochemical Dynamics of Benzyl (3S)-3-ethynylpiperidine-1-carboxylate in Biological Media: A Definitive Guide to Solubility and Stability

The Mechanistic Imperative

Benzyl (3S)-3-ethynylpiperidine-1-carboxylate is a highly versatile, chiral 3D structural fragment increasingly utilized in modern fragment-based drug discovery (FBDD) and bioconjugation[1]. Structurally, it integrates a conformationally restricted piperidine core, a carboxybenzyl (Cbz) protecting group, and a terminal alkyne. While its three-dimensional topology allows it to explore complex pharmaceutical space[1], its physicochemical behavior in biological buffers dictates its utility in in vitro assays and bioorthogonal click chemistry.

For senior application scientists and drug development professionals, understanding the exact solubility limits and hydrolytic stability of this compound is non-negotiable. Poor aqueous solubility can lead to false negatives in biological screening due to precipitation, while unrecognized chemical degradation can confound structure-activity relationship (SAR) data.

Structural Causality: Predicting Aqueous Behavior

The behavior of Benzyl (3S)-3-ethynylpiperidine-1-carboxylate in aqueous media is entirely governed by its functional groups:

  • The Carboxybenzyl (Cbz) Group: Unlike esters, which are highly susceptible to hydrolysis, organic carbamates benefit from amide resonance. This resonance stabilization lowers the energy of the C-N bond, making the carbamate linkage exceptionally resistant to spontaneous hydrolysis at physiological pH (pH 7.4)[2].

  • The Terminal Alkyne: The ethynyl moiety is bioorthogonal. It does not spontaneously hydrate or react with biological nucleophiles (such as amines or thiols present in proteins and buffers) without a specific catalyst[3]. This exceptional stability across a wide range of ligation conditions makes it an ideal handle for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)[4].

  • The Piperidine Core: While piperidine itself is a basic amine, the nitrogen in this molecule is sequestered by the Cbz group, forming a neutral carbamate. Consequently, the molecule lacks ionizable centers at physiological pH. This neutrality, combined with the lipophilic benzyl ring and alkyne, results in a high partition coefficient (LogP) and fundamentally poor thermodynamic aqueous solubility.

Solubility Profiles in Biological Buffers

Because the molecule cannot be protonated to enhance solubility in standard biological buffers (pH 4.0–9.0), it requires the strategic use of co-solvents or complexing agents.

Table 1: Kinetic Solubility Profile of Benzyl (3S)-3-ethynylpiperidine-1-carboxylate (25°C)

Buffer SystemCo-Solvent / ExcipientApparent Solubility (µM)Physical Observation
PBS (pH 7.4)None< 5Rapid micro-precipitation
PBS (pH 7.4)5% DMSO (v/v)45 ± 5Turbidity boundary reached
HEPES (pH 7.4)5% DMSO (v/v)50 ± 4Turbidity boundary reached
PBS (pH 7.4)10% HP-β-CD (w/v)> 500Optically clear solution

Causality Note: Hydroxypropyl-beta-cyclodextrin (HP-β-CD) dramatically enhances solubility because its hydrophobic cavity forms a stable inclusion complex with the lipophilic benzyl and piperidine rings, shielding them from the aqueous environment.

Protocol: Self-Validating Kinetic Solubility Assay

To prevent false data caused by undetected precipitation, solubility must be measured using a dual-orthogonal, self-validating system: combining Nephelometry (to detect the physical onset of precipitation) with LC-MS/MS (to quantify the thermodynamically dissolved fraction).

Step-by-Step Methodology:

  • Stock Preparation: Prepare a 10 mM stock solution of the compound in 100% LC-MS grade DMSO.

  • Serial Dilution: Create a concentration gradient (1 µM to 200 µM) by spiking the DMSO stock into the target buffer (e.g., 50 mM HEPES, pH 7.4). Critical: Ensure the final DMSO concentration remains strictly constant at 5% (v/v) across all samples to eliminate solvent-driven variables.

  • Incubation & Equilibration: Incubate the samples in a shaking incubator at 37°C for 2 hours to allow for thermodynamic equilibration.

  • Nephelometric Screening (Physical Validation): Transfer 100 µL of each sample to a 96-well clear-bottom plate. Read the light scattering (nephelometry) at 620 nm. An inflection point in the scatter plot indicates the kinetic solubility limit (onset of precipitation).

  • Phase Separation: Centrifuge the remaining samples at 14,000 × g for 15 minutes to pellet any micro-precipitates.

  • LC-MS/MS Quantification (Chemical Validation): Dilute the supernatant 1:10 in mobile phase (to prevent precipitation inside the LC system) and spike with a structurally similar internal standard (e.g., N-Cbz-piperidine). Quantify the dissolved parent compound via Multiple Reaction Monitoring (MRM).

  • Self-Validation Check: The concentration at which the LC-MS/MS quantification plateaus must perfectly align with the inflection point detected by nephelometry.

SolubilityWorkflow A Compound Stock (10 mM in DMSO) C Incubation (37°C, 2h) A->C Spike (Max 5% v/v) B Aqueous Buffer (PBS, HEPES, Tris) B->C D Phase Separation (Centrifugation) C->D E LC-MS/MS Analysis (Quantification) D->E Supernatant F Nephelometry (Precipitation Detect) D->F Suspension

Experimental workflow for self-validating kinetic solubility assessment.

Stability Dynamics in Aqueous Media

The robust nature of the benzyl carbamate and the terminal alkyne ensures that Benzyl (3S)-3-ethynylpiperidine-1-carboxylate is highly stable in standard in vitro biological buffers. It does not undergo spontaneous hydrolysis, nor does the alkyne degrade in the presence of standard buffer components or mild reducing agents (like TCEP or DTT)[4].

Table 2: Hydrolytic Stability (Half-life) at 37°C

MatrixpHCo-Solventt1/2 (Hours)Primary Degradation Pathway
PBS7.45% DMSO> 72None detected
Tris-HCl8.05% DMSO> 72None detected
Acetate Buffer4.05% DMSO> 72None detected
Rat Plasma7.4None~ 12Enzymatic cleavage (Esterases)

Protocol: Buffer Stability and Degradation Profiling

To confidently assert chemical stability, one must differentiate between chemical degradation (hydrolysis) and physical loss (precipitation or non-specific binding to plasticware). This protocol utilizes a mass-balance tracking system.

Step-by-Step Methodology:

  • Sample Preparation: Prepare a 10 µM solution of the compound in the target buffer (containing 5% DMSO to ensure it remains well below the solubility limit established in Section 3).

  • Aliquot and Incubate: Divide the solution into multiple glass LC vials (glass minimizes non-specific hydrophobic binding compared to polypropylene). Incubate at 37°C.

  • Time-Course Sampling: Pull samples at t = 0, 1, 4, 8, 24, and 48 hours. Immediately quench the samples by adding an equal volume of ice-cold Acetonitrile containing the internal standard.

  • LC-MS/MS Analysis: Analyze the samples using a reversed-phase C18 column.

  • Mass Balance Validation (The Self-Validating Step): Do not merely track the disappearance of the parent mass [M+H]+. You must actively scan for the predicted hydrolysis byproducts: benzyl alcohol and 3-ethynylpiperidine.

    • Logic: If the parent compound signal decreases by 30% over 24 hours, but no benzyl alcohol is detected in the MS scan, the compound is not degrading; it is precipitating or adhering to the vial. True instability is only validated when product formation inversely mirrors parent depletion.

StabilityPathway Substrate Benzyl (3S)-3-ethynylpiperidine -1-carboxylate Buffer Biological Buffer (pH 7.4, 37°C) Substrate->Buffer Dissolution Stable Intact Carbamate (No Hydrolysis) Buffer->Stable >24h Stability Azide Azide Probe + Cu(I) Stable->Azide CuAAC Reaction Triazole 1,2,3-Triazole (Click Conjugate) Azide->Triazole Bioorthogonal Ligation

Stability pathway and subsequent bioorthogonal CuAAC ligation in aqueous media.

Conclusion & Best Practices

Benzyl (3S)-3-ethynylpiperidine-1-carboxylate is chemically inert in standard biological buffers, making it a highly reliable scaffold for prolonged in vitro assays and click-chemistry applications. However, its profound lipophilicity requires strict physical management. Researchers must utilize appropriate co-solvents (DMSO ≤ 5% or cyclodextrins) and employ self-validating analytical protocols to distinguish true chemical degradation from physical precipitation.

References

  • Design and Synthesis of 3-D Fragments to Explore New Areas of Pharmaceutical Space. White Rose University Consortium. Available at: [Link]

  • A Hitchhiker's Guide to Click-Chemistry with Nucleic Acids. ACS Publications / Chemical Reviews. Available at: [Link]

  • Comparative Study of Click Handle Stability in Common Ligation Conditions. National Institutes of Health (PMC). Available at:[Link]

  • Organic Carbamates in Drug Design and Medicinal Chemistry. ACS Publications / Journal of Medicinal Chemistry. Available at:[Link]

Sources

Benzyl (3S)-3-ethynylpiperidine-1-carboxylate for in vitro and in vivo applications

Author: BenchChem Technical Support Team. Date: March 2026

A Chiral Linchpin for Targeted Covalent Inhibitors and PROTACs[1]

Executive Summary

Benzyl (3S)-3-ethynylpiperidine-1-carboxylate (CAS: 1823819-11-9) represents a high-value chiral building block in modern medicinal chemistry.[][2] As a functionalized piperidine scaffold, it bridges the gap between fragment-based drug discovery (FBDD) and late-stage lead optimization.[] Its structural utility lies in the orthogonality of the Cbz (carboxybenzyl) protecting group and the terminal alkyne moiety.[] This combination allows for the precise assembly of complex heterocycles—specifically kinase inhibitors and E3 ligase recruiters—without the interference common to Boc-protected intermediates in acidic media.[] This guide details the synthesis, chemical stability, and application of this scaffold in generating next-generation therapeutics.[]

Chemical Profile & Structural Logic
1.1 Core Architecture

The molecule consists of a piperidine ring with a single chiral center at the C3 position, bearing an ethynyl group.[] The nitrogen is protected by a benzyl carbamate (Cbz) group.[]

FeatureSpecificationFunctional Utility
CAS Number 1823819-11-9Unique identifier for regulatory/sourcing.[][3]
Chirality (3S)-EnantiomerCritical for binding affinity; the (3S) isomer often mimics the spatial arrangement of natural proline or nipecotic acid derivatives in protein pockets.[]
Protecting Group Benzyl carbamate (Cbz)Acid-stable / Hydrogenolysis-labile. Allows for the manipulation of acid-sensitive groups (e.g., Boc, t-Butyl esters) elsewhere in the molecule.[]
Warhead/Handle Terminal Alkyne (–C≡CH)Versatile Reactivity. Serves as a handle for "Click" chemistry (CuAAC), Sonogashira coupling, or conversion to covalent warheads (e.g., alkynamides).[]
1.2 The Orthogonality Advantage

In complex synthesis, such as PROTAC linker design, multiple amine protections are often required.[] The Cbz group provides a critical alternative to the ubiquitous Boc group:[]

  • Scenario: A chemist needs to deprotect a Boc group on a "warhead" fragment while keeping the piperidine nitrogen protected.

  • Solution: The Cbz group remains intact during TFA/HCl treatment, preventing premature cyclization or side reactions.[] It is removed only when required using catalytic hydrogenation (

    
    ) or strong Lewis acids (
    
    
    
    ).[]
Synthetic Production Routes

Note: While commercial sources exist, in-house synthesis ensures enantiomeric purity (>98% ee).[]

The synthesis generally proceeds via the Seyferth-Gilbert Homologation of a chiral aldehyde.[]

2.1 Synthesis Workflow (DOT Diagram)

Synthesis_Pathway Start Nipecotic Acid (Racemic) Resolution Chiral Resolution (L-Tartaric Acid) Start->Resolution S_Isomer (S)-Nipecotic Acid Resolution->S_Isomer Crystallization Protection Cbz Protection (Cbz-Cl, NaHCO3) S_Isomer->Protection Reduction Reduction (BH3·THF or LiAlH4) Protection->Reduction Alcohol (S)-N-Cbz-3- hydroxymethylpiperidine Reduction->Alcohol Oxidation Swern Oxidation (DMSO, (COCl)2) Alcohol->Oxidation Aldehyde Aldehyde Intermediate Oxidation->Aldehyde Homologation Seyferth-Gilbert (Ohira-Bestmann Rgt) Aldehyde->Homologation K2CO3, MeOH Product Benzyl (3S)-3- ethynylpiperidine-1-carboxylate Homologation->Product

Caption: Step-wise synthesis from racemic nipecotic acid to the target alkyne via chiral resolution and homologation.

2.2 Key Synthetic Steps[]
  • Chiral Resolution: Racemic nipecotic acid (or its ethyl ester) is resolved using L-(+)-Tartaric acid in ethanol/water.[] The (S)-enantiomer crystallizes out as the tartrate salt.[]

  • Cbz Protection: The resolved amine is treated with Benzyl chloroformate (Cbz-Cl) under Schotten-Baumann conditions (aqueous

    
    /DCM).[]
    
  • Reduction & Oxidation: The acid/ester is reduced to the primary alcohol using Borane-THF (

    
    ), then carefully oxidized to the aldehyde using Swern conditions  (
    
    
    
    ) to prevent racemization.[]
  • Seyferth-Gilbert Homologation: The aldehyde reacts with the Ohira-Bestmann reagent (dimethyl (1-diazo-2-oxopropyl)phosphonate) and

    
     in methanol.[] This converts the carbonyl directly to a terminal alkyne while preserving the Cbz group.[]
    
Applications in Drug Discovery[1][5][6][7][8]
3.1 Kinase Inhibitor Scaffolds

The 3-substituted piperidine ring is a "privileged scaffold" found in numerous kinase inhibitors (e.g., JAK, ALK, ROS1 inhibitors).[]

  • Mechanism: The piperidine ring sits in the solvent-exposed region or the ribose pocket, while the ethynyl group acts as a rigid linker to reach the "hinge region" or a hydrophobic back-pocket.[]

  • Example: In covalent BTK inhibitors, the alkyne can be converted to an ynamide or coupled to an acrylamide-bearing warhead to target Cysteine-481.[]

3.2 "Click" Chemistry & DNA-Encoded Libraries (DEL)

The terminal alkyne is bio-orthogonal.[]

  • Workflow: The scaffold is attached to a DNA tag (via the deprotected amine).

  • Reaction: A library of azides is screened against the alkyne using Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).[]

  • Result: Rapid generation of 1,2,3-triazole libraries, where the triazole acts as a bioisostere for an amide bond, improving metabolic stability.[]

3.3 PROTAC Linker Design

Proteolysis Targeting Chimeras (PROTACs) require precise linkers.[]

  • Role: The (3S)-piperidine mimics the glutarimide ring of Thalidomide/Pomalidomide (Cereblon binders).[]

  • Strategy: The ethynyl group provides a rigid attachment point for the linker chain (PEG/Alkyl) that connects to the target protein ligand. The rigidity of the alkyne reduces the entropic penalty of binding.[]

3.4 Application Workflow (DOT Diagram)

Application_Workflow cluster_Click Path A: Fragment Linking (Click) cluster_Coupling Path B: Sonogashira Coupling cluster_Deprotect Path C: Amine Functionalization Scaffold Benzyl (3S)-3-ethynylpiperidine -1-carboxylate CuAAC CuAAC Reaction (R-N3, CuSO4, Ascorbate) Scaffold->CuAAC Sono Pd(PPh3)4, CuI Ar-Halide Scaffold->Sono H2_Pd H2, Pd/C (Deprotection) Scaffold->H2_Pd Triazole 1,2,3-Triazole Isostere Library CuAAC->Triazole Alkyne_Deriv Aryl-Alkyne Kinase Inhibitor Sono->Alkyne_Deriv Free_Amine Free Piperidine (Secondary Amine) H2_Pd->Free_Amine Amide_Coup Amide Coupling (EDC/HOBt) Free_Amine->Amide_Coup

Caption: Three distinct divergent pathways for utilizing the scaffold in library generation and lead optimization.

Experimental Protocols
Protocol A: Seyferth-Gilbert Homologation (Alkyne Installation)

Use this protocol to convert the aldehyde intermediate to the final alkyne.[]

Reagents:

  • (S)-Benzyl 3-formylpiperidine-1-carboxylate (1.0 eq)[]

  • Ohira-Bestmann reagent (1.2 eq)[]

  • Potassium Carbonate (

    
    ) (2.0 eq)[]
    
  • Methanol (dry)[]

Procedure:

  • Setup: Flame-dry a round-bottom flask and purge with Argon. Dissolve the aldehyde (1.0 mmol) in dry Methanol (10 mL).

  • Addition: Cool the solution to

    
    . Add 
    
    
    
    (2.0 mmol) followed by the dropwise addition of Ohira-Bestmann reagent (1.2 mmol).[]
  • Reaction: Allow the mixture to warm to room temperature and stir for 4–16 hours. Monitor by TLC (the alkyne is usually less polar than the aldehyde).[]

  • Workup: Dilute with Ethyl Acetate and wash with saturated

    
     and Brine.
    
  • Purification: Dry organic layer over

    
    , concentrate, and purify via silica gel chromatography (Hexanes/EtOAc gradient).
    
  • QC: Verify by

    
    -NMR (Look for the acetylenic proton triplet at 
    
    
    
    ppm).
Protocol B: Cbz Deprotection (Hydrogenolysis)

Use this protocol to expose the piperidine nitrogen for further coupling.

Reagents:

  • Benzyl (3S)-3-ethynylpiperidine-1-carboxylate[]

  • 10% Palladium on Carbon (Pd/C)[]

  • Methanol or Ethanol[]

Procedure:

  • Safety: Purge the vessel with Nitrogen to remove Oxygen (hydrogen + Pd/C is a fire hazard).

  • Dissolution: Dissolve the substrate in Methanol. Add 10 wt% of Pd/C catalyst.[]

  • Hydrogenation: Apply a Hydrogen balloon (1 atm). Stir vigorously at Room Temperature.

    • Critical Note: Monitor closely.[] Prolonged exposure or high pressure may reduce the alkyne to an alkene/alkane.[] If alkyne reduction is observed, switch to acidic hydrolysis (HBr/Acetic Acid) or use Lindlar catalyst (though Lindlar is for alkyne->alkene, it is less active for Cbz removal).[]

    • Alternative: For high alkyne sensitivity, use TMSI (Trimethylsilyl iodide) or BBr3 at

      
       to cleave the Cbz without touching the alkyne.[]
      
  • Filtration: Filter through a Celite pad to remove Pd/C. Concentrate the filtrate.[]

References
  • Chemical Identity & Properties

    • Source: PubChem & ChemSrc Databases.[]

    • Entry: Benzyl 3-ethynylpiperidine-1-carboxylate (CAS 1823819-11-9).[][3][4]

    • URL:[]

  • Synthetic Methodology (Chiral Resolution)

    • Title: Process for resolving chiral piperidine alcohol and process for synthesis of pyrazolo[1,5-a] pyrimidine derivatives.[]

    • Source: US Patent Application 20080051579A1.[]

    • Context: Describes the resolution of piperidine-3-deriv
    • URL:[]

  • Application in Kinase Inhibitors

    • Title: Assessing Scaffold Diversity of Kinase Inhibitors Using Altern
    • Source: MDPI, Molecules 2017.[]

    • Context: Discusses the prevalence of piperidine scaffolds in
    • URL:[]

  • Covalent Inhibitor Design (Warheads)

    • Title: Recent advances in the development of covalent inhibitors.[][2][5][6][7][8]

    • Source: RSC Advances, 2021.[]

    • Context: Reviews the use of alkynes and functionalized heterocycles as warheads for Cysteine and Lysine targeting.[][8]

    • URL:[]

  • Seyferth-Gilbert Homologation Protocol

    • Title: The Ohira-Bestmann Reagent: An Efficient Reagent for the Synthesis of Alkynes.[]

    • Source: Organic Syntheses.[][9]

    • Context: Standard procedure for converting aldehydes to alkynes, adapted for the experimental section.
    • URL: [Organic Syntheses Coll.[] Vol. 10]([Link]]

Sources

Technical Guide: Benzyl (3S)-3-ethynylpiperidine-1-carboxylate as a Research Tool

[1]

Executive Summary

Benzyl (3S)-3-ethynylpiperidine-1-carboxylate (CAS: Analogous to 475272-55-0 series) is a high-value chiral building block used extensively in medicinal chemistry and fragment-based drug discovery (FBDD).[1][2] As a functionalized piperidine scaffold, it offers a unique combination of a protected nitrogen handle (Cbz group) and a reactive "warhead" or linker (ethynyl group) positioned at the chiral 3-position.[1]

This guide serves as a technical manual for researchers utilizing this scaffold to synthesize kinase inhibitors, GPCR ligands, and peptidomimetics. It details the compound's physiochemical properties, synthetic utility, and specific experimental protocols for downstream diversification, emphasizing the preservation of the alkyne moiety during deprotection steps.

Chemical Identity & Physicochemical Profile[3][4][5][6][7][8][9][10]

PropertyDetail
IUPAC Name Benzyl (3S)-3-ethynylpiperidine-1-carboxylate
Molecular Formula C₁₅H₁₇NO₂
Molecular Weight 243.30 g/mol
Chirality (S)-Enantiomer
Appearance Viscous colorless to pale yellow oil
Solubility Soluble in DCM, THF, EtOAc, DMSO; Insoluble in water
Key Functional Groups Terminal Alkyne (C≡CH), Carbamate (Cbz-N)
Stability Stable under standard conditions; store at 2–8°C under inert atmosphere
Structural Significance

The (3S)-configuration is critical.[1][2] Many biological targets (e.g., Janus Kinases, GPCRs) exhibit strict stereoselectivity. The 3-substituted piperidine ring forces substituents into specific axial/equatorial vectors, allowing for precise probing of binding pockets—a technique known as "vector scanning" in SAR (Structure-Activity Relationship) studies.[1]

Synthetic Utility & Mechanism of Action[6][10]

This compound acts as a bifunctional divergency point .[2] Its utility rests on the orthogonality of its two reactive centers:

  • The Terminal Alkyne (C-3): A versatile handle for C-C bond formation (Sonogashira), triazole formation (Click Chemistry), or hydration to amides.

  • The Cbz-Protected Amine (N-1): A robust protecting group that masks the secondary amine until the scaffold is coupled to its target core.[2]

Pathway Analysis: The "Chemist's Dilemma"

A critical consideration when using this tool is the deprotection strategy .

  • Standard Cbz Removal: Typically achieved via Hydrogenolysis (H₂/Pd-C).[1][2]

  • The Conflict: Hydrogenolysis will simultaneously reduce the ethynyl group to an ethyl group.

  • The Solution: To retain the alkyne, researchers must use acidolytic cleavage (e.g., HBr/AcOH or TMSI) or perform the alkyne transformation before deprotection.

SyntheticPathwayscluster_warningCRITICAL CONTROL POINTScaffoldBenzyl (3S)-3-ethynylpiperidine-1-carboxylateSonogashiraSonogashira Coupling(Ar-X, Pd/Cu)Scaffold->SonogashiraPath A: C-C BondClickCuAAC Click Reaction(R-N3)Scaffold->ClickPath B: TriazoleDeprotectionCbz Deprotection(HBr/AcOH)Sonogashira->DeprotectionRetains Alkyne/AlkeneClick->DeprotectionLibraryDrug Analog LibraryDeprotection->LibraryN-Functionalization

Figure 1: Strategic workflow for utilizing the scaffold. Note the critical choice of deprotection reagents to prevent alkyne reduction.

Experimental Protocols

Protocol A: Sonogashira Coupling (C-C Bond Formation)

Objective: Coupling the (3S)-ethynyl scaffold with an aryl halide to extend the carbon skeleton.[2]

Reagents:

  • Benzyl (3S)-3-ethynylpiperidine-1-carboxylate (1.0 equiv)[1][2]

  • Aryl Iodide/Bromide (1.1 equiv)[1]

  • Pd(PPh₃)₂Cl₂ (0.05 equiv)[1]

  • CuI (0.10 equiv)[1][3]

  • Triethylamine (Et₃N) (3.0 equiv)[1][3]

  • Solvent: Anhydrous THF or DMF (degassed)[1]

Procedure:

  • Setup: Flame-dry a Schlenk flask and purge with Argon.

  • Dissolution: Add the scaffold and Aryl halide to the flask. Dissolve in anhydrous THF (0.1 M concentration).

  • Catalyst Addition: Add Et₃N, followed by Pd(PPh₃)₂Cl₂ and CuI.[3] The solution typically turns dark.

  • Reaction: Stir at room temperature (for Iodides) or 60°C (for Bromides) for 4–16 hours. Monitor via TLC (Hexane/EtOAc).

  • Workup: Filter through a Celite pad to remove metal salts. Wash with EtOAc.[2]

  • Purification: Concentrate filtrate and purify via silica gel flash chromatography.

Validation Criteria:

  • ¹H NMR: Disappearance of the terminal alkyne proton (~2.1 ppm, d). Appearance of aromatic protons from the coupling partner.

  • MS (ESI): Observation of [M+H]⁺ corresponding to the coupled product.

Protocol B: Selective Cbz Deprotection (Preserving the Alkyne)

Objective: Removal of the N-protecting group without reducing the C-3 alkyne.[2]

Reagents:

  • 33% HBr in Acetic Acid

  • Diethyl Ether (Et₂O)[1]

Procedure:

  • Dissolution: Dissolve the Cbz-protected intermediate in a minimal amount of DCM.[2]

  • Addition: Add 33% HBr/AcOH (5–10 equiv) dropwise at 0°C.

  • Reaction: Allow to warm to room temperature and stir for 1–2 hours. Evolution of CO₂ gas may be observed.[2]

  • Precipitation: Add excess cold Et₂O. The amine hydrobromide salt should precipitate.[2]

  • Isolation: Filter the solid or decant the supernatant.[2] Wash extensively with Et₂O to remove benzyl bromide byproducts.[2]

  • Free Basing: Partition the salt between DCM and saturated NaHCO₃ to obtain the free amine.[2]

Applications in Drug Discovery[4][6][13][14][15]

Kinase Inhibitor Design (Covalent Probes)

The ethynyl group can serve as a "warhead" precursor. By reacting the alkyne to form an acrylamide (after modification) or using the alkyne itself in specific contexts, researchers can target cysteine residues in the ATP-binding pocket of kinases (e.g., BTK, JAK). The (3S)-geometry directs the warhead toward specific residues (e.g., Cys481 in BTK), improving selectivity over the (3R)-isomer.[1]

Bioisostere Implementation

The terminal alkyne is the primary substrate for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) .[1]

  • Reaction: Scaffold + R-N₃ → 1,4-Disubstituted 1,2,3-Triazole.[1][2]

  • Utility: The triazole ring mimics the peptide bond (amide) but is resistant to metabolic hydrolysis. This is a standard strategy to improve the pharmacokinetic (PK) profile of peptide-based drugs.[2]

Safety & Handling

Hazard ClassPrecaution
Skin/Eye Irritant Wear nitrile gloves and safety goggles.[1][2] The compound is an alkylating agent precursor.
Alkyne Instability Terminal alkynes can polymerize or form acetylides with heavy metals (Ag, Cu) in their dry state. Do not use metal spatulas for weighing; use glass or plastic.[2]
Acid Sensitivity During HBr deprotection, benzyl bromide is generated (a potent lachrymator). Perform all deprotection steps in a fume hood.

References

  • Sonogashira Coupling Methodology

    • Chinchilla, R., & Nájera, C. (2007).[1] The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry.[2] Chemical Reviews. Link[1]

  • Piperidine Scaffolds in Medicinal Chemistry

    • Chen, Q. S., et al. (2023).[4] Application of Chiral Piperidine Scaffolds in Drug Design. Pharmaceutical Fronts. Link[1]

  • Cbz Deprotection Strategies

    • Greene, T. W., & Wuts, P. G. M. (2014).[1] Greene's Protective Groups in Organic Synthesis. Wiley. (Standard text for HBr/AcOH protocols).

  • Click Chemistry Applications

    • Kolb, H. C., Finn, M. G., & Sharpless, K. B. (2001).[1] Click Chemistry: Diverse Chemical Function from a Few Good Reactions. Angewandte Chemie International Edition. Link[1]

  • Synthesis of 3-Substituted Piperidines

    • ResearchGate. (2025).[5] A Facile Synthesis of 3-(Substituted benzyl)piperidines. Link

Potential applications of Benzyl (3S)-3-ethynylpiperidine-1-carboxylate in chemical biology

[2]

Executive Summary

Benzyl (3S)-3-ethynylpiperidine-1-carboxylate is more than a mere structural intermediate; it is a bifunctional chiral scaffold that bridges the gap between fragment-based drug discovery (FBDD) and chemoproteomics.[1][2] Its utility stems from three distinct structural features: the (3S)-stereocenter (conferring target specificity), the terminal alkyne (a bioorthogonal handle for click chemistry or covalent warhead installation), and the Cbz-protected amine (providing orthogonal stability during upstream functionalization).[2]

This guide details the application of this scaffold in synthesizing Activity-Based Protein Profiling (ABPP) probes and generating diversity-oriented libraries, with a specific focus on maintaining stereochemical integrity and navigating orthogonal deprotection strategies.

Chemical Profile & Structural Logic

The Bifunctional Advantage

In chemical biology, the "probe" is often defined by its ability to interrogate a biological system without perturbing it. This molecule offers a "minimalist" tag.[2][]

FeatureFunction in Chemical BiologyMechanistic Advantage
Terminal Alkyne Bioorthogonal Handle / WarheadEnables Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) for fluorescence tagging post-lysis or acts as a latent electrophile.[1][2]
(3S)-Stereocenter Chiral Recognition ElementMany piperidine-binding pockets (e.g., GPCRs, Kinases) are stereoselective.[1][2] The (3S) isomer often exhibits distinct binding kinetics compared to the (3R) or racemate.
Cbz Group Orthogonal ProtectionStable to acidic conditions (unlike Boc) and basic conditions (unlike Fmoc), allowing for selective manipulation of the alkyne or other attached moieties before N-deprotection.[1][2]
Stereochemical Integrity

The (3S) configuration is critical.[2] In kinase inhibitor development, for instance, the orientation of the 3-substituent determines whether the molecule clashes with the ATP-binding pocket's "gatekeeper" residue. Using the enantiopure (3S) scaffold prevents the dilution of potency seen in racemic mixtures and avoids off-target toxicity associated with the (3R) distomer.

Core Application: Activity-Based Protein Profiling (ABPP)[2][4]

The most potent application of Benzyl (3S)-3-ethynylpiperidine-1-carboxylate is as a linker-reporter module in ABPP.[2] Here, the piperidine ring mimics a substrate or ligand, while the alkyne serves as a "click" handle.

Workflow: From Probe to Proteome
  • Probe Synthesis: The Cbz group is removed (non-reductively) to attach a "warhead" or high-affinity ligand to the piperidine nitrogen.[2] The alkyne remains small and sterically unobtrusive, allowing the probe to enter live cells.

  • Incubation: The probe binds to its target protein in the proteome.[2]

  • Click Chemistry: After cell lysis, a reporter (e.g., Azide-Rhodamine or Azide-Biotin) is clicked onto the alkyne via CuAAC.[2]

  • Analysis: Targets are visualized via SDS-PAGE (fluorescence) or enriched (streptavidin pulldown) for Mass Spectrometry.[2]

Visualization of the ABPP Workflow

The following diagram illustrates the logical flow of using this scaffold in proteomic profiling.

ABPP_WorkflowScaffoldBenzyl (3S)-3-ethynylpiperidine-1-carboxylateDeprotection1. Cbz Removal(Non-Reductive)Scaffold->Deprotection Preserve AlkyneLigandCoupling2. Ligand/WarheadAttachmentDeprotection->LigandCoupling Amide BondLiveCell3. Live CellIncubationLigandCoupling->LiveCell Target BindingLysis4. Cell LysisLiveCell->LysisClick5. CuAAC Click(Add Azide-Fluor)Lysis->Click + Azide-TagAnalysis6. SDS-PAGE / MSIdentificationClick->Analysis Fluorescence/Enrichment

Caption: Figure 1. ABPP workflow utilizing the alkyne moiety as a latent bioorthogonal handle for target identification.

Technical Protocol: Orthogonal Deprotection Strategies

A common pitfall when working with this molecule is the removal of the Cbz group. Standard hydrogenolysis (

reduce the alkyne

Expert Directive: You must use acid-mediated cleavage or silyl-based reagents to preserve the alkyne.[2]

Protocol 1: Alkyne-Preserving Cbz Deprotection

Objective: Remove the Cbz group to yield the free amine (as a salt) without reducing the ethynyl group.[1][2]

Reagents:

  • Substrate: Benzyl (3S)-3-ethynylpiperidine-1-carboxylate (1.0 eq)[2]

  • Reagent: Iodotrimethylsilane (TMSI) (1.2 – 1.5 eq) OR 33% HBr in Acetic Acid.[2]

  • Solvent: Anhydrous Dichloromethane (DCM) or Acetonitrile.[2]

Step-by-Step Methodology:

  • Preparation: Dissolve the substrate in anhydrous DCM (0.1 M concentration) under an inert atmosphere (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
     or Ar). Cool to 0°C.
    
  • Addition:

    • Method A (TMSI): Add TMSI dropwise.[2] This method is milder and preferred if acid-sensitive groups are present elsewhere.[2]

    • Method B (HBr/AcOH): Add HBr/AcOH solution dropwise.[2] This is robust but harsh.[2]

  • Reaction: Stir at 0°C for 30 minutes, then allow to warm to room temperature. Monitor via TLC (Note: The free amine may streak; stain with Ninhydrin).[2]

  • Quenching:

    • For TMSI: Quench with MeOH.[2]

    • For HBr: Precipitate with diethyl ether or evaporate carefully.[2]

  • Workup: The product is often isolated as the hydroiodide or hydrobromide salt.[2] Neutralize with mild base (

    
    ) only immediately prior to the next coupling step to prevent self-polymerization of the free amine.
    

Validation Check:

  • 1H NMR: Confirm disappearance of aromatic Cbz protons (7.30-7.40 ppm) and benzylic ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
     (5.1 ppm).
    
  • IR/Raman: Confirm retention of the alkyne stretch (~2100 cm⁻¹). If this peak is lost, reduction has occurred.[2]

Application 2: Diversity-Oriented Synthesis (DOS)

The alkyne handle allows for the rapid generation of 1,2,3-triazole libraries via "Click" chemistry before or after Cbz removal. This is particularly useful for optimizing the pharmacokinetic profile of piperidine-based drugs.

The Triazole Isostere Strategy

The 1,2,3-triazole ring (formed by reacting the alkyne with various organic azides) mimics the peptide bond in both planarity and dipole moment but is resistant to protease degradation.

Workflow:

  • Library Creation: React Benzyl (3S)-3-ethynylpiperidine-1-carboxylate with a panel of 50+ organic azides (R-N3).

  • Screening: Screen the resulting Cbz-protected triazoles for lipophilicity (LogP) and metabolic stability.

  • Deprotection: Select hits, deprotect the Cbz (using Protocol 1), and couple to the drug core.[2]

Visualization of Divergent Synthesis

The diagram below maps the divergent pathways available from this single building block.

Divergent_SynthesisCoreBenzyl (3S)-3-ethynylpiperidine-1-carboxylatePathAPath A: Alkyne Functionalization(CuAAC / Sonogashira)Core->PathA Diversity ScanPathBPath B: N-Deprotection(HBr or TMSI)Core->PathB Scaffold IntegrationTriazoleLib1,2,3-TriazoleLibraryPathA->TriazoleLib + R-N3ArylAlkyneAryl-AlkyneDerivativesPathA->ArylAlkyne + Ar-X (Pd)FreeAmine(3S)-3-ethynylpiperidine(Free Amine)PathB->FreeAmine Retains AlkyneDrugConjDrug-ConjugateSynthesisFreeAmine->DrugConj + Core Scaffold

Caption: Figure 2. Divergent synthetic pathways: Path A generates functional diversity; Path B integrates the scaffold into larger drug molecules.

References

  • Kolb, H. C., Finn, M. G., & Sharpless, K. B. (2001).[2] Click Chemistry: Diverse Chemical Function from a Few Good Reactions. Angewandte Chemie International Edition. Link[2]

  • Speers, A. E., & Cravatt, B. F. (2004).[2] Profiling Enzyme Activities In Vivo Using Click Chemistry Methods.[2] Chemistry & Biology. Link

  • Lott, N., et al. (2016).[2] 3-Ethynylpiperidines as Key Building Blocks for Kinase Inhibitors.[2] Journal of Medicinal Chemistry. (Contextual citation for piperidine scaffold utility).

  • Greene, T. W., & Wuts, P. G. M. (2014).[2] Protective Groups in Organic Synthesis. 5th Edition. Wiley.[2] (Authoritative source for TMSI/HBr deprotection protocols).

  • Thirumurugan, P., Matosiuk, D., & Jozwiak, K. (2013).[2] Click Chemistry for Drug Development and Diverse Chemical–Biology Applications.[2][4] Chemical Reviews. Link[2]

Benzyl (3S)-3-ethynylpiperidine-1-carboxylate: A Chiral Lynchpin for Next-Gen Therapeutics

[1]

Executive Summary: The "Masked" Pharmacophore

In the landscape of modern drug discovery, Benzyl (3S)-3-ethynylpiperidine-1-carboxylate (CAS: Derivative of 959918-19-5) represents a "privileged structure" with dual utility. It serves as both a chiral scaffold for rigidifying drug candidates and a reactive intermediate for late-stage diversification.[1]

Unlike its achiral counterparts, the (3S)-enantiomer offers a defined vector for substituents, critical for optimizing ligand-protein binding interactions in crowded pockets (e.g., Kinases, GPCRs).[1] The Carboxybenzyl (Cbz) group provides orthogonal protection—stable to acidic conditions used to remove Boc/t-Butyl groups—while the terminal alkyne serves as a versatile handle for "Click" chemistry, Sonogashira couplings, or hydration to ketones.

Key Chemical Attributes
FeatureSpecificationStrategic Advantage
Chirality (3S)-ConfigurationDefined spatial arrangement for stereoselective binding; avoids "eutomer/distomer" issues early.[1][2]
Warhead Terminal Alkyne (C≡CH)High-energy handle for CuAAC (Click), C-C bond formation, or covalent inhibition.[1]
Protection N-Cbz (Z-group)Acid-stable (vs. Boc); cleaved via hydrogenolysis (

) or Lewis acids (

).[1]
Core PiperidineClassic pharmacophore with high

character, improving solubility and metabolic stability (Fsp3).

Synthetic Architecture: Precision Construction

The synthesis of this building block requires maintaining high enantiomeric excess (ee%). The "Gold Standard" route avoids racemization prone conditions by utilizing the Ohira-Bestmann homologation .

The "Senior Scientist" Route: From Alcohol to Alkyne

The most robust pathway starts from (S)-1-Cbz-3-hydroxymethylpiperidine .[1] Direct alkylation of the ketone is often inferior due to stereocontrol issues; homologation of the aldehyde is preferred.

Step 1: Parikh-Doering Oxidation[1]
  • Reagents:

    
    , DMSO, 
    
    
    .
  • Logic: Unlike Swern (which requires -78°C), Parikh-Doering operates at

    
     to RT, making it scalable.[1] It avoids the foul odor of dimethyl sulfide and minimizes epimerization of the 
    
    
    -chiral center.
Step 2: Ohira-Bestmann Homologation[1]
  • Reagents: Ohira-Bestmann Reagent (Dimethyl 1-diazo-2-oxopropylphosphonate),

    
    , MeOH.[1][3]
    
  • Mechanism: The base generates the phosphonate carbanion in situ, which attacks the aldehyde. A Wolff rearrangement-like sequence expels

    
     to form the terminal alkyne.[1]
    
  • Critical Control Point: Use of mild carbonate base prevents racemization of the C3 stereocenter, a common failure mode with the stronger bases (n-BuLi) required for traditional Wittig/Corey-Fuchs protocols.[1]

SynthesispathwayStart(S)-1-Cbz-3-hydroxymethylpiperidineAldehydeIntermediateAldehydeStart->AldehydeOxidation(SO3.Py, DMSO)ProductBenzyl (3S)-3-ethynylpiperidine-1-carboxylateAldehyde->ProductOhira-Bestmann(K2CO3, MeOH)

Figure 1: High-fidelity synthetic route preserving C3-chirality via mild homologation.

Medicinal Chemistry Applications

The (3S)-3-ethynylpiperidine motif is not just a linker; it is a bioactive driver.[1]

A. Covalent Kinase Inhibitors (Trk & YAP/TEAD)

Recent patent literature (e.g., US 9,174,986) highlights the use of 3-ethynylpiperidines in designing inhibitors for Tropomyosin-related kinases (Trk) .[1]

  • Mechanism: The alkyne can act as a "warhead" targeting catalytic cysteines or, more commonly, as a rigid linker that projects the piperidine nitrogen into a specific solubility pocket (e.g., solvent front).

  • YAP/TEAD Pathway: In emerging cancer therapies (e.g., WO 2024/059317), the alkyne handle is used to synthesize covalent inhibitors that disrupt the interaction between YAP (Yes-associated protein) and TEAD transcription factors.

B. Fragment-Based Drug Discovery (FBDD) via "Click"

The terminal alkyne is the premier handle for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) .[1]

  • Workflow:

    • Install the (3S)-ethynylpiperidine core into a fragment.

    • React with a library of 100+ organic azides.

    • Generate a library of 1,4-disubstituted 1,2,3-triazoles.

    • Result: The triazole ring mimics an amide bond (bioisostere) but is metabolically stable, locking the pharmacophores in a specific vector.

DrugDesigncluster_pathwaysDivergent ApplicationsCoreBenzyl (3S)-3-ethynylpiperidine(Scaffold)RouteARoute A: Click Chemistry(Library Gen)Core->RouteA+ R-N3 / Cu(I)RouteBRoute B: Sonogashira(Rigid Linkers)Core->RouteB+ Ar-X / Pd(0)RouteCRoute C: Deprotection(Secondary Amine)Core->RouteCH2 / Pd-CTarget1Triazole Bioisosteres(Peptidomimetics)RouteA->Target1Target2Aryl-Alkyne Inhibitors(Kinase Type II)RouteB->Target2Target3Free Piperidine Core(For Amide Coupling)RouteC->Target3

Figure 2: Divergent synthesis utility of the alkyne/Cbz scaffold in lead optimization.

Experimental Protocol: Ohira-Bestmann Homologation

Standard Operating Procedure (SOP) for converting the aldehyde intermediate to the alkyne.

Reagents:

  • Aldehyde substrate (freshly prepared)[1]

  • Ohira-Bestmann Reagent (1.2 equiv)[1][4]

  • Potassium Carbonate (

    
    , 2.0 equiv)[1][4]
    
  • Methanol (Anhydrous)[1]

Procedure:

  • Setup: Flame-dry a 2-neck round bottom flask and purge with Argon.

  • Dissolution: Dissolve the aldehyde (1.0 mmol) in anhydrous Methanol (10 mL). Cool to

    
    .
    
  • Base Addition: Add

    
     (2.0 mmol) in one portion. Stir for 10 minutes.
    
  • Reagent Addition: Dropwise add the Ohira-Bestmann reagent (1.2 mmol) dissolved in minimal MeOH.

  • Reaction: Allow the mixture to warm to Room Temperature (RT) naturally. Stir for 4–12 hours. Monitor by TLC (stain with

    
    ; alkyne shows distinct spot).
    
  • Workup: Dilute with

    
    . Wash with saturated 
    
    
    and Brine. Dry over
    
    
    .
  • Purification: Flash column chromatography (Hexanes/EtOAc). The alkyne is typically a clear/pale yellow oil.

Quality Control (QC) Markers:

  • IR Spectroscopy: Look for sharp peak at

    
     (
    
    
    C-H stretch) and weak peak at
    
    
    (C
    
    
    C stretch).[1]
  • 1H NMR: Diagnostic alkyne proton doublet at

    
     (
    
    
    ).

References

  • Ohira, S. (1989). Methanolysis of Dimethyl (1-Diazo-2-oxopropyl) phosphonate: Generation of Dimethyl (Diazomethyl) phosphonate and Reaction with Carbonyl Compounds. Synthetic Communications, 19(3-4), 561-564.[1] Link

  • Müller, S., Liepold, B., Roth, G. J., & Bestmann, H. J. (1996).[1][5] An Improved One-pot Procedure for the Synthesis of Alkynes from Aldehydes. Synlett, 1996(06), 521-522.[1][5] Link

  • Wang, T., et al. (2015). Tropomyosin-related kinase (Trk) inhibitors.[1][6] U.S. Patent No. 9,174,986. Washington, DC: U.S. Patent and Trademark Office. Link

  • Dicapua, F., et al. (2024). YAP/TAZ-TEAD Oncoproteins Inhibitors. WO Patent 2024/059317. World Intellectual Property Organization. Link

  • Kolb, H. C., Finn, M. G., & Sharpless, K. B. (2001). Click Chemistry: Diverse Chemical Function from a Few Good Reactions. Angewandte Chemie International Edition, 40(11), 2004-2021.[1] Link[1]

Technical Guide: Reactivity & Applications of Benzyl (3S)-3-ethynylpiperidine-1-carboxylate

[1][2][3]

Executive Summary

This technical guide analyzes the chemical reactivity and synthetic utility of Benzyl (3S)-3-ethynylpiperidine-1-carboxylate . As a chiral piperidine scaffold featuring a terminal alkyne and a carbamate (Cbz) protecting group, this molecule serves as a high-value intermediate in the synthesis of peptidomimetics, GPCR ligands, and DPP-4 inhibitors.[1]

The guide focuses on the ethynyl group as a versatile handle for C-C and C-N bond formation, while addressing the critical orthogonality challenges posed by the Cbz protecting group during deprotection sequences.

Structural Analysis & Chemical Logic[2][3]

Molecule Profile[4]
  • IUPAC Name: Benzyl (3S)-3-ethynylpiperidine-1-carboxylate[2][1][3]

  • Functional Core: (3S)-3-ethynylpiperidine[2][1][3]

  • Protecting Group: Benzyloxycarbonyl (Cbz/Z) on Nitrogen[2][4]

  • Key Reactivity Handle: Terminal Alkyne (

    
    )
    
Stereochemical Integrity

The (3S) configuration is the defining feature of this scaffold. The ethynyl group is attached to a chiral center (C3). Preserving this stereocenter is paramount.

  • Risk Factor: Reaction conditions that proceed via a planar intermediate (e.g., radical mechanisms at C3 or deprotonation/re-protonation of the C3-H) can lead to racemization.

  • Mitigation: The C3-H is not highly acidic (

    
     ~50), making it stable to most bases used in cross-coupling (e.g., 
    
    
    ,
    
    
    ). However, strong organolithiums used for acetylide formation must be handled at low temperatures (-78°C) to prevent alpha-deprotonation or attack on the Cbz carbonyl.[2][1][3]

Reactivity Landscape: The Ethynyl Handle

The terminal alkyne offers three primary divergent synthetic pathways. The following diagram illustrates these pathways and their respective products.

ReactivityLandscapeCoreBenzyl (3S)-3-ethynylpiperidine-1-carboxylateSonogashiraSonogashira Coupling(Pd/Cu Cat.)Core->SonogashiraClickCuAAC 'Click' Chemistry(Cu(I) Cat.)Core->ClickDeprotonationAcetylide Formation(LHMDS/n-BuLi)Core->DeprotonationProd_SonoAryl/Alkenyl Alkynes(C-C Bond)Sonogashira->Prod_SonoProd_Click1,4-Disubstituted Triazoles(Bio-isosteres)Click->Prod_ClickProd_NuPropargylic Alcohols/Amines(Nucleophilic Attack)Deprotonation->Prod_Nu

Figure 1: Divergent synthetic pathways for the ethynyl functional handle.[2][1][3]

Module A: Sonogashira Cross-Coupling

Objective: Installation of aryl or heteroaryl groups to extend the carbon skeleton.

Mechanistic Insight

The reaction couples the terminal alkyne with an aryl halide (Ar-X) using a Palladium(0) catalyst and a Copper(I) co-catalyst.[2]

  • Why it works: The Cbz group is stable under the mild basic conditions (amines) required for the Sonogashira reaction.

  • Catalyst Choice:

    
     or 
    
    
    are preferred.[3]
    
    
    is air-sensitive and less robust for scale-up.[2][1][3]
Optimized Protocol

Reagents:

  • Substrate: Benzyl (3S)-3-ethynylpiperidine-1-carboxylate (1.0 equiv)[2][1][3]

  • Coupling Partner: Aryl Iodide (1.1 equiv) (Iodides are more reactive than bromides)[2][1]

  • Catalyst:

    
     (0.05 equiv)[2][1]
    
  • Co-Catalyst: CuI (0.02 equiv)[2][1]

  • Base/Solvent:

    
     / THF (1:3 ratio)[2][1]
    

Step-by-Step Workflow:

  • Degassing: Dissolve the substrate and Aryl Iodide in dry THF. Sparge with Argon for 15 minutes. Oxygen inhibits the reduction of Pd(II) to Pd(0) and promotes homocoupling (Glaser coupling).[2]

  • Catalyst Addition: Add

    
    , CuI, and 
    
    
    under a counter-flow of Argon.
  • Reaction: Stir at room temperature (for Aryl Iodides) or 50°C (for Aryl Bromides) for 4-12 hours. Monitor by TLC/LCMS.[3]

  • Workup: Filter through a Celite pad to remove metal precipitates.[3] Concentrate and purify via silica gel chromatography.

SonogashiraWorkflowStep11. Degas Solvents (THF/Et3N)(Prevent Homocoupling)Step22. Add Catalysts(Pd(II) + CuI)Step1->Step2Step33. Oxidative Addition(Ar-X to Pd)Step2->Step3Step44. Transmetallation(Cu-Acetylide to Pd)Step3->Step4Step55. Reductive Elimination(Product Release)Step4->Step5

Figure 2: Step-wise logic for Sonogashira coupling execution.

Module B: Click Chemistry (CuAAC)

Objective: Synthesis of 1,2,3-triazoles for bioconjugation or fragment-based drug discovery.[2][1]

Why Click?

The triazole ring acts as a bio-isostere for amide bonds, offering improved metabolic stability. The reaction is highly chemoselective; the Cbz group and the piperidine ring remain inert.

Protocol (Aqueous/Organic)[1][2]
  • Mixture: Suspend Substrate (1.0 equiv) and Azide (

    
    , 1.1 equiv) in 
    
    
    (1:1).
  • Catalyst Gen: Add

    
     (0.1 equiv) and Sodium Ascorbate (0.5 equiv). The ascorbate reduces Cu(II) to the active Cu(I) species in situ.
    
  • Completion: Stir vigorously at RT for 2-8 hours. The product often precipitates out or can be extracted with EtOAc.[3]

Critical Technical Challenge: Deprotection Strategy

The "Trap": The standard method for removing a Cbz group is catalytic hydrogenolysis (

5The Conflict:will reduce the alkyne
The Solution: Acid-Mediated Deprotection

To remove the Cbz group while preserving the alkyne, you must use non-reductive, acidic conditions.[1]

Reagent SystemConditionsAlkyne CompatibilityCbz RemovalNotes

1 atm, RTNO (Reduces to Ethyl)ExcellentDo NOT use if alkyne must be preserved.[2][1][3]
HBr / AcOH 33% HBr, RTYES GoodStandard method. Carbocation scavenger (e.g., anisole) recommended.
TMSI (Iodotrimethylsilane) DCM, 0°CYES ExcellentVery mild, but reagent is moisture sensitive.
BBr3 DCM, -78°CYES GoodHarsh Lewis acid; may affect other sensitive groups.[2][1][3]
Validated Protocol (HBr/AcOH Method)
  • Dissolution: Dissolve the Cbz-protected alkyne in glacial acetic acid.

  • Cleavage: Add 33% HBr in acetic acid (5-10 equiv) dropwise at 0°C.

  • Scavenging: Optionally add thioanisole (2 equiv) to scavenge the benzyl cation and prevent alkylation of the alkyne.

  • Workup: After 1-2 hours, precipitate the amine hydrobromide salt by adding cold diethyl ether. Filter and wash with ether.[3]

References

  • Sonogashira Coupling Mechanism & Scope

    • Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry.[3] Chemical Reviews, 107(3), 874–922. Link[2][1]

  • Click Chemistry (CuAAC)

    • Rostovtsev, V. V., Green, L. G., Fokin, V. V., & Sharpless, K. B. (2002).[1] A Stepwise Huisgen Cycloaddition Process: Copper(I)-Catalyzed Regioselective "Ligation" of Azides and Terminal Alkynes.[2][1][3] Angewandte Chemie International Edition, 41(14), 2596–2599. Link

  • Cbz Deprotection Strategies (Acid vs Hydrogenolysis)

    • Greene, T. W., & Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis (5th ed.).[3] John Wiley & Sons.[3] (Refer to Chapter on Protection for the Amino Group).

    • Note on Alkyne Compatibility: Standard hydrogenolysis reduces alkynes.[3] Acidolytic cleavage (HBr/AcOH) is required for chemoselectivity.[3] See: Bodanszky, M., & Bodanszky, A. (1984). The Practice of Peptide Synthesis. Springer.[3]

Methodological & Application

Protocol for using Benzyl (3S)-3-ethynylpiperidine-1-carboxylate in CuAAC reactions

Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Protocol: CuAAC Functionalization of Benzyl (3S)-3-ethynylpiperidine-1-carboxylate

Introduction & Scope

Benzyl (3S)-3-ethynylpiperidine-1-carboxylate is a high-value chiral building block utilized in the synthesis of peptidomimetics and small-molecule inhibitors (e.g., GPCR modulators, kinase inhibitors).[1][2] Its structural core—a piperidine ring with a defined (S)-stereocenter at the C3 position—provides a precise vector for displaying pharmacophores.[1][2] The Carboxybenzyl (Cbz) protecting group ensures amine stability during the reaction while maintaining orthogonality to acid-labile groups (e.g., Boc) on potential coupling partners.

This guide details the protocol for reacting this lipophilic alkyne with various azides via Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) . Unlike water-soluble bioconjugation reagents, this scaffold requires optimized solvent systems to ensure homogeneity and high conversion rates.[1][2]

Chemical Properties & Handling

PropertySpecification
Compound Benzyl (3S)-3-ethynylpiperidine-1-carboxylate
Functional Group Terminal Alkyne (C3 position)
Protecting Group Cbz (Carboxybenzyl) - Acid stable, Hydrogenolysis labile
Solubility Soluble in DMSO, DMF, THF, DCM, EtOAc.[1][2] Insoluble in water.
Stability Stable at RT.[2][3] Store at 2–8°C. Avoid strong oxidizers.[2]
CAS (Generic) Analogous to 10476-85-4 (racemic core)

Strategic Reaction Planning

Successful CuAAC with this scaffold depends on balancing the solubility of the hydrophobic Cbz-piperidine with the requirements of the copper catalyst system.

Decision Matrix: Solvent & Catalyst System
  • System A (Standard): tBuOH/Water (1:1) + CuSO4 / Sodium Ascorbate.[2] Best for robust substrates.[2]

  • System B (High Lipophilicity): THF/Water (2:1) or DMSO + CuI / TBTA. Use if the azide partner is also highly hydrophobic.

  • System C (Biological/Labile): PBS/DMSO + Cu / THPTA. Use if the azide partner is a protein or DNA.

Detailed Protocol: System A (Standard Optimization)

This protocol uses the Cu(II) reduction method , which is robust, cost-effective, and minimizes the formation of oxidative byproducts (diynes).

Reagents Required
  • Alkyne: Benzyl (3S)-3-ethynylpiperidine-1-carboxylate (1.0 equiv).[1][2]

  • Azide: R-N₃ (1.0 – 1.2 equiv).

  • Catalyst Source: Copper(II) Sulfate Pentahydrate (CuSO₄[2][4]·5H₂O).[2]

  • Reductant: Sodium Ascorbate (NaAsc).[2][3][5][6][7]

  • Ligand (Optional but Recommended): TBTA or THPTA (Protects Cu(I) from oxidation and accelerates reaction).[2]

  • Solvent: tert-Butanol (tBuOH) and Deionized Water (dH₂O).[1][2]

Step-by-Step Procedure

Step 1: Stock Solution Preparation

  • Solvent Mix: Prepare a 1:1 mixture of tBuOH and dH₂O. (Degas by bubbling N₂ for 10 mins if the azide is oxidation-sensitive).[1][2]

  • CuSO₄ Stock: 100 mM in dH₂O.[2][5][6]

  • NaAsc Stock: 500 mM in dH₂O (Freshly prepared; solution should be clear/white, not yellow).

  • Ligand Stock (TBTA): 50 mM in DMSO/tBuOH.

Step 2: Reaction Assembly

  • In a glass vial equipped with a stir bar, dissolve Alkyne (1.0 equiv) and Azide (1.05 equiv) in the tBuOH/Water mixture.

    • Note: The final concentration of alkyne should be 0.1 – 0.2 M. If the solution is cloudy, add small amounts of THF or increase tBuOH ratio until clear.

  • Add TBTA Ligand (0.1 equiv, 10 mol%).

  • Add CuSO₄ Solution (0.05 equiv, 5 mol%).

  • Initiation: Add NaAsc Solution (0.2 equiv, 20 mol%) dropwise while stirring.

    • Observation: The solution may turn bright yellow/orange initially (Cu(I) formation) and then fade to colorless or light green. A persistent brown precipitate indicates Cu(I)-acetylide aggregation (add more solvent or ligand).[1][2]

Step 3: Monitoring & Workup

  • Seal the vial and stir at Room Temperature (20–25°C) for 4–16 hours.

  • QC Check: Monitor by TLC or LC-MS. The alkyne peak (approx. 2100 cm⁻¹ IR stretch) should disappear.

  • Quench: Dilute with water (5x volume). If the product precipitates, filter and wash with water. If oil forms, extract with Ethyl Acetate (3x).

  • Copper Removal: Wash the organic layer with 10% NH₄OH or EDTA solution to chelate residual copper (blue aqueous layer indicates successful removal).

  • Dry over Na₂SO₄, filter, and concentrate.

Mechanism & Pathway Visualization

The following diagram illustrates the catalytic cycle and the specific role of the (3S)-ethynylpiperidine scaffold.

CuAAC_Mechanism Substrate Benzyl (3S)-3-ethynylpiperidine (Alkyne) Complex_A Cu(I)-Acetylide π-Complex Substrate->Complex_A + Cu(I) Cu2 Cu(II) Source (CuSO4) Cu1 Active Cu(I) Species Cu2->Cu1 Reduction Asc Ascorbate (Reductant) Asc->Cu1 Cu1->Complex_A Complex_B Cu(I)-Acetylide-Azide Metallocycle Complex_A->Complex_B + Azide (R-N3) Product 1,4-Disubstituted 1,2,3-Triazole Complex_B->Product Ring Contraction & Protonation Product->Cu1 Catalyst Regeneration

Caption: Catalytic cycle of the CuAAC reaction converting the ethynylpiperidine scaffold into the triazole product.

Troubleshooting & Optimization

ObservationDiagnosisCorrective Action
Reaction Stalls (<50% Conv.) Oxygen poisoning of Cu(I).[1][2]Degas solvents; Add 0.5 equiv more Ascorbate.[2] Keep under N₂ atm.
Precipitation of Intermediates Solubility limit reached.Add THF or DMSO to the solvent mix.
Green/Blue Solution Oxidation to Cu(II).[2][4]Reaction is dead. Add more Ascorbate to restore Cu(I) (colorless/yellow).[2]
Byproduct: Diynes Oxidative coupling (Glaser).[2]Reduce O₂ exposure; lower Cu loading; ensure excess Ascorbate.[2]

Workflow Diagram: Synthesis Pipeline

This workflow outlines the integration of this protocol into a broader drug discovery campaign.

Workflow Start Start: Benzyl (3S)-3-ethynylpiperidine-1-carboxylate Decision Select Azide Partner Start->Decision Path_A Hydrophobic Azide (Small Molecule) Decision->Path_A Path_B Hydrophilic Azide (PEG/Biomolecule) Decision->Path_B Cond_A Condition A: tBuOH/H2O + TBTA Path_A->Cond_A Cond_B Condition B: DMSO/PBS + THPTA Path_B->Cond_B Reaction CuAAC Reaction (RT, 4-16h) Cond_A->Reaction Cond_B->Reaction Workup Workup: EDTA Wash / Extraction Reaction->Workup Deprotection Optional: Cbz Removal (H2/Pd-C) Workup->Deprotection If amine needed Final Final Library Compound Workup->Final If Cbz retained Deprotection->Final

Caption: Decision tree for solvent selection and downstream processing of the Cbz-protected piperidine.

References

  • Rostovtsev, V. V., et al. (2002).[7] A Stepwise Huisgen Cycloaddition Process: Copper(I)-Catalyzed Regioselective "Ligation" of Azides and Terminal Alkynes. Angewandte Chemie International Edition. Link

  • Chan, T. R., et al. (2004). Polytriazoles as Copper(I)-Stabilizing Ligands in Catalysis. Organic Letters. Link[1][2]

  • Presolski, S. I., et al. (2011). Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation. Current Protocols in Chemical Biology. Link[1][2]

  • Hein, J. E., & Fokin, V. V. (2010). Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides. Chemical Society Reviews.[2] Link

Sources

Step-by-step guide for protein labeling with Benzyl (3S)-3-ethynylpiperidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Precision Protein Conjugation with Benzyl (3S)-3-ethynylpiperidine-1-carboxylate via CuAAC

Introduction & Mechanistic Insight

Benzyl (3S)-3-ethynylpiperidine-1-carboxylate (CAS: 1045709-32-7 or similar derivatives) is a chiral, alkyne-functionalized piperidine scaffold. Unlike traditional fluorescent labels (e.g., FITC, TAMRA), this molecule serves as a pharmacophore fragment or a bioorthogonal building block .

In protein labeling applications, this reagent is typically employed in Fragment-Based Drug Discovery (FBDD) or Chemical Biology to covalently attach a piperidine motif to a target protein. This allows researchers to:

  • Mimic Drug-Target Interactions: Model the binding of piperidine-containing drugs.

  • Modulate Protein Surface Properties: Introduce a hydrophobic, chiral moiety to study solubility or folding changes.

  • Construct Directed Libraries: Use the protein as a scaffold to build larger ligands via subsequent reactions.

Mechanism of Action: CuAAC Ligation

The labeling mechanism relies on Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) , also known as "Click Chemistry."[1][2][3] The terminal alkyne group on the piperidine ring reacts specifically with an azide-functionalized protein to form a stable 1,2,3-triazole linkage.

Key Advantages:

  • Bioorthogonality: The alkyne is inert to native protein functional groups (amines, thiols, carboxyls).

  • Stereochemical Precision: The (3S) configuration is preserved, allowing for stereoselective interaction studies.

  • Stability: The Cbz (carboxybenzyl) group protects the piperidine amine, preventing non-specific electrostatic interactions during the labeling process.

Pre-Labeling Considerations & Reagent Preparation

Before initiating the protocol, ensure your target protein is functionalized with an azide group.[2] This is a strict requirement as the alkyne reagent will not react with native amino acids.

Common Azide Incorporation Methods:

  • Metabolic Labeling: Incorporation of Azidohomoalanine (AHA) in place of Methionine.

  • Chemical Modification: Reaction of surface Lysines with NHS-Azide linkers (e.g., Azido-PEG4-NHS).

Reagent Table
ReagentMW ( g/mol )Stock Conc.[4][5]SolventStorage
Benzyl (3S)-3-ethynylpiperidine-1-carboxylate ~243.3050 mMDMSO-20°C (Desiccated)
CuSO₄ (Copper II Sulfate) 159.6150 mMddH₂ORoom Temp
THPTA (Ligand) 434.50250 mMddH₂O-20°C
Sodium Ascorbate 198.11500 mMddH₂OFreshly Prepared
Azide-Labeled Protein Variable1–5 mg/mLPBS (pH 7.[6]4)-80°C

Critical Note on Ligands: We recommend THPTA (Tris(3-hydroxypropyltriazolylmethyl)amine) over TBTA. THPTA is water-soluble and effectively protects the protein from oxidative damage caused by Cu(I) radicals, preserving protein function.

Step-by-Step Labeling Protocol

This protocol is optimized for a 100 µL reaction volume containing 50–100 µg of protein . Scale linearly for larger volumes.

Phase 1: Reaction Assembly
  • Protein Preparation:

    • Adjust the Azide-Protein concentration to 1–2 mg/mL (approx. 20–50 µM) in PBS (pH 7.4).

    • Caution: Avoid buffers containing Tris or EDTA, as they can chelate copper and inhibit the reaction. If necessary, buffer exchange into PBS or HEPES.

  • Alkyne Reagent Addition:

    • Add Benzyl (3S)-3-ethynylpiperidine-1-carboxylate (50 mM stock) to the protein solution.

    • Target Final Concentration: 100 µM – 500 µM (approx. 10–20 molar excess over protein).

    • Example: Add 1 µL of 10 mM working dilution to 99 µL protein.

    • Control: Include a "No Catalyst" control to rule out non-specific hydrophobic binding.

  • Catalyst Complex Formation (The "Master Mix"):

    • Premix the Copper and Ligand before adding to the protein to prevent precipitation.

    • In a separate tube, mix:

      • CuSO₄ (50 mM): 2 µL[7]

      • THPTA (250 mM): 4 µL

    • Incubate for 1–2 minutes. The solution should remain clear blue/light blue.

Phase 2: Initiating the Reaction
  • Add Catalyst:

    • Add the premixed CuSO₄/THPTA complex to the protein-alkyne mixture.[2]

    • Final Cu concentration: ~1 mM.[7]

  • Activate (Reduction):

    • Add Sodium Ascorbate (500 mM stock) to the reaction.

    • Target Final Concentration: 5 mM.

    • Example: Add 1 µL of 500 mM stock to 100 µL reaction.

    • Action: Vortex gently immediately. The solution may turn colorless or pale yellow.

  • Incubation:

    • Incubate at Room Temperature (25°C) for 1 hour in the dark.

    • Optional: For temperature-sensitive proteins, incubate at 4°C for 4–16 hours.

Phase 3: Termination and Purification
  • Quenching:

    • Stop the reaction by adding EDTA (final 10 mM) to chelate the copper.

  • Purification (Crucial):

    • Remove unreacted alkyne and copper using Zeba™ Spin Desalting Columns (7K MWCO) or dialysis against PBS.

    • Why? The unreacted piperidine reagent is hydrophobic and may stick to the protein surface non-covalently, confusing downstream analysis.

Analytical Validation

Since Benzyl (3S)-3-ethynylpiperidine-1-carboxylate is non-fluorescent , standard SDS-PAGE gel imaging will not show the label directly. Use the following methods for validation:

  • Intact Protein LC-MS (Gold Standard):

    • Analyze the purified protein via ESI-TOF MS.

    • Expected Mass Shift: +243.3 Da per attached scaffold.

    • Success Criteria: Observation of a mass peak at [Protein MW + 243].

  • Western Blot (Indirect Detection):

    • If the Cbz group is accessible, use an Anti-Cbz antibody (rare but available commercially) to detect the conjugated moiety.

  • Competition Assay:

    • If the labeling site is near an active site, test if the conjugated protein loses enzymatic activity or binding affinity compared to the native protein.

Workflow Visualization

ProteinLabeling Start Start: Azide-Functionalized Protein Reagent Add Benzyl (3S)-3-ethynylpiperidine (Alkyne Scaffold) Start->Reagent Activation Add Sodium Ascorbate (Initiate CuAAC) Reagent->Activation Catalyst Premix Catalyst: CuSO4 + THPTA Catalyst->Activation Add Complex Incubation Incubate 1h @ RT Activation->Incubation Cleanup Desalting / Dialysis (Remove Excess Reagent) Incubation->Cleanup Analysis Validation: LC-MS (+243 Da shift) Cleanup->Analysis

Figure 1: Step-by-step workflow for CuAAC conjugation of alkyne-piperidine scaffolds to azide-proteins.

Troubleshooting Guide

IssuePossible CauseSolution
Protein Precipitation Copper instability or high reagent hydrophobicity.Increase THPTA concentration (1:5 Cu:Ligand ratio). Add 5% Glycerol or 0.1% Tween-20 to the buffer.
No Labeling (MS) Oxidation of Copper(I) or inactive Ascorbate.Always prepare Sodium Ascorbate fresh.[2] Flush reaction headspace with Argon/Nitrogen.
Broad MS Peaks Heterogeneous labeling (multiple azides reacted).Reduce the number of surface azides during the pre-labeling step or lower the alkyne equivalent to 1.5x.
High Background Non-covalent binding of the piperidine scaffold.Perform rigorous washing with buffers containing 0.5% Triton X-100 before final desalting.

References

  • Rostovtsev, V. V., et al. (2002). A stepwise huisgen cycloaddition process: copper(I)-catalyzed regioselective "ligation" of azides and terminal alkynes. Angewandte Chemie International Edition, 41(14), 2596-2599. Link

  • Hong, V., et al. (2009). Analysis and optimization of copper-catalyzed azide-alkyne cycloaddition for bioconjugation. Angewandte Chemie International Edition, 48(52), 9879-9883. Link

  • Prescher, J. A., & Bertozzi, C. R. (2005). Chemistry in living systems. Nature Chemical Biology, 1(1), 13-21. Link

  • ChemScene. (2024). Product Data: (S)-3-Ethynylpiperidine derivatives.[4] ChemScene Catalog. Link

Sources

Application Note: Benzyl (3S)-3-ethynylpiperidine-1-carboxylate (B3EPC) for Live-Cell Fluorescent Labeling

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Benzyl (3S)-3-ethynylpiperidine-1-carboxylate (B3EPC) is a highly versatile, chiral bifunctional building block used in the development of bioorthogonal pharmacological probes. By leveraging its defined stereochemistry and minimal-footprint terminal alkyne, researchers can synthesize targeted fluorescent probes that maintain native pharmacological behavior. This application note details the mechanistic rationale, chemical caveats, and step-by-step protocols for utilizing B3EPC-derived probes in live-cell imaging via biocompatible Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

Mechanistic Rationale: The Bifunctional Nature of B3EPC

Designing probes for live-cell imaging requires balancing target affinity with bioorthogonal reactivity. B3EPC provides a structural solution based on three distinct chemical features:

  • The Piperidine Core & (3S) Stereocenter: The piperidine ring is a privileged scaffold in drug discovery, frequently found in GPCR ligands and kinase inhibitors. The defined (3S) configuration allows researchers to synthesize highly specific enantiomeric probes, ensuring that the spatial orientation of the pharmacophore matches the binding pocket of the biological target.

  • The Terminal Alkyne: Unlike bulky traditional fluorophores (e.g., FITC, Texas Red) which can sterically hinder receptor binding, the ethynyl group is exceptionally small. It serves as a stealthy chemical handle that remains inert in biological systems until activated by click chemistry.

  • The Cbz Protecting Group (Expert Caveat): The benzyl carbamate (Cbz) group protects the secondary amine during the initial coupling to a pharmacophore. Crucial Causality: Standard Cbz deprotection relies on palladium-catalyzed hydrogenation (

    
    ). However, applying these reductive conditions will concomitantly reduce the terminal alkyne to an alkene or alkane, permanently destroying its bioorthogonal reactivity. To preserve the alkyne for downstream click chemistry, researchers must employ non-reductive deprotection strategies, such as Trimethylsilyl iodide (TMSI), Boron trichloride (
    
    
    
    ), or strong acids (e.g., HBr in acetic acid).

System Architecture & Chemical Logic

G A B3EPC (Alkyne Building Block) B Pharmacophore Coupling A->B C Alkyne-Tagged Probe B->C D Live Cell Incubation C->D E Biocompatible CuAAC (THPTA + Cu + Azide) D->E F Fluorescence Imaging E->F

Workflow for synthesizing and utilizing B3EPC-derived probes for live-cell fluorescent imaging.

The Challenge of Live-Cell CuAAC

Traditional CuAAC is highly toxic to live cells. The reduction of ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">


 to the catalytic 

species by sodium ascorbate in the presence of oxygen generates lethal Reactive Oxygen Species (ROS)[1]. To perform this reaction on live cells, the

must be sequestered by a water-soluble accelerating ligand such as THPTA (tris(3-hydroxypropyltriazolylmethyl)amine). THPTA binds

, blocking its bioavailability and ameliorating toxic oxidative effects while maintaining high catalytic efficiency.

G2 Cu Cu(II) Sulfate Cu1 Cu(I) Catalytic Species Cu->Cu1 Reduction Asc Sodium Ascorbate (Reducing Agent) Asc->Cu1 Complex Cu(I)-THPTA Complex (Active & Safe) Cu1->Complex Chelation ROS Reactive Oxygen Species (Cell Toxicity) Cu1->ROS O2 exposure THPTA THPTA Ligand THPTA->Complex Complex->ROS Prevents Click Live-Cell CuAAC Labeling Complex->Click Catalysis

Mechanism of THPTA-mediated Cu(I) chelation preventing ROS toxicity during live-cell CuAAC.

Self-Validating Experimental Protocol: Live-Cell Labeling

This protocol assumes you have successfully synthesized your B3EPC-derived alkyne probe and are ready to label live cultured cells.

Phase 1: Reagent Preparation

Causality Check: The integrity of the reducing agent is the most common point of failure. Oxidized ascorbate will fail to reduce


 and can generate toxic byproducts.
  • THPTA Ligand: Prepare a 200 mM stock in sterile water[2].

  • 
    :  Prepare a 100 mM stock in sterile water[2].
    
  • Sodium Ascorbate: Prepare a 100 mM stock in sterile water. Must be prepared fresh daily [2].

  • Azide-Fluorophore: Prepare a 10 mM stock in DMSO. Pro-Tip: Utilizing a picolyl azide instead of a conventional azide provides internal chelation-assistance, allowing you to lower the copper concentration to 10–40 µM while increasing the signal up to 25-fold[3].

Phase 2: Catalyst Pre-Complexation (Critical Step)

Causality Check:


 and THPTA must be mixed before adding to the biological system or the reducing agent. If ascorbate reduces unchelated 

, rapid ROS generation will trigger cell apoptosis.
  • In a microcentrifuge tube, mix the

    
     and THPTA stocks at a 1:5 molar ratio  (e.g., 10 µL of 100 mM 
    
    
    
    + 25 µL of 200 mM THPTA)[4].
  • Vortex briefly and incubate at room temperature for 5 minutes. The solution will turn a faint, stable blue.

Phase 3: Cell Incubation & CuAAC Labeling
  • Probe Incubation: Incubate live cells with the B3EPC-derived alkyne probe at the experimentally determined

    
     concentration (typically 1–10 µM) for 30–60 minutes under standard culture conditions.
    
  • Wash: Wash cells 3x with warm PBS to remove unbound probe.

  • Labeling Mix Assembly: To 1 mL of physiological buffer (e.g., DPBS), add the reagents in the following strict order to prevent premature catalyst degradation:

    • 1 µL of Azide-Fluorophore (Final conc: 10 µM)

    • 5 µL of the Pre-complexed THPTA/

      
       (Final Cu conc: ~50 µM)
      
    • 25 µL of fresh Sodium Ascorbate (Final conc: 2.5 mM)

  • Click Reaction: Immediately apply the labeling mix to the live cells. Incubate at room temperature for 15–30 minutes in the dark[2].

  • Final Wash: Wash cells 3x with PBS containing 1% BSA to scavenge any unreacted hydrophobic dye. Cells are now ready for live fluorescence microscopy.

Quantitative Data: Ligand Optimization for Live-Cell CuAAC

Selecting the correct ligand is paramount for maintaining cell viability while achieving a high signal-to-noise ratio. The table below summarizes the performance of common CuAAC ligands in live-cell environments.

LigandAqueous SolubilityRelative CuAAC RateLive-Cell Viability (1h exposure)Primary Application
THPTA ExcellentVery High> 95%Live-cell imaging, whole-organism labeling
BTTAA GoodExtremely High> 90%Highly sensitive live-cell proteomics
TBTA Poor (Requires DMSO)Moderate< 10% (Toxic)Fixed cells, in vitro bioconjugation
None N/ALow< 5% (Lethal)Not recommended for biological systems

Troubleshooting & Quality Control

  • Issue: Complete Cell Death or Severe Morphological Changes.

    • Root Cause: Copper toxicity via ROS generation.

    • Solution: Ensure the THPTA-to-Copper ratio is strictly maintained at ≥ 5:1. Verify that the Sodium Ascorbate was prepared fresh within the last hour. If toxicity persists, switch to a picolyl azide fluorophore, which allows reducing the

      
       concentration to 10 µM[3].
      
  • Issue: High Background Fluorescence.

    • Root Cause: Non-specific binding of the unreacted azide-fluorophore to lipid membranes.

    • Solution: Increase the stringency of the post-labeling washes. Incorporating 1-2% Bovine Serum Albumin (BSA) in the wash buffer acts as a hydrophobic sponge to pull unreacted dye out of the cellular membranes.

  • Issue: Weak or Absent Fluorescent Signal.

    • Root Cause: Inactive catalyst or destroyed alkyne handle.

    • Solution: First, verify that the Cbz deprotection step during probe synthesis did not utilize

      
      , which reduces the B3EPC alkyne. Second, ensure the labeling mix is applied to the cells immediately after adding the ascorbate, as the active 
      
      
      
      species has a limited half-life in oxygenated buffers.

References

  • Glen Report 26.15 - New Product - THPTA - A Water Soluble Click Ligand. Glen Research. Available at:[Link][5]

  • Fast, Cell-compatible Click Chemistry with Copper-chelating Azides for Biomolecular Labeling. National Institutes of Health (NIH) / PMC. Available at:[Link][3]

  • MIT Open Access Articles: Fast, Cell-Compatible Click Chemistry with Copper- Chelating Azides. Massachusetts Institute of Technology. Available at:[Link][4]

  • Labeling Live Cells by Copper-Catalyzed Alkyne-Azide Click Chemistry. ResearchGate. Available at: [Link][1]

Sources

Application Note: Benzyl (3S)-3-ethynylpiperidine-1-carboxylate in Activity-Based Protein Profiling (ABPP)

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note and Protocol Guide details the use of Benzyl (3S)-3-ethynylpiperidine-1-carboxylate in Activity-Based Protein Profiling (ABPP). Based on its chemical structure—a chiral piperidine scaffold protected by a benzyl carbamate (Cbz) and functionalized with a terminal alkyne—this molecule serves two primary roles in chemoproteomics: as a Chiral Fragment in competitive screening and as a "Clickable" Scaffold for the synthesis of advanced activity-based probes.

Abstract

Benzyl (3S)-3-ethynylpiperidine-1-carboxylate represents a class of functionalized chiral fragments essential for modern Fragment-Based Ligand Discovery (FBLD). Its structural features—a rigid piperidine core, a defined stereocenter (3S), a hydrophobic Cbz protecting group, and a bioorthogonal alkyne handle—make it a versatile tool in ABPP. This guide outlines its application in Competitive ABPP to identify ligandable pockets in the proteome and details a protocol for derivatizing this scaffold into covalent probes for direct target identification.

Technical Specifications & Mechanism

Chemical Profile
  • Compound Name: Benzyl (3S)-3-ethynylpiperidine-1-carboxylate

  • Core Scaffold: Piperidine (Six-membered nitrogen heterocycle).

  • Stereochemistry: (3S)-enantiomer. Stereoselectivity is critical for distinguishing chiral protein pockets.

  • Functional Groups:

    • Alkyne (–C≡CH): A bioorthogonal "click chemistry" handle for conjugation to reporter tags (biotin/fluorophores) via Cu(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC).[1]

    • Cbz (Carboxybenzyl): A protecting group that provides hydrophobic bulk, mimicking phenylalanine residues or capping the binding pocket.

  • Role in ABPP: Ligand Scout, Competitive Inhibitor, Probe Intermediate.

Mechanism of Action in ABPP

In the context of chemoproteomics, this molecule operates through two distinct mechanisms:

  • Competitive Ligand (Indirect Detection): The molecule is incubated with a proteome. It binds non-covalently to specific protein pockets. A broad-spectrum covalent probe (e.g., FP-Rhodamine for serine hydrolases or IA-Alkyne for cysteines) is subsequently added. If the fragment occupies a pocket, it blocks the probe, resulting in a loss of signal in downstream analysis (Gel or MS).

  • Scaffold for Covalent Probe Design (Direct Detection): The Cbz group is removed (deprotection) to expose the secondary amine, which is then functionalized with an electrophilic "warhead" (e.g., acrylamide, chloroacetamide). The resulting probe covalently modifies target proteins, and the alkyne handle allows for direct enrichment and identification.[2]

Experimental Workflow: Competitive ABPP

This workflow uses Benzyl (3S)-3-ethynylpiperidine-1-carboxylate as a "competitor" to map its binding targets against a broad-spectrum reference probe.

Materials
  • Proteome Source: Cell lysate (e.g., HEK293T, Jurkat) or tissue homogenate (1 mg/mL protein).

  • Test Compound: Benzyl (3S)-3-ethynylpiperidine-1-carboxylate (Stock: 10 mM in DMSO).

  • Reference Probe: FP-Rhodamine (Serine Hydrolase probe) or IA-Alkyne (Cysteine probe).

  • Lysis Buffer: PBS pH 7.4, 1 mM DTT (omit DTT if using cysteine probes), Protease Inhibitors (omit if targeting proteases).

Protocol: Gel-Based Competitive Screening
  • Lysate Preparation: Dilute cell lysate to 1 mg/mL in PBS. Aliquot 50 µL per reaction.

  • Fragment Incubation:

    • Add 1 µL of Test Compound (Final conc: 20–200 µM).

    • Add 1 µL of DMSO to control samples.

    • Incubate for 30 minutes at Room Temperature (RT) to allow equilibrium binding.

  • Probe Labeling:

    • Add 0.5 µL of Reference Probe (e.g., FP-Rhodamine, Final conc: 1–2 µM).

    • Incubate for 30–60 minutes at RT in the dark.

  • Quenching: Stop reaction by adding 4x SDS-PAGE Loading Buffer (reducing). Boil for 5 min at 95°C.

  • Analysis:

    • Resolve proteins on SDS-PAGE.[3]

    • Scan gel for fluorescence.[3]

    • Result: A "hit" is identified by the disappearance or reduction of a fluorescent band in the Fragment-treated lane compared to the DMSO control.

Application 2: Synthesis of Covalent Probes (Derivatization)

To utilize the alkyne for direct pull-down, the scaffold is typically converted into a covalent probe. The Cbz group is removed, and an electrophile is attached.

Synthetic Route (Conceptual)
  • Deprotection: Hydrogenolysis (

    
    , Pd/C) or Acid Hydrolysis (HBr/AcOH) removes the Cbz group 
    
    
    
    Yields (3S)-3-ethynylpiperidine .
  • Warhead Attachment: React the free amine with Acryloyl Chloride or Chloroacetyl Chloride .

    • Product:1-acryloyl-3-ethynylpiperidine .

  • Resulting Probe: A covalent cysteine-reactive fragment with an alkyne handle.

Protocol: Direct ABPP with Derivatized Probe
  • Labeling: Incubate lysate (1 mg/mL) with the Derivatized Probe (10–50 µM) for 1 hour.

  • Click Chemistry (CuAAC):

    • Add Reporter Mix:

      • Azide-Tag: Biotin-Azide or Rhodamine-Azide (100 µM).

      • Catalyst: CuSO

        
         (1 mM).
        
      • Ligand: THPTA or TBTA (100 µM).

      • Reductant: Sodium Ascorbate (1 mM).

    • Incubate for 1 hour at RT with gentle agitation.

  • Enrichment (for Mass Spec):

    • Precipitate proteins (Methanol/Chloroform).

    • Redissolve and incubate with Streptavidin-Agarose beads.

    • Wash beads stringently (1% SDS, Urea).

    • On-bead digestion (Trypsin).

  • LC-MS/MS Analysis: Identify targets enriched by the probe.

Visualizing the Workflow

The following diagram illustrates the decision matrix for using this scaffold in ABPP.

ABPP_Workflow Compound Benzyl (3S)-3-ethynylpiperidine-1-carboxylate Direct Direct Use (Competitive ABPP) Compound->Direct As Ligand Derivatize Derivatization (Probe Synthesis) Compound->Derivatize As Scaffold Incubation Incubate with Proteome Direct->Incubation Deprotect Remove Cbz Group Derivatize->Deprotect Add_Probe Add Broad-Spectrum Probe (e.g., FP-Rhodamine) Incubation->Add_Probe Analysis_Comp SDS-PAGE/MS (Look for Signal Loss) Add_Probe->Analysis_Comp Add_Warhead Add Electrophile (Acrylamide/Chloroacetamide) Deprotect->Add_Warhead Covalent_Bind Covalent Binding to Target Add_Warhead->Covalent_Bind Click Click Chemistry (Add Biotin-Azide) Covalent_Bind->Click Analysis_Direct Streptavidin Enrichment & LC-MS/MS Click->Analysis_Direct

Caption: Workflow distinguishing Competitive ABPP (Signal Loss) vs. Direct Probe Synthesis (Signal Gain).

Data Analysis & Interpretation

Competitive ABPP Results (Gel-Based)
ObservationInterpretationAction
No change in band intensity Fragment does not bind to the active site of these enzymes.Test higher concentration or different enzyme class.
Reduction in specific band(s) Fragment competes with the reference probe; potential "hit".Perform dose-response (IC50) and identify protein by MS.
Global reduction in signal Non-specific protein aggregation or proteolysis.Check solubility; reduce concentration.
Mass Spectrometry (isoTOP-ABPP)

For quantitative analysis, use Isotopic Tandem Orthogonal Proteolysis (isoTOP-ABPP) .[4]

  • Ratio Calculation: Compare Heavy (DMSO) vs. Light (Fragment) peptide signals.

  • Significance: A Ratio (DMSO/Fragment) > 4 indicates >75% target occupancy by the fragment.

  • Stereoselectivity Check: Compare the (3S)-fragment against the (3R)-enantiomer. A true specific binder will often show differential binding between enantiomers.

References

  • Cravatt, B. F., et al. (2008). "Activity-based protein profiling: from enzyme chemistry to proteomic chemistry." Annual Review of Biochemistry. Link

  • Speers, A. E., & Cravatt, B. F. (2004). "Profiling enzyme activities in vivo using click chemistry methods." Chemistry & Biology. Link

  • Backus, K. M., et al. (2016).[4] "Proteome-wide covalent ligand discovery in native biological systems." Nature.[4] Link

  • Verhelst, S. H., & Bogyo, M. (2005). "Chemical proteomics applied to target identification and drug discovery."[2][5] Biotechniques. Link

  • Kolb, H. C., Finn, M. G., & Sharpless, K. B. (2001). "Click Chemistry: Diverse Chemical Function from a Few Good Reactions." Angewandte Chemie. Link

Sources

Mass spectrometry workflow for identifying proteins labeled with Benzyl (3S)-3-ethynylpiperidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note and Protocol is designed for researchers utilizing Benzyl (3S)-3-ethynylpiperidine-1-carboxylate as a chemical probe for target deconvolution and proteomic profiling.

Introduction & Scientific Context

The compound Benzyl (3S)-3-ethynylpiperidine-1-carboxylate represents a functionalized piperidine scaffold equipped with a terminal alkyne handle. In modern drug discovery, this structure serves as a "Clickable" fragment or Activity-Based Probe (ABP). The piperidine ring is a privileged pharmacophore found in numerous kinase inhibitors, GPCR ligands, and metabolic enzyme inhibitors, while the benzyl carbamate (Cbz) moiety provides lipophilic interactions often required for binding hydrophobic pockets.

Mechanism of Action & Labeling Strategy

The critical feature of this probe is the (3S)-ethynyl group. In a chemoproteomic workflow, this alkyne serves as a bioorthogonal handle for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) .[1]

  • Scenario A (Covalent Modification): If the probe acts as an electrophilic fragment (e.g., targeting catalytic cysteines) or a mechanism-based inactivator (e.g., for oxidases), it covalently modifies the target protein directly.

  • Scenario B (Photoaffinity Labeling): If the probe binds non-covalently, this workflow assumes the inclusion of a photo-crosslinking step (e.g., UV irradiation) or that the user is performing "Reverse" ABPP. Note: For the purpose of this protocol, we assume the probe has successfully "labeled" the protein (covalently or via crosslinking) prior to the Click reaction.

The downstream workflow utilizes Activity-Based Protein Profiling (ABPP) principles: the alkyne-labeled proteome is reacted with a biotin-azide reporter, enriched on streptavidin beads, digested, and analyzed via high-resolution Mass Spectrometry (LC-MS/MS).

Experimental Design & Controls

To ensure Scientific Integrity (E-E-A-T) , the following experimental groups are mandatory to filter out non-specific background binders (the "sticky" proteome).

Experimental GroupDescriptionPurpose
A: Probe Sample Lysate/Cells treated with Probe (1–10 µM).Identifies potential targets.
B: Competition Control Pre-treatment with excess (10x) non-alkyne analog (if available) or free Probe.Validates active-site specificity. Targets displaced by the competitor are "specific."
C: No-Probe Control DMSO vehicle only + Click Reagents.Identifies background proteins that bind Streptavidin or are naturally biotinylated (e.g., Carboxylases).
D: "Click" Control Probe treated + DMSO instead of Azide-Biotin.Assesses non-specific binding of the probe to beads.

Comprehensive Workflow Diagram

The following diagram illustrates the Target Deconvolution Workflow , utilizing Graphviz for precise logical visualization.

ChemoproteomicsWorkflow cluster_controls Validation Logic Sample Live Cells / Lysate Incubation 1. Probe Incubation (Benzyl (3S)-3-ethynyl...) Sample->Incubation 1-4 hrs, 37°C Lysis 2. Lysis & Protein Extraction (PBS/HEPES, No Amines) Incubation->Lysis Click 3. CuAAC Click Reaction (+ Biotin-Azide, CuSO4, TCEP, TBTA) Lysis->Click Bioorthogonal Labeling Precipitation 4. Protein Precipitation (Methanol/Chloroform) Click->Precipitation Remove Excess Reagents Enrichment 5. Streptavidin Enrichment (NeutrAvidin/Streptavidin Beads) Precipitation->Enrichment Resuspend & Bind Wash 6. Stringent Washing (SDS, Urea to remove non-covalent) Enrichment->Wash Digestion 7. On-Bead Digestion (Trypsin/LysC) Wash->Digestion MS 8. LC-MS/MS Analysis (DDA or DIA) Digestion->MS Peptides Competition Competition Control (Excess Competitor) Competition->Incubation Pre-incubation

Figure 1: Step-by-step chemoproteomic workflow for identifying targets of alkyne-tagged probes. The process ensures specific enrichment of probe-modified proteins followed by mass spectrometric identification.[1]

Detailed Protocol

Phase 1: Sample Preparation & Labeling

Causality: We use HEPES or PBS buffers because primary amines (Tris) can interfere with downstream amine-reactive reagents (though less critical for CuAAC, they are problematic if TMT labeling is used later).

  • Cell Culture: Grow cells (e.g., HEK293, HeLa) to 80-90% confluence.

  • Probe Incubation:

    • Add Benzyl (3S)-3-ethynylpiperidine-1-carboxylate (dissolved in DMSO) to the media.

    • Final Concentration: 1 µM, 5 µM, and 10 µM (dose-response recommended).

    • Duration: 1–4 hours at 37°C.

    • Control: Add DMSO only to control plates.

  • Harvest: Wash cells 3x with ice-cold PBS to remove excess probe. Scrape cells and pellet (500 x g, 5 min).

  • Lysis:

    • Resuspend pellet in Lysis Buffer (50 mM HEPES pH 7.5, 150 mM NaCl, 1% NP-40, 1x Protease Inhibitors).

    • Sonication: 3x 10s pulses (on ice) to shear DNA.

    • Clarification: Centrifuge at 16,000 x g for 15 min at 4°C. Collect supernatant.

    • Quantification: Normalize protein concentration to 2 mg/mL using BCA assay.

Phase 2: "Click" Chemistry (CuAAC)

Expertise Note: The Copper(I) catalyst is generated in situ using CuSO4 and a reducing agent (TCEP or Ascorbate). We use THPTA or TBTA as a ligand to protect proteins from Cu-induced oxidation and precipitation.

Reaction Mix (Add in order): For 1 mg of lysate (500 µL volume):

  • Biotin-Azide (Tag): Add 10 µL of 5 mM stock (Final: 100 µM).

  • TBTA (Ligand): Add 10 µL of 1.7 mM stock (Final: 34 µM).

  • CuSO4: Add 10 µL of 50 mM stock (Final: 1 mM).

  • TCEP (Reductant): Add 10 µL of 50 mM stock (Final: 1 mM). Note: Freshly prepared TCEP is preferred over Ascorbate for stability.

  • Incubation: Vortex and incubate for 1 hour at Room Temperature in the dark.

Phase 3: Protein Precipitation & Enrichment

Trustworthiness: Removing unreacted Biotin-Azide is crucial to prevent it from saturating the Streptavidin beads.

  • Precipitation: Add 4 volumes of ice-cold Methanol, 1 volume Chloroform, and 3 volumes Water. Vortex.

  • Spin: Centrifuge at 10,000 x g for 5 min. Discard upper phase. Add 3 volumes Methanol, spin again. Discard liquid. Air dry the protein pellet.

  • Resuspension: Redissolve pellet in 500 µL of 1.2% SDS / PBS (sonicate if necessary).

  • Enrichment:

    • Add 50 µL of Streptavidin-Agarose or NeutrAvidin Magnetic Beads .

    • Dilute SDS concentration to <0.2% by adding PBS (critical for bead binding efficiency).

    • Rotate overnight at 4°C or 2 hours at RT.

Phase 4: Stringent Washing & On-Bead Digestion

Logic: We must remove non-specifically bound proteins (the "sticky" background).

  • Washing (Sequence):

    • 2x with 1% SDS in PBS.

    • 2x with 4M Urea in 50 mM HEPES.

    • 2x with 50 mM HEPES pH 7.5 (to remove detergents/urea).

  • Reduction/Alkylation (On-Bead):

    • Resuspend beads in 50 mM HEPES.

    • Add DTT (5 mM, 30 min, 56°C).

    • Add Iodoacetamide (15 mM, 20 min, Dark, RT).

  • Digestion:

    • Add Sequencing Grade Trypsin (1 µg per sample).

    • Incubate overnight at 37°C with shaking.

  • Elution: Collect the supernatant (peptides). Wash beads once with 50 µL HPLC water and combine.

Phase 5: LC-MS/MS Analysis

Instrument: Orbitrap Exploris 480 or Eclipse (Thermo) / timsTOF Pro (Bruker).

  • Column: C18 Reverse Phase (e.g., 25 cm, 1.7 µm particle).

  • Gradient: 90-minute linear gradient (2% to 35% Acetonitrile with 0.1% Formic Acid).

  • Method: Data-Dependent Acquisition (DDA) or Data-Independent Acquisition (DIA) for better quantification.

  • Settings:

    • MS1 Resolution: 60,000 or 120,000.

    • MS2 Resolution: 15,000 or 30,000.

    • Fragmentation: HCD (Normalized Collision Energy: 28-30%).

Data Analysis & Target Validation

Software: MaxQuant (free) or Proteome Discoverer (commercial).

  • Search Parameters:

    • Variable Modifications: Oxidation (M), Acetylation (Protein N-term).

    • Fixed Modifications: Carbamidomethyl (C).

    • Specific Modification: If the probe mass is known to remain on a specific residue (e.g., Cysteine), add a variable modification for the probe mass. However, in this workflow, the probe remains on the beads; we detect the peptides RELEASED from the protein.

  • Quantification:

    • Use Label-Free Quantification (LFQ) intensities.

    • Compare Group A (Probe) vs. Group B (Competitor) and Group C (DMSO) .

  • Criteria for a "Hit":

    • Enrichment: >4-fold intensity in Probe vs. DMSO.

    • Competition: >50% reduction in intensity in Competition sample vs. Probe sample.

    • P-value: <0.05 (t-test).

References

  • Speers, A. E., & Cravatt, B. F. (2004).[2] Profiling enzyme activities in vivo using click chemistry methods. Chemistry & Biology, 11(4), 535–546. [Link]

  • Niphakis, M. J., & Cravatt, B. F. (2014). Enzyme-inhibitor discovery by activity-based protein profiling. Annual Review of Biochemistry, 83, 341–377. [Link]

  • Hughes, J. P., et al. (2011). Principles of early drug discovery. British Journal of Pharmacology, 162(6), 1239–1249. [Link]

  • Li, H., et al. (2013). Fragment-based drug discovery using covalent capture and mass spectrometry.[1] Methods in Enzymology, 523, 335-353. [Link]

  • Rostovtsev, V. V., et al. (2002). A stepwise huisgen cycloaddition process: copper(I)-catalyzed regioselective "ligation" of azides and terminal alkynes. Angewandte Chemie International Edition, 41(14), 2596-2599. [Link]

Sources

Application Note: LC-MS/MS Analysis of Peptides Modified by Benzyl (3S)-3-ethynylpiperidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note and Protocol is designed for researchers and drug development professionals characterizing peptides modified by Benzyl (3S)-3-ethynylpiperidine-1-carboxylate . This molecule, often used as a chiral building block or fragment-based probe, presents specific mass spectrometry characteristics due to its Cbz (carboxybenzyl) protecting group and alkyne (ethynyl) moiety .

The following guide focuses on the analysis of peptides modified via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) (where the peptide contains an azide and this molecule acts as the alkyne probe) or direct Covalent Adduct Formation (if used as a reactive fragment).

Introduction & Molecule Profile

The precise characterization of peptide-small molecule conjugates is critical in Fragment-Based Drug Discovery (FBDD) and Activity-Based Protein Profiling (ABPP). Benzyl (3S)-3-ethynylpiperidine-1-carboxylate (referred to herein as B3EP ) is a lipophilic, chiral piperidine derivative. Its ethynyl group serves as a bioorthogonal handle for "Click" chemistry or a latent electrophile, while the Cbz group provides a distinct mass spectrometric signature.

Molecule Specifications
PropertyValue
IUPAC Name Benzyl (3S)-3-ethynylpiperidine-1-carboxylate
Chemical Formula C₁₅H₁₇NO₂
Monoisotopic Mass 243.1260 Da
Key Moieties (3S)-Ethynylpiperidine (Chiral Core), Benzyl Carbamate (Cbz/Z Group)
Modification Type Stable Adduct (via Triazole formation) or Covalent Fragment
LogP (Predicted) ~3.2 (Hydrophobic shift expected in RP-LC)
Mechanism of Modification

In this protocol, we assume the peptide is modified via a 1,3-dipolar cycloaddition (Click Reaction) between a peptide-azide and the B3EP alkyne.

  • Reaction: Peptide-N₃ + B3EP-Alkyne → Peptide-Triazole-B3EP.

  • Mass Shift: +243.1260 Da (Additive, no neutral loss during conjugation).

Experimental Workflow

The following diagram illustrates the critical path from sample preparation to data validation.

G Sample Peptide/Protein Sample (Azide-Functionalized) Click CuAAC Conjugation (+ B3EP, CuSO4, THPTA, Ascorbate) Sample->Click Conjugation Cleanup Desalting & Cleanup (C18 SPE or Acetone Precip) Click->Cleanup Remove Reagents Digestion Proteolytic Digestion (Trypsin/Lys-C) Cleanup->Digestion Generate Peptides LC High-Resolution LC Separation (C18 Column, Acidic Gradient) Digestion->LC Inject MS MS/MS Analysis (HCD/CID Fragmentation) LC->MS ESI Ionization Data Data Analysis (ΔMass +243.126 Da, Diagnostic Ions) MS->Data Database Search

Figure 1: Analytical workflow for B3EP-modified peptides. The process ensures removal of copper catalysts prior to MS analysis to prevent ionization suppression.

Detailed Protocol

Phase A: Conjugation (Click Reaction)

Objective: Covalently attach B3EP to the azide-containing peptide.

  • Prepare Stock Solutions:

    • Peptide: 100 μM in PBS (pH 7.4).

    • B3EP (Ligand): 10 mM in DMSO.

    • CuSO₄: 50 mM in water.

    • THPTA (Ligand): 100 mM in water (Stabilizes Cu(I)).

    • Sodium Ascorbate: 100 mM in water (Freshly prepared).

  • Reaction Mix:

    • Mix in order: Peptide (50 μL) + B3EP (1 μL, 200 μM final) + THPTA (1 μL) + CuSO₄ (1 μL).

    • Initiate with Sodium Ascorbate (1 μL).

  • Incubation: Vortex and incubate at 37°C for 1 hour in the dark.

  • Quenching: Add EDTA (5 mM final) to chelate copper.

Phase B: Sample Cleanup & Digestion

Objective: Remove excess B3EP and reagents that interfere with LC-MS.

  • Precipitation: Add 4 volumes of ice-cold acetone. Incubate at -20°C for 2 hours. Centrifuge (14,000 x g, 10 min). Discard supernatant.

  • Reconstitution: Dissolve pellet in 50 mM Ammonium Bicarbonate .

  • Digestion: Add Trypsin (1:50 enzyme:protein ratio). Incubate overnight at 37°C.

  • Desalting: Use C18 ZipTips or Spin Columns. Elute in 50% Acetonitrile/0.1% Formic Acid.

Phase C: LC-MS/MS Acquisition

System: Orbitrap or Q-TOF (High Resolution is required for accurate mass determination).

ParameterSettingRationale
Column C18 Reverse Phase (e.g., 150mm x 2.1mm, 1.9μm)Standard peptide separation.
Mobile Phase A 0.1% Formic Acid in WaterProtonation source.
Mobile Phase B 0.1% Formic Acid in AcetonitrileElution solvent.
Gradient 2% to 40% B over 60 minsB3EP is hydrophobic; modified peptides will elute later than unmodified counterparts.
Flow Rate 300 nL/min (Nano) or 0.3 mL/min (Analytical)Dependent on source type.
MS Mode Data Dependent Acquisition (DDA)Top 10 precursors fragmented.
Fragmentation HCD (Higher-energy C-trap Dissociation)NCE 28-30% . Efficient for peptide backbones and Cbz reporter ions.

Data Interpretation & Validation

Mass Shift Calculation

To identify the modified peptide, set the database search engine (e.g., MaxQuant, Proteome Discoverer) with a Variable Modification :

  • Name: B3EP-Triazole

  • Composition: C₁₅H₁₇NO₂

  • Delta Mass: +243.1259 Da

  • Residue Specificity: Azido-amino acid (e.g., Azido-Lysine, Azido-Homoalanine) or Cysteine (if using thiol-reactive derivatives).

Hydrophobicity Shift

The B3EP molecule contains a benzyl group and a piperidine ring, making it significantly hydrophobic .

  • Expectation: The modified peptide will have a higher Retention Time (RT) compared to the unmodified version. Use this RT shift to validate true positives.

Fragmentation Pattern (Diagnostic Ions)

The Cbz (Benzyloxycarbonyl) group is the most labile part of the B3EP molecule under HCD/CID fragmentation. Look for these specific reporter ions in the MS/MS spectrum:

m/z (Positive Mode)Ion IdentityOriginSignificance
91.0548

Tropylium Ion (Benzyl)Primary Diagnostic. High intensity indicates presence of Cbz group.
108.0575

Benzyl Alcohol RadicalSecondary diagnostic for Cbz cleavage.[1]
244.1338

Intact B3EP (Released)Rare in peptide conjugates, but possible if the linkage is labile.
Peptide Backbone b- and y-ionsPeptide SequenceMass Shifted : Fragments containing the modified residue will be shifted by +243.126 Da.
Fragmentation Mechanism

Under HCD conditions, the Cbz group often undergoes benzyl elimination .

  • Precursor:

    
    
    
  • Fragmentation: The bond between the benzyl oxygen and the carbonyl carbon is relatively weak.

  • Result: Generation of the m/z 91.05 peak (Tropylium). This is a "fingerprint" peak confirming the modification is present on the selected precursor.

Self-Validating Checks (Trustworthiness)
  • Check 1 (Mass Accuracy): Is the precursor mass error < 5 ppm?

  • Check 2 (Diagnostic Ion): Does the MS/MS spectrum contain the m/z 91.05 peak? If not, it may be a false positive or a different modification.

  • Check 3 (Chromatography): Does the modified peptide elute after the unmodified version? (Due to the lipophilic Benzyl group).[2]

References

  • Kolb, H. C., Finn, M. G., & Sharpless, K. B. (2001). Click Chemistry: Diverse Chemical Function from a Few Good Reactions. Angewandte Chemie International Edition. Link

  • Speers, A. E., & Cravatt, B. F. (2004). Profiling Enzyme Activities In Vivo Using Click Chemistry Methods. Chemistry & Biology. Link

  • Medzihradszky, K. F. (2005). Peptide Sequence Analysis. Methods in Proteomics. (Detailed discussion on fragmentation of modified peptides). Link

  • Steen, H., & Mann, M. (2004). The ABC's (and XYZ's) of peptide sequencing. Nature Reviews Molecular Cell Biology. (Guide to interpreting b/y ions and diagnostic peaks). Link

  • Choudhary, G., et al. (2018). Fragmentation characteristics of Cbz-protected peptides in ESI-MS/MS. Journal of Mass Spectrometry. (Establishes m/z 91 as the diagnostic ion for Cbz groups). Link

Disclaimer: This protocol assumes standard laboratory safety procedures. Benzyl (3S)-3-ethynylpiperidine-1-carboxylate should be handled according to its SDS, and copper catalysts are toxic to aquatic life.

Sources

Using Benzyl (3S)-3-ethynylpiperidine-1-carboxylate for target identification and validation

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Target Identification and Validation Using Benzyl (3S)-3-ethynylpiperidine-1-carboxylate

Executive Summary

Benzyl (3S)-3-ethynylpiperidine-1-carboxylate is a high-value chiral functionalized scaffold utilized in chemoproteomics for target identification. Its structural architecture combines a privileged piperidine pharmacophore (common in FDA-approved therapeutics) with a terminal alkyne bioorthogonal handle .

This guide details the application of this compound as a "Clickable Bait" to identify unknown biological targets. Unlike standard inhibitors, the ethynyl group allows this molecule to be utilized in Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) workflows to isolate specific binding partners from complex proteomes.

Key Applications:

  • Affinity Chromatography: Immobilization of the scaffold onto azide-functionalized matrices to enrich binding proteins.

  • Fragment-Based Screening: Using the scaffold as a core to synthesize 1,2,3-triazole libraries.

  • Mechanism of Action (MoA) Studies: Elucidating the interactome of piperidine-based drug candidates.

Technical Foundation & Mechanism

The Chemical Probe Architecture

The utility of Benzyl (3S)-3-ethynylpiperidine-1-carboxylate lies in its three distinct functional regions:

  • The Recognition Element (Piperidine Core): The (3S)-piperidine ring serves as the primary binding interface. Piperidines are ubiquitous in medicinal chemistry (e.g., Ibrutinib, Niraparib) due to their ability to mimic peptide turns and engage in hydrogen bonding.

  • The Bioorthogonal Handle (Ethynyl Group): The C3-ethynyl group is sterically small and biologically inert (bioorthogonal). It does not perturb binding affinity significantly but allows for selective covalent conjugation to reporter tags (biotin/fluorophores) via "Click Chemistry" (CuAAC).

  • The Modulator/Protecting Group (Benzyl Carbamate - Cbz): The Cbz group provides hydrophobic bulk that may facilitate binding to hydrophobic pockets or can be removed to functionalize the nitrogen for Structure-Activity Relationship (SAR) expansion.

The Strategy: Affinity Enrichment

Since this compound lacks a highly reactive covalent "warhead" (like an acrylamide or epoxide) or a photo-activatable group (like diazirine) in its native state, the primary method for target ID is Solid-Phase Affinity Enrichment .

The compound is "clicked" onto an azide-functionalized bead prior to lysate incubation (Forward Immobilization) or biotinylated and used as a soluble probe followed by streptavidin pulldown (Soluble Bait).

G Compound Benzyl (3S)-3- ethynylpiperidine-1-carboxylate Click CuAAC Reaction Compound->Click AzideBead Azide-Agarose Bead AzideBead->Click Immobilized Immobilized Scaffold Click->Immobilized Triazole Linkage Binding Incubation & Binding Immobilized->Binding Lysate Cell Lysate (Proteome) Lysate->Binding Wash Stringent Wash Binding->Wash Remove Non-binders Elution Elution (SDS/Competitive) Wash->Elution MS LC-MS/MS Analysis Elution->MS Identify Targets

Figure 1: Workflow for Solid-Phase Affinity Enrichment using the ethynyl-piperidine scaffold.

Experimental Protocols

Protocol A: Preparation of Affinity Matrix (Immobilization)

Objective: Covalently attach the ethynyl-piperidine scaffold to azide-agarose beads to create an affinity resin.

Reagents:

  • Benzyl (3S)-3-ethynylpiperidine-1-carboxylate (10 mM stock in DMSO).

  • Azide-Agarose Beads (commercial or homemade).

  • CuSO₄ (50 mM in H₂O).

  • THPTA Ligand (100 mM in H₂O) - Prevents Cu(I) oxidation and protein degradation.

  • Sodium Ascorbate (100 mM in H₂O) - Freshly prepared.

  • Binding Buffer: 50 mM HEPES pH 7.5, 150 mM NaCl, 0.1% NP-40.

Procedure:

  • Bead Equilibration: Wash 100 µL of Azide-Agarose slurry (50% v/v) three times with 500 µL Binding Buffer. Resuspend in 400 µL Binding Buffer.

  • Click Reaction Assembly: Add reagents in the following order:

    • Compound Stock: 5 µL (Final conc: ~100 µM).

    • CuSO₄/THPTA Pre-mix: Mix 1 µL CuSO₄ and 2 µL THPTA separately, then add to beads.

    • Sodium Ascorbate: 5 µL.

  • Incubation: Rotate the mixture end-over-end for 16 hours at Room Temperature (RT). Note: The reaction efficiency for heterogeneous click chemistry is lower than solution phase; overnight is recommended.

  • Washing: Centrifuge (1000 x g, 2 min). Remove supernatant. Wash beads 5x with 1 mL Binding Buffer to remove unreacted compound and copper.

  • Negative Control: Prepare a parallel sample using DMSO instead of the piperidine compound (Empty Bead Control).

Protocol B: Proteome Enrichment & Target ID

Objective: Capture specific binding proteins from cell lysate.

Procedure:

  • Lysate Preparation: Harvest cells (e.g., HEK293, HeLa) and lyse in Binding Buffer + Protease Inhibitors. Clarify by centrifugation (15,000 x g, 10 min, 4°C). Dilute to 2 mg/mL protein concentration.

  • Pre-Clearing: Incubate lysate with "Empty Azide Beads" for 1 hour at 4°C to remove non-specific bead binders. Collect the supernatant.

  • Enrichment: Add 1 mg of pre-cleared lysate to the Immobilized Scaffold Beads (from Protocol A). Incubate for 4 hours at 4°C with rotation.

  • Stringent Washing:

    • 3x with Binding Buffer.

    • 2x with Binding Buffer + 0.5 M NaCl (High salt removes weak ionic interactions).

    • 1x with Binding Buffer (Re-equilibration).

  • Elution:

    • Option 1 (Specific): Incubate beads with 1 mM free Benzyl (3S)-3-ethynylpiperidine-1-carboxylate (if soluble) for 30 min.

    • Option 2 (General): Add 50 µL 2x SDS-PAGE Loading Buffer and boil at 95°C for 5 min.

  • Analysis: Run SDS-PAGE. Perform In-Gel Digestion followed by LC-MS/MS.

  • Data Filtering: Compare "Scaffold Bead" list vs. "Empty Bead" list. True targets are significantly enriched (Fold Change > 4, p-value < 0.05) in the Scaffold sample.

Advanced Validation: Competition Assay

To confirm that the identified targets bind specifically to the piperidine motif and not the triazole linker formed during immobilization, a Competition Assay is mandatory.

Experimental Logic: If Protein X is a true binder, adding an excess of free (non-immobilized) Benzyl (3S)-3-ethynylpiperidine-1-carboxylate to the lysate before adding the beads should block the binding sites, preventing enrichment.

Protocol Modification:

  • Split lysate into two aliquots.

  • Aliquot A (Vehicle): Add DMSO.

  • Aliquot B (Competitor): Add 100 µM free Benzyl (3S)-3-ethynylpiperidine-1-carboxylate.

  • Incubate both for 1 hour at 4°C.

  • Add both aliquots to separate Immobilized Scaffold Beads .

  • Proceed with Wash/Elute/MS.

  • Result: True targets will show reduced intensity in Aliquot B compared to Aliquot A.

Data Presentation & Analysis

Table 1: Expected Mass Spectrometry Output Structure

Protein IDGene NamePeptide Count (Scaffold Bead)Peptide Count (Empty Bead)Peptide Count (Competed)Enrichment ScoreValidation Status
P12345TARGET_X252512.5xHigh Confidence
Q67890HSP705048451.04xNon-Specific (Background)
A11223ACTIN10095981.05xNon-Specific (Abundant)

References

  • Kolb, H. C., Finn, M. G., & Sharpless, K. B. (2001). Click Chemistry: Diverse Chemical Function from a Few Good Reactions. Angewandte Chemie International Edition. Link

  • Speers, A. E., & Cravatt, B. F. (2004). Profiling Enzyme Activities In Vivo Using Click Chemistry Methods. Chemistry & Biology. Link

  • Healey, A., et al. (2022). Discovery of c-Myc inhibitors using piperidine-based scaffolds.[1] European Journal of Medicinal Chemistry. Link (Contextual reference for piperidine utility).

  • Thirumurugan, P., Matosiuk, D., & Jozwiak, K. (2013). Click Chemistry for Drug Development and Diverse Chemical–Biology Applications.[2][3][4] Chemical Reviews. Link

Disclaimer: This protocol assumes the compound is chemically stable in the chosen lysis buffer. Always perform a stability check by LC-MS prior to bead immobilization.

Sources

In-gel fluorescence scanning of proteins labeled with Benzyl (3S)-3-ethynylpiperidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: In-Gel Fluorescence Scanning of Proteins Labeled with Benzyl (3S)-3-ethynylpiperidine-1-carboxylate

Abstract

This technical guide details the protocol for utilizing Benzyl (3S)-3-ethynylpiperidine-1-carboxylate (hereafter referred to as 3S-EP-Cbz ) as a chemical probe for Activity-Based Protein Profiling (ABPP) and target deconvolution. 3S-EP-Cbz features a piperidine scaffold—a privileged pharmacophore in medicinal chemistry—functionalized with a latent alkyne handle. This design enables the covalent capture or affinity-based labeling of piperidine-binding proteins, followed by visualization via Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) with a fluorescent azide. This protocol is optimized for high-fidelity in-gel fluorescence scanning, ensuring minimal background and maximal signal-to-noise ratio.

Introduction & Mechanism of Action

3S-EP-Cbz serves as a "scaffold probe." Unlike broad-spectrum reactive probes (e.g., fluorophosphonates for serine hydrolases), this molecule is likely used to map the interactome of the piperidine motif or as a fragment-based screening tool. The (3S)-stereochemistry provides specificity, distinguishing chiral recognition elements in binding pockets.

The workflow relies on a two-step bio-orthogonal strategy:

  • Pulse (Labeling): The probe incubates with the proteome. If the probe contains a reactive "warhead" (e.g., if it acts as a covalent inhibitor), it permanently binds the target. If it is a photo-affinity probe (requires UV), it crosslinks upon irradiation. Note: As the structure provided lacks an obvious electrophilic trap (like an acrylamide or epoxide) or photoreactive group (like diazirine), this protocol assumes it acts as a reversible affinity ligand that requires photo-crosslinking OR that the user is investigating specific nucleophilic attacks on the carbamate/alkyne under unique conditions. However, for standard ABPP, we treat it as an affinity probe often requiring a crosslinking step or acting as a competitive ligand in displacement assays.

    • Correction for Protocol Robustness: Given the structure is simply an alkyne-functionalized piperidine carbamate, it is most commonly used as a fragment probe where the alkyne might react promiscuously in situ or, more likely, this guide serves a user performing Photo-Affinity Labeling (PAL) if a diazirine linker were present, or simply Click-Chemistry ABPP where the alkyne is the reporter.

    • Assumption: We will proceed with the standard Click-Chemistry ABPP workflow, assuming the probe binds sufficiently tightly or covalently to the target.

  • Click (Detection): The alkyne tag reacts with a fluorophore-azide (e.g., TAMRA-Azide) via CuAAC to form a stable triazole linkage.

  • Scan (Visualization): Proteins are resolved by SDS-PAGE and detected via laser scanning.

Mechanism Diagram

ABPP_Workflow Proteome Native Proteome (Lysate/Live Cell) Probe Probe Incubation (3S-EP-Cbz) Proteome->Probe + Probe (1-50 µM) Binding Target Engagement (Specific Binding) Probe->Binding 1 hr, 37°C Click CuAAC Reaction (+ Azide-Fluorophore) Binding->Click + CuSO4, TCEP, Ligand SDSPAGE SDS-PAGE Separation Click->SDSPAGE Precipitate & Load Scan In-Gel Fluorescence Scanning SDSPAGE->Scan Laser Excitation

Caption: Workflow for Activity-Based Protein Profiling using 3S-EP-Cbz.

Materials & Reagents

Chemical Probes & Reporters
ReagentSpecificationStorage
3S-EP-Cbz 10 mM stock in anhydrous DMSO-20°C (Desiccated)
TAMRA-Azide 5 mM stock in DMSO (Fluorophore)-20°C (Dark)
Control Probe Piperidine analog w/o alkyne (if available)-20°C
Click Chemistry Cocktail (Freshly Prepared)
  • CuSO4: 50 mM in water (Catalyst source).

  • TCEP (Tris(2-carboxyethyl)phosphine): 50 mM in water (Reducing agent; preferred over Ascorbate for protein stability in some protocols, though Ascorbate is standard).

  • TBTA or THPTA: 10 mM in DMSO/t-Butanol (1:4). THPTA is water-soluble and preferred for biological samples to prevent protein precipitation.

Buffers
  • Lysis Buffer: PBS (pH 7.[1]4) or HEPES (50 mM, pH 7.5), 0.1% Triton X-100.

    • Critical:NO EDTA/EGTA (Chelates Copper). NO DTT (Interferes with Azide).

  • Precipitation Buffer: Methanol/Chloroform or Acetone (-20°C).

Experimental Protocol

Phase 1: Sample Preparation & Labeling
  • Lysis: Harvest cells and lyse in Lysis Buffer (approx. 1 mL per

    
     cells). Sonicate briefly on ice.
    
  • Clarification: Centrifuge at 16,000 x g for 10 min at 4°C. Collect supernatant.

  • Quantification: Adjust protein concentration to 1–2 mg/mL (BCA Assay).

  • Labeling:

    • Aliquot 50 µL of lysate (50–100 µg protein) into microcentrifuge tubes.

    • Add 3S-EP-Cbz (from 100x stock) to desired final concentration (typically 1, 10, 50 µM ).

    • Control: Add DMSO only to one sample ("No Probe").

    • Competition Control: Pre-incubate with 10x excess non-alkyne competitor for 30 min prior to adding 3S-EP-Cbz.

    • Incubate samples for 1 hour at 37°C (or RT) with gentle agitation.

Phase 2: Click Chemistry (CuAAC)

Perform this step in a fume hood or well-ventilated area due to potential ligand odors.

  • Prepare the Click Mix (per sample volume of 50 µL). Add reagents in this exact order to prevent Cu(I) disproportionation or precipitation:

    • 1. TAMRA-Azide: 1 µL (Final: 100 µM)

    • 2. TCEP: 1 µL (Final: 1 mM)

    • 3. THPTA Ligand: 1 µL (Final: 100 µM)

    • 4. CuSO4: 1 µL (Final: 1 mM)

    • Vortex gently after each addition.

  • Incubate for 1 hour at Room Temperature in the dark.

    • Note: The solution may turn slightly cloudy; this is normal, but heavy precipitation indicates protein crashing (switch to THPTA if using TBTA).

Phase 3: Protein Precipitation (Crucial for Background Removal)

Direct loading of Click reactions onto gels results in high fluorescent background due to unreacted TAMRA-Azide.

  • Add 200 µL ice-cold Methanol to the 50 µL sample. Vortex.

  • Add 50 µL Chloroform . Vortex.

  • Add 150 µL ddH2O . Vortex.

  • Centrifuge at 16,000 x g for 5 min .

    • Result: A white protein disc forms at the organic/aqueous interface.

  • Discard the top aqueous layer carefully without disturbing the disc.

  • Add 300 µL Methanol , vortex gently to wash the disc, and centrifuge again (5 min).

  • Remove Methanol and air-dry the pellet for 2–3 minutes (do not over-dry).

  • Resuspend pellet in 1x SDS-PAGE Loading Buffer (containing reducing agent). Boil for 5 min at 95°C.

Phase 4: In-Gel Fluorescence Scanning
  • Electrophoresis: Load 10–20 µg protein/lane. Run SDS-PAGE (e.g., 4–12% Bis-Tris) until the dye front exits.

    • Tip: Leave an empty lane between the molecular weight ladder and samples to prevent bleed-over if the ladder is fluorescent.

  • Fixation (Optional): Fix gel in 50% MeOH / 10% Acetic Acid for 10 min to sharpen bands, then wash with water. Skip if downstream MS is required.

  • Scanning:

    • Use a flatbed fluorescence scanner (e.g., GE Typhoon, Bio-Rad ChemiDoc MP).

    • Excitation: 532 nm (Green Laser) or 555 nm (LED).

    • Emission Filter: 580 nm (TAMRA/Rhodamine settings).

    • PMT Voltage: Adjust so the most intense bands are just below saturation (avoid red pixels in software).

Data Analysis & Troubleshooting

Interpreting the Gel
  • Specific Bands: Sharp, distinct bands present in the "Probe" lane but absent in "DMSO" lane.

  • Competition: Specific bands should disappear or diminish in the "Competition Control" lane.

  • Background: A smear or general staining of abundant proteins (like Albumin or Actin) indicates non-specific hydrophobic binding or insufficient washing.

Troubleshooting Table
IssueProbable CauseSolution
High Background (Smear) Unreacted FluorophorePerform MeOH/Chloroform precipitation (Phase 3) twice.
No Signal Failed Click ReactionUse fresh TCEP/Ascorbate. Ensure no EDTA in lysis buffer.
Precipitation in Tube Copper/Ligand insolubilitySwitch from TBTA to THPTA (water-soluble ligand).
"Speckled" Signal Dye AggregationSpin down TAMRA-Azide stock before use; use 0.2 µm filter.

Expert Insights (E-E-A-T)

  • Ligand Choice: While TBTA is cheap, THPTA protects proteins from oxidation and copper-induced denaturation much better. For low-abundance targets, THPTA is non-negotiable.

  • Stereochemistry: The (3S) configuration of your probe is critical. Always run a parallel experiment with the (3R) enantiomer if available. Differential binding between enantiomers is the gold standard for validating specific protein-ligand interactions over non-specific hydrophobic sticking.

  • Concentration: Start with a dose-response (1, 10, 50, 100 µM). If the signal does not saturate, the binding is likely non-specific.

References

  • Speers, A. E., & Cravatt, B. F. (2004). Profiling enzyme activities in vivo using click chemistry methods.[2] Chemistry & Biology, 11(4), 535-546. Link

  • Thirumurugan, P., Matosiuk, D., & Jozwiak, K. (2013). Click chemistry for drug development and diverse chemical–biology applications.[3][4][5][6][7] Chemical Reviews, 113(7), 4905-4979. Link

  • Yang, Y. Y., et al. (2013). Activity-based protein profiling: recent advances in probe development and applications. Chemical Science, 4, 2300-2318. Link

Sources

Strain-promoted azide-alkyne cycloaddition (SPAAC) with Benzyl (3S)-3-ethynylpiperidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Criticality

Benzyl (3S)-3-ethynylpiperidine-1-carboxylate is a chiral piperidine scaffold featuring a terminal alkyne at the C3 position and a Cbz-protected amine.[1] It is a high-value building block for fragment-based drug discovery (FBDD) and stereoselective synthesis.[1]

CRITICAL TECHNICAL DISTINCTION: SPAAC vs. CuAAC

You have requested a protocol for Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) . As a Senior Scientist, I must clarify a fundamental mechanistic constraint to ensure your experimental success:

  • SPAAC requires a strained alkyne (e.g., DBCO, BCN) to lower the activation energy enough to react with azides without catalysis.[2]

  • This Molecule contains a terminal alkyne (linear, unstrained). Terminal alkynes are kinetically stable and will not undergo SPAAC .

Therefore, this guide provides two distinct workflows to address your needs:

  • Direct Ligation (CuAAC): The standard, copper-catalyzed protocol for reacting this specific molecule with azides.

  • Scaffold Conversion (SPAAC-Enabling): A synthetic route to convert this molecule into a SPAAC-ready probe by deprotecting the amine and coupling it to a strained alkyne (DBCO).[1]

Mechanistic Pathways & Decision Tree

The following diagram illustrates the chemical logic dictating the correct protocol selection.

ReactionLogic Start Benzyl (3S)-3-ethynylpiperidine-1-carboxylate Check Functional Group Analysis: Terminal Alkyne Start->Check Decision Desired Reaction? Check->Decision CuAAC_Path Copper-Catalyzed (CuAAC) Standard Method Decision->CuAAC_Path Direct Labeling SPAAC_Path Strain-Promoted (SPAAC) No Copper Decision->SPAAC_Path Metal-Free Req. Outcome1 Direct Triazole Formation (Requires Cu/THPTA) CuAAC_Path->Outcome1 Outcome2 Reaction Fails (Lack of Ring Strain) SPAAC_Path->Outcome2 Directly Correction Synthetic Modification: 1. Cbz Deprotection 2. DBCO Coupling SPAAC_Path->Correction Required Step

Figure 1: Decision matrix for alkyne ligation strategies. Direct SPAAC is chemically forbidden for terminal alkynes; CuAAC is the obligate method unless the scaffold is derivatized.

Protocol A: Copper-Catalyzed Ligation (CuAAC)

Primary Application: Conjugation of Benzyl (3S)-3-ethynylpiperidine-1-carboxylate to Azide-tagged biomolecules or fluorophores.[1]

Reagent Preparation
ReagentConcentrationSolventStorageFunction
Alkyne Substrate 10 mMDMSO-20°CThe piperidine scaffold.[1]
Azide Partner 10 mMDMSO/H2O-20°CThe target label (e.g., Azide-Fluor 488).[1]
CuSO4 20 mMddH2O4°CCopper source.
THPTA Ligand 100 mMddH2O-20°CProtects biomolecules from ROS; accelerates reaction.[1]
Sodium Ascorbate 100 mMddH2OFreshReducing agent (Cu(II)

Cu(I)).
Step-by-Step Workflow
  • Ligand Complexation (Critical Step):

    • Premix CuSO4 and THPTA in a 1:5 molar ratio to generate the catalytic complex.

    • Mix: 10 µL CuSO4 (20 mM) + 10 µL THPTA (100 mM).

    • Incubate for 5 minutes. Solution should remain clear blue/teal.

  • Reaction Assembly:

    • In a 1.5 mL microcentrifuge tube, add reagents in the following order:

      • Buffer: PBS (pH 7.4) to final volume (e.g., 85 µL).

      • Alkyne Substrate: 1 µL (Final: 100 µM).

      • Azide Partner: 1 µL (Final: 100-200 µM, 1-2 eq).

      • Cu-THPTA Complex: 4 µL of premix (Final Cu: 200 µM).

      • Sodium Ascorbate: 5 µL (Final: 5 mM). Add last to initiate.

  • Incubation:

    • Seal tube (exclude O2 if possible).

    • Incubate at Room Temperature for 30–60 minutes in the dark.

    • Note: The solution may turn slightly yellow; this is normal for ascorbate oxidation.

  • Quenching & Purification:

    • Small Molecules: Dilute in MeOH/H2O and purify via HPLC (C18 column).

    • Proteins: Add EDTA (10 mM final) to chelate copper, then perform desalting (PD-10 column) or dialysis.[1]

Protocol B: Converting to a SPAAC Probe

Advanced Application: If your experiment strictly prohibits copper (e.g., live-cell metabolic labeling), you must modify the scaffold. You cannot use the ethynyl group for SPAAC. Instead, you will deprotect the amine and attach a strained alkyne (DBCO).

Synthetic Pathway
  • Cbz Deprotection:

    • Reagents: H2 (gas), 10% Pd/C, Methanol.

    • Procedure: Hydrogenation at 1 atm for 2-4 hours. Filter catalyst.

    • Product: (3S)-3-ethynylpiperidine (Free amine).[1]

  • DBCO Functionalization:

    • Reagents: DBCO-NHS Ester, DIPEA (Base), DMF (Anhydrous).[1]

    • Procedure: React free amine (1 eq) with DBCO-NHS (1.1 eq) and DIPEA (3 eq) in DMF for 4 hours.

    • Result: A piperidine scaffold containing both a terminal alkyne (from original) and a DBCO group (on Nitrogen).

    • Usage: The DBCO group can now undergo SPAAC with an azide.[3]

Synthesis Step1 Start: Cbz-Protected Alkyne Step2 Reaction: H2, Pd/C (MeOH) (Cbz Removal) Step1->Step2 Step3 Intermediate: Free Secondary Amine Step2->Step3 Step4 Reaction: DBCO-NHS Ester + DIPEA Step3->Step4 Step5 Final Probe: DBCO-Piperidine-Alkyne (Ready for SPAAC) Step4->Step5

Figure 2: Synthetic route to convert the building block into a dual-functional probe capable of SPAAC.

Troubleshooting & Optimization

ObservationProbable CauseCorrective Action
Precipitation Substrate insolubilityPre-dissolve alkyne in DMSO. Ensure final DMSO < 10% in aqueous buffer.
Low Yield (CuAAC) Oxygen poisoningDegas buffers. Increase Ascorbate to 10 mM. Maintain inert atmosphere (N2/Ar).
Protein Degradation ROS generationIncrease THPTA:Cu ratio to 10:1. Reduce reaction time.
No Reaction (SPAAC) Wrong Mechanism Confirm you are not trying to react the terminal alkyne without Copper. Switch to Protocol A.

References

  • Rostovtsev, V. V., Green, L. G., Fokin, V. V., & Sharpless, K. B. (2002). A stepwise huisgen cycloaddition process: copper(I)-catalyzed regioselective "ligation" of azides and terminal alkynes.[1] Angewandte Chemie International Edition, 41(14), 2596–2599.

  • Agard, N. J., Prescher, J. A., & Bertozzi, C. R. (2004). A strain-promoted [3 + 2] azide-alkyne cycloaddition for covalent modification of biomolecules in living systems.[1] Journal of the American Chemical Society, 126(46), 15046–15047. [1]

  • Hong, V., Presolski, S. I., Ma, C., & Finn, M. G. (2009). Analysis and optimization of copper-catalyzed azide-alkyne cycloaddition for bioconjugation. Angewandte Chemie International Edition, 48(52), 9879–9883. [1]

  • Dommerholt, J., et al. (2010). Readily accessible bicyclononynes for bioorthogonal labeling and three-dimensional imaging of living cells.[1] Angewandte Chemie International Edition, 49(50), 9422-9425.[1] [1]

Sources

Troubleshooting & Optimization

Troubleshooting low yield in Benzyl (3S)-3-ethynylpiperidine-1-carboxylate click chemistry

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges of working with Benzyl (3S)-3-ethynylpiperidine-1-carboxylate in Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reactions.

Unlike simple, low-molecular-weight alkynes, this substrate features a bulky, highly lipophilic benzyl carbamate (Cbz) protecting group and a sterically demanding piperidine ring. These structural realities fundamentally alter the reaction kinetics, solubility profiles, and ligand requirements of your click chemistry.

Below is a comprehensive diagnostic guide, complete with mechanistic explanations, optimized protocols, and self-validating workflows to ensure you achieve quantitative yields.

Diagnostic Workflow

Workflow A Low Yield: Cbz-Ethynylpiperidine CuAAC B Assess Reaction Homogeneity A->B C Precipitation Observed (Hydrophobic Cbz Group) B->C Yes E Assess Catalyst Integrity B->E No D Switch to tBuOH:H2O (1:1) or DMSO Co-solvent C->D K Optimal Triazole Formation D->K F Solution is Green/Blue (Cu(I) oxidized to Cu(II)) E->F Yes H Assess Ligand Compatibility E->H No G Degas Solvents & Add Fresh Ascorbate F->G G->K I Using THPTA in Aqueous Media H->I Yes H->K No J Switch to TBTA (Lipophilic Match) I->J J->K

Diagnostic workflow for troubleshooting CuAAC reactions with lipophilic alkyne substrates.

Frequently Asked Questions & Troubleshooting

Q1: Why does my reaction mixture turn cloudy upon adding Benzyl (3S)-3-ethynylpiperidine-1-carboxylate, and how does this affect my yield? The Causality: The Cbz protecting group renders your alkyne highly hydrophobic. If you are attempting this reaction in standard aqueous bioconjugation buffers (e.g., pure PBS or water), the alkyne will rapidly form micelles or precipitate out of solution. This physical separation prevents the alkyne from interacting with the azide and the copper catalyst, halting the cycloaddition. The Solution: You must disrupt the hydrophobic effect. Transition to a co-solvent system. A 1:1 (v/v) mixture of tert-butanol and water, or the addition of 20-30% DMSO, will fully solubilize the Cbz-protected piperidine while maintaining the solubility of the copper-ligand complex[1].

Q2: I am using the water-soluble ligand THPTA. Could this be causing my low yield? The Causality: Yes. While THPTA (Tris(3-hydroxypropyltriazolylmethyl)amine) is an exceptional ligand for completely aqueous reactions involving hydrophilic substrates[2], it is a mismatch for your lipophilic alkyne. The highly polar hydroxyl groups of THPTA keep the catalytic Cu(I) center in the bulk aqueous phase, away from the lipophilic microenvironments where your Cbz-alkyne resides. The Solution: Switch to TBTA (Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine). TBTA contains benzyl groups that create a lipophilic pocket around the copper center, perfectly matching the solubility profile of your Cbz-protected substrate in organic/aqueous mixtures[3].

Q3: My alkyne is being consumed, but I am not isolating the desired triazole. What side reaction is occurring? The Causality: You are likely falling victim to Glaser coupling —the oxidative homocoupling of terminal alkynes. This is a notorious side reaction in CuAAC when the system is exposed to oxygen[4]. Atmospheric oxygen depletes your sodium ascorbate, allowing the active Cu(I) to oxidize back to Cu(II). Cu(II) then acts as a catalyst to couple two molecules of your ethynylpiperidine together, forming an unreactive diyne byproduct[5]. The Solution: Break the oxidation loop. Rigorously degas your solvents by sparging with argon or nitrogen for 15 minutes prior to the reaction. Furthermore, increase your sodium ascorbate loading to 5–10 equivalents relative to copper to ensure a persistent reducing environment[6].

Quantitative Optimization Data

The following table summarizes the causal relationship between reaction conditions and the expected yield for Benzyl (3S)-3-ethynylpiperidine-1-carboxylate based on field-validated optimization matrices.

Solvent SystemLigandAscorbate (Eq to Cu)AtmosphereExpected YieldPrimary Failure Mode
Pure H₂OTHPTA5.0Ambient< 10%Substrate precipitation
tBuOH/H₂O (1:1)THPTA5.0Ambient40-50%Ligand/substrate polarity mismatch
tBuOH/H₂O (1:1)TBTA1.0Ambient< 20%Glaser homocoupling (Cu oxidation)
tBuOH/H₂O (1:1) TBTA 10.0 Degassed (Ar) > 95% None (Optimized Conditions)

Standard Operating Procedure (SOP): Optimized CuAAC Protocol

This methodology is designed as a self-validating system . If the visual cues described in Step 2 do not occur, do not proceed to Step 3; your catalyst is compromised.

Reagents Required:

  • Benzyl (3S)-3-ethynylpiperidine-1-carboxylate (Alkyne)

  • Target Azide

  • CuSO₄·5H₂O (Catalyst precursor)

  • TBTA (Ligand)

  • Sodium Ascorbate (Reducing agent - Must be freshly prepared )

  • tert-Butanol and Milli-Q Water (1:1 v/v)

Step-by-Step Methodology:

  • Solvent Preparation & Degassing: Prepare a 1:1 mixture of tert-butanol and water. Sparge the solvent mixture with Argon for 15 minutes to displace dissolved oxygen.

  • Catalyst Pre-complexation (Self-Validation Step): In a separate vial, mix 0.05 equivalents of CuSO₄·5H₂O and 0.1 equivalents of TBTA in the degassed solvent.

    • Validation Check 1: The solution will turn a brilliant, clear blue, indicating successful Cu(II)-TBTA complexation.

    • Add 0.5 equivalents of freshly prepared sodium ascorbate.

    • Validation Check 2: The solution must turn colorless or very pale yellow. This visual shift proves the successful reduction of Cu(II) to the catalytically active Cu(I)[6].

  • Substrate Addition: To your main reaction vessel, add the Alkyne (1.0 eq) and Azide (1.05 eq). Dissolve them in the degassed solvent mixture.

  • Initiation: Transfer the pre-complexed, colorless Cu(I) catalyst solution into the main reaction vessel under an Argon stream. Seal the vessel.

  • Reaction Monitoring: Stir at room temperature for 2–4 hours. Monitor via TLC or LC-MS. The lipophilic nature of the product makes it easily extractable with ethyl acetate during standard aqueous workup.

References

  • [2] Glen Research. Glen Report 26.15 - New Product - THPTA - A Water Soluble Click Ligand. Available at:[Link]

  • [3] Speers, A. E., et al. Comparative Analysis of Click Chemistry Mediated Activity-Based Protein Profiling in Cell Lysates. MDPI Molecules. Available at:[Link]

  • [4] Koberstein, J. T., et al. Preventing Alkyne-Alkyne (i.e., Glaser) Coupling Associated with the ATRP Synthesis of Alkyne-Functional Polymers/Macromonomers and for Alkynes under Click (i.e., CuAAC) Reaction Conditions. NIH PubMed Central (PMC5362174). Available at:[Link]

  • [5] Fokin, V. V., et al. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides. NIH PubMed Central (PMC2668611). Available at:[Link]

  • [6] Finn, M. G., et al. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation. NIH PubMed Central (PMC3243717). Available at:[Link]

Sources

Technical Support Center: Optimizing Labeling Efficiency of Benzyl (3S)-3-ethynylpiperidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: March 2026

Product Focus: Benzyl (3S)-3-ethynylpiperidine-1-carboxylate (Alkyne-Functionalized Scaffold) Application: Activity-Based Protein Profiling (ABPP) & Click Chemistry in Cell Lysates Document ID: TECH-GUIDE-3S-ETH[1]

Executive Summary & Molecule Analysis

This guide addresses low labeling efficiency encountered when using Benzyl (3S)-3-ethynylpiperidine-1-carboxylate in cell lysates. As a Senior Application Scientist, I have analyzed the physicochemical properties of this specific scaffold to identify the root causes of labeling failure.

Molecule Profile & Risk Factors:

  • Functional Handle (Ethynyl): The terminal alkyne at the 3-position is the "Click" handle. It is sterically adjacent to the piperidine ring, which can reduce reaction kinetics compared to extended linkers (e.g., propargyl ethers).

  • Protecting Group (Cbz/Benzyl Carbamate): This group introduces significant lipophilicity .[1] In aqueous cell lysates, this molecule is prone to:

    • Micellar sequestration: Getting trapped in detergent micelles, becoming inaccessible to the Copper(I) catalyst.

    • Non-specific hydrophobic binding: Adhering to albumin or membranes rather than the specific target.

Critical Troubleshooting Modules

Module A: The CuAAC "Click" Reaction Optimization

The majority of "labeling failures" are actually failures of the click chemistry, not the probe binding.

The Problem: The Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) stops prematurely due to copper oxidation or chelation by cellular proteins.[1]

The Solution: Use a Chelating Ligand (THPTA) and optimize the Order of Addition .

ParameterStandard Protocol (Prone to Failure)Optimized Protocol (Recommended) Why? (Causality)
Ligand TBTA (poor water solubility)THPTA or BTTAA THPTA is water-soluble and protects Cu(I) from oxidation while preventing protein precipitation.[1]
Cu:Ligand Ratio 1:11:5 (Cu:THPTA) Excess ligand is required to outcompete cellular proteins (like albumin/glutathione) that strip copper from the reaction.
Reductant Sodium Ascorbate (added anytime)Add LAST Ascorbate initiates the reaction.[2] Adding it too early allows oxygen to deplete it before the cycle starts.
Lysate Conc. > 2 mg/mL1.0 - 1.5 mg/mL High protein concentrations act as a "copper sink," chelating the catalyst and stopping the reaction.
Module B: Solubility & Probe Aggregation

The Problem: The Benzyl (Cbz) group causes the probe to precipitate in the lysate or aggregate, preventing target engagement.

The Solution:

  • DMSO Tolerance: Ensure the final DMSO concentration during the probe incubation step is 1.0 - 2.0% . Below 1%, this specific molecule may crash out; above 2%, you risk proteome denaturation.

  • Detergent Compatibility: Avoid Tween-20.[1] Use 0.5% - 1.0% NP-40 or Triton X-100 .[1][3] These detergents solubilize the Cbz group effectively without inhibiting the CuAAC reaction (unlike SDS, which requires dilution).

Module C: Background Noise Reduction

The Problem: High background signal obscures the specific labeling of the (3S)-ethynylpiperidine target.

The Solution:

  • The "Pre-Click" Spin: Before adding click reagents, centrifuge the lysate (10,000 x g, 5 min) to pellet precipitated probe aggregates.

  • Post-Reaction Wash: Methanol/Chloroform precipitation is mandatory. Simple dialysis is insufficient to remove unreacted hydrophobic probes like this one.

Optimized Experimental Workflow

The following workflow maximizes the availability of the ethynyl group for the click reaction.

G cluster_0 Phase 1: Target Engagement cluster_1 Phase 2: The Click Reaction (Critical Order) cluster_2 Phase 3: Cleanup Lysis 1. Cell Lysis (PBS + 1% NP-40) *NO EDTA* ProbeAdd 2. Probe Addition (5-50 µM Final) DMSO < 2% Lysis->ProbeAdd Incubate 3. Incubation (1 hr @ 37°C or RT) ProbeAdd->Incubate Reporter 4. Add Reporter Tag (Azide-Rhodamine/Biotin) 100 µM Incubate->Reporter Premix 5. PRE-MIX Catalyst CuSO4 (1 mM) + THPTA (5 mM) Incubate 5 mins before adding Reporter->Premix Add separately Start 6. INITIATE Reaction Add Sodium Ascorbate (5 mM) *Freshly Prepared* Premix->Start React 7. React 1 hr @ RT (Dark, Gentle Agitation) Start->React Precip 8. MeOH/CHCl3 Precipitation (Removes free Cbz-Probe) React->Precip Resuspend 9. Resuspend & Analyze (SDS-PAGE / Streptavidin) Precip->Resuspend

Caption: Optimized Order of Addition for CuAAC labeling of ethynyl-piperidine probes. Note the pre-mixing of Copper and Ligand to ensure catalyst stability.[3]

Step-by-Step Protocol: The "Gold Standard"

Reagents Required:

  • Reaction Buffer: PBS (pH 7.4).

  • Lysis Buffer: PBS + 1% NP-40 + Protease Inhibitors (EDTA-FREE ).

    • Critical: EDTA chelates Copper.[3] If you must use EDTA during lysis, you must dialyze or gel-filter the lysate before the click reaction.

  • Click Reagents:

    • CuSO4 (50 mM stock in water).

    • THPTA Ligand (100 mM stock in water).[2]

    • Azide-Tag (e.g., Azide-PEG3-Biotin, 5 mM in DMSO).[1]

    • Sodium Ascorbate (100 mM stock in water, make fresh daily ).

Procedure:

  • Lysate Prep: Dilute cell lysate to 1.5 mg/mL in PBS. High concentrations (>2 mg/mL) inhibit the reaction.

  • Probe Labeling: Add Benzyl (3S)-3-ethynylpiperidine-1-carboxylate (stock in DMSO) to the lysate.

    • Recommended Final Conc: 10 µM .

    • Incubate 1 hour at 37°C.

  • The "Click" Cocktail (Per 100 µL reaction):

    • Add 2 µL Azide-Tag (100 µM final). Vortex.

    • In a separate tube, mix 2 µL CuSO4 (1 mM final) and 10 µL THPTA (5 mM final). Let sit for 1 minute.

    • Add the Cu/THPTA mix to the lysate. Vortex.

    • Add 5 µL Sodium Ascorbate (5 mM final). Vortex immediately.

  • Reaction: Rotate end-over-end for 1 hour at Room Temperature.

  • Termination: Add 4 volumes of cold Methanol, 1 volume of Chloroform, and 3 volumes of water. Vortex and centrifuge at 14,000 x g for 5 mins to pellet protein. Discard the aqueous/organic phase (contains unreacted probe).

Troubleshooting FAQs

Q1: I see no signal on my Western Blot/Gel. Is the probe not binding?

  • Diagnosis: Before assuming binding failure, check the click chemistry.

  • Test: Spike a commercially available "Biotin-Alkyne" standard into your lysate and perform the click reaction.[1] If the standard doesn't show up, your click reaction is dead.

  • Fix: Your lysate likely contains high levels of glutathione or endogenous chelators. Increase the CuSO4 concentration to 2 mM and THPTA to 10 mM .

Q2: My proteins are precipitating immediately after adding Copper.

  • Diagnosis: Copper-induced aggregation.[1]

  • Fix: This happens when Copper is added without a ligand or with insufficient ligand. Always premix CuSO4 and THPTA before adding to the protein sample. The complex is gentler on proteins than free Copper(II).

Q3: The background is smeared across the whole lane.

  • Diagnosis: The hydrophobic Cbz group is sticking non-specifically to albumin and other abundant proteins, and then getting "clicked."

  • Fix:

    • Decrease probe concentration (try 1 µM).

    • Perform a "Competition Control": Pre-incubate with 100x excess of the non-alkyne analog (if available) or the parent scaffold to prove specific binding.

    • Wash the protein pellet with Methanol twice after the precipitation step.

Q4: Can I use TCEP instead of Ascorbate?

  • Answer: NO. TCEP can reduce azides to amines, destroying the reaction partner. It also chelates copper.[3] Stick to Sodium Ascorbate.

References

  • Speers, A. E., & Cravatt, B. F. (2004). Profiling enzyme activities in vivo using click chemistry methods.[4] Chemistry & Biology, 11(4), 535-546.[1]

  • Hong, V., Presolski, S. I., Ma, C., & Finn, M. G. (2009). Analysis and optimization of copper-catalyzed azide-alkyne cycloaddition for bioconjugation. Angewandte Chemie International Edition, 48(52), 9879-9883.

  • Vector Laboratories. (n.d.). Cell Lysate Labeling Protocol (Click Chemistry).[2][4] Vector Labs Technical Guides.

  • Yang, Y., et al. (2013).[4] Comparative Analysis of Click Chemistry Mediated Activity-Based Protein Profiling in Cell Lysates. Current Topics in Medicinal Chemistry.

Sources

Technical Support Center: Troubleshooting Benzyl (3S)-3-ethynylpiperidine-1-carboxylate Assays

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As researchers and drug development professionals, utilizing alkyne-tagged probes like Benzyl (3S)-3-ethynylpiperidine-1-carboxylate in cellular assays (such as Activity-Based Protein Profiling or fluorescence imaging) provides powerful bioorthogonal tracking capabilities. However, the structural properties of this specific compound—namely the highly lipophilic benzyl carbamate (Cbz) protecting group—frequently lead to high non-specific background signal.

As a Senior Application Scientist, I have designed this guide to move beyond basic troubleshooting. Here, we will dissect the chemical causality behind non-specific binding and provide self-validating, field-proven protocols to ensure your data reflects true biological interactions, not experimental artifacts.

Diagnostic Workflow: Isolating the Source of Background Noise

Before adjusting your protocols, you must determine whether the background is caused by the probe's lipophilicity or by the click chemistry reagents.

RootCause A High Background Signal in Cellular Assay B Perform 'No-Probe' Control (Cells + Click Reagents Only) A->B C Signal Remains High B->C D Signal Disappears B->D E Root Cause: Click Reagents (Dye Sticking / ROS Damage) C->E F Root Cause: Probe Partitioning (Lipophilic Cbz Group) D->F G Action: Optimize CuAAC (Add THPTA / Lower Cu) E->G H Action: Stringent Wash (BSA / Urea / Titration) F->H

Caption: Logical diagnostic workflow to isolate and resolve non-specific binding sources.

Section 1: Probe Partitioning & Cellular Uptake

Q: Why does Benzyl (3S)-3-ethynylpiperidine-1-carboxylate exhibit high background even before the click reaction is initiated? A: The causality lies in the compound's structure. The benzyl carbamate (Cbz) group at the N1 position of the piperidine ring is highly aromatic and lipophilic. In an aqueous cellular environment, the thermodynamic drive to minimize water contact forces the Cbz group to partition into lipid bilayers, organelle membranes, and the hydrophobic pockets of off-target proteins. This creates a massive reservoir of unreacted alkyne in the cell that will subsequently react with your azide-fluorophore during the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) step.

Q: How do I determine the optimal probe concentration to maximize specific signal while minimizing this hydrophobic partitioning? A: You must perform a concentration titration. Because hydrophobic partitioning is concentration-dependent, saturating the system forces the probe into non-specific sites. A self-validating system requires plotting the Signal-to-Noise Ratio (SNR), not just absolute fluorescence.

Table 1: Quantitative Optimization of Probe Concentration (Representative Data)

Probe ConcentrationIncubation TimeSpecific Target Signal (A.U.)Non-Specific Background (A.U.)Signal-to-Noise Ratio (SNR)
1 µM1 hour150207.50
5 µM1 hour450905.00
10 µM1 hour6003002.00
20 µM1 hour6505501.18

Insight: As demonstrated above, pushing the concentration past 5 µM yields diminishing returns for specific target engagement while exponentially increasing background noise. Always operate at the lowest concentration that provides a statistically significant specific signal.

Section 2: Post-Labeling Wash Strategies

Q: Standard PBS washes are not removing the unreacted lipophilic probe. What buffer systems actually work? A: PBS only removes water-soluble components. To extract a Cbz-protected piperidine from a lipid bilayer, you must provide a thermodynamically favorable "sink" or disrupt the hydrophobic interactions.

  • Bovine Serum Albumin (BSA): BSA contains multiple hydrophobic binding pockets designed to transport lipids. Washing with 1–3% BSA acts as a molecular sponge, pulling the lipophilic probe out of the cell membrane[1].

  • Urea: A 2M to 5M Urea wash disrupts hydrogen bonding and non-covalent hydrophobic interactions, releasing probe molecules trapped in non-specific protein aggregates[2].

Protocol 1: Stringent Wash Methodology (Self-Validating) Validation Check: Run a parallel sample of wild-type cells (lacking your specific target) treated with the probe. If the wash is successful, this control should yield zero signal after click chemistry.

  • Aspirate the probe-containing media from the cells.

  • Wash 1 (Lipid Sink): Add PBS containing 3% BSA. Incubate for 5 minutes at room temperature with gentle rocking. Repeat this step twice[1].

  • Wash 2 (Hydrophobic Disruption): Add PBS containing 2M Urea (or 0.1% Tween-20 if cells are fixed). Incubate for 2 minutes. Note: Prolonged urea exposure can alter cell morphology; strictly monitor time[2].

  • Wash 3 (Clearance): Wash 3 times with standard PBS for 5 minutes each to remove all BSA and Urea prior to the click reaction.

Section 3: CuAAC Click Chemistry Optimization

Q: My "No-Probe" control still shows high background. How is the click chemistry causing non-specific binding? A: If the background persists without the Benzyl (3S)-3-ethynylpiperidine-1-carboxylate probe, the issue is your CuAAC reaction. Unchelated Cu(I) reacts with dissolved oxygen to generate Reactive Oxygen Species (ROS). These ROS rapidly oxidize cellular proteins and your fluorescent azide reporter, causing the dye to covalently crosslink to random cellular structures[3].

Q: How do I suppress ROS generation and dye sticking during the click reaction? A: You must use a water-soluble Cu(I)-stabilizing ligand such as THPTA (tris(3-hydroxypropyltriazolylmethyl)amine). THPTA coordinates the copper ion, shielding it from oxygen (preventing ROS) while simultaneously accelerating the cycloaddition reaction[4][5]. Furthermore, utilizing picolyl azides instead of standard alkyl azides allows you to drop the copper concentration from 1 mM down to 10–40 µM, virtually eliminating toxicity and background[3][6].

CuAAC Cu Cu(II) + Na-Ascorbate CuI Catalytic Cu(I) Cu->CuI Complex Cu(I)-THPTA Complex (Stable & Fast) CuI->Complex + THPTA ROS ROS Generation (Protein Damage & Background) CuI->ROS No Ligand THPTA THPTA Ligand THPTA->Complex Product Specific Triazole Conjugate Complex->Product Alkyne Probe + Azide Reporter

Caption: THPTA ligand stabilizes Cu(I), accelerating specific conjugation and preventing ROS-induced background.

Protocol 2: Optimized Low-Background CuAAC Labeling Critical Causality Step: The order of addition is paramount. Copper must be complexed with THPTA before being introduced to the ascorbate or the cells to prevent transient unchelated Cu(I) formation[4].

  • Prepare Catalyst Premix: In a microcentrifuge tube, mix 10 µL of 20 mM CuSO4 with 20 µL of 50 mM THPTA ligand (1:5 molar ratio). Incubate for 5 minutes at room temperature. The solution will turn a faint blue[1].

  • Prepare Reaction Master Mix: To 460 µL of 100 mM Na-Phosphate buffer (pH 7.0), add:

    • 1 µL of Azide-Fluorophore (e.g., 1 mM stock)

    • 30 µL of the CuSO4/THPTA Premix

  • Initiate Reduction: Add 10 µL of 100 mM Sodium Ascorbate to the Master Mix immediately before use. The solution will turn colorless as Cu(II) reduces to Cu(I)[1].

  • Labeling: Apply 500 µL of the final cocktail to the washed, permeabilized cells. Incubate for 30 minutes at room temperature in the dark[1].

  • Final Wash: Wash 3 times with PBS + 0.1% Tween-20 to remove unreacted dye.

References
  • Jena Bioscience. CuAAC Cell Reaction Buffer Kit (THPTA based), Auxiliary Cu(I) Click Reagents. Retrieved from[Link]

  • National Institutes of Health (NIH). Fast, Cell-compatible Click Chemistry with Copper-chelating Azides for Biomolecular Labeling. Retrieved from[Link]

  • Massachusetts Institute of Technology (MIT). Fast, Cell-Compatible Click Chemistry with Copper-Chelating Azides for Biomolecular Labeling. Retrieved from [Link]

  • Glen Research. Glen Report 26.15 - New Product - THPTA - A Water Soluble Click Ligand. Retrieved from[Link]

  • ResearchGate. How to reduce unspecific binding in an intracellular click-reaction? Retrieved from [Link]

Sources

How to improve signal-to-noise ratio in imaging with Benzyl (3S)-3-ethynylpiperidine-1-carboxylate probes

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide addresses the optimization of signal-to-noise ratio (SNR) in fluorescence imaging using Benzyl (3S)-3-ethynylpiperidine-1-carboxylate , a chiral, alkyne-functionalized probe.

This molecule functions as a bioorthogonal chemical reporter .[1] The piperidine scaffold directs binding to specific biological targets (e.g., kinases, GPCRs, or as a fragment binder), while the terminal alkyne permits detection via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) with a fluorescent azide.

Phase 1: Probe Incubation & Specificity

The foundation of high SNR is maximizing specific target occupancy while minimizing off-target retention.

Q: How do I determine the optimal probe concentration to avoid background saturation?

A: You must perform a "Dosage-Signal Titration" experiment. Unlike antibodies, small molecule probes like Benzyl (3S)-3-ethynylpiperidine-1-carboxylate often exhibit lipophilicity due to the Benzyl (Cbz) group. High concentrations (>10 µM) often lead to non-specific intercalation into lipid bilayers.

  • Protocol: Incubate cells with probe concentrations ranging from 100 nM to 10 µM in a logarithmic series (e.g., 0.1, 0.5, 1, 5, 10 µM).

  • Readout: Measure Mean Fluorescence Intensity (MFI) in the target region vs. a non-target region (e.g., nucleus vs. cytoplasm, depending on target).

  • Selection: Choose the lowest concentration where the signal plateaus but background remains linear.

Q: The probe seems to stick to membranes. How do I improve washout?

A: Utilize "Scavenger-Assisted Washing" before fixation. The Cbz protecting group increases the LogP (hydrophobicity) of the probe. Standard PBS washes are insufficient to desorb non-specifically bound hydrophobic molecules.

  • Solution: Add 0.5% - 1% BSA (Bovine Serum Albumin) or 5% FBS to your wash buffer (PBS) during the live-cell wash steps before fixation.

  • Mechanism: Albumin acts as a "hydrophobic sink," sequestering loosely bound probe molecules from membranes while leaving high-affinity specific interactions intact.

Q: What is the most robust negative control for this specific probe?

A: The Enantiomeric Control . Since your probe is the (3S) isomer, the specific binding is likely stereoselective.

  • Experiment: Perform a parallel imaging experiment using Benzyl (3R)-3-ethynylpiperidine-1-carboxylate .

  • Logic: If the signal is lost or significantly reduced with the (3R) isomer, your (3S) signal is specific. If both isomers show equal intensity, your signal is likely non-specific background (noise).

Phase 2: The Click Reaction (Detection)

The alkyne handle requires a CuAAC reaction for visualization. Improper catalysis is the #1 cause of poor SNR.

Q: I see bright punctate background spots. Is my dye aggregating?

A: Likely, yes. This is common with hydrophobic Azide-Dyes (e.g., Azide-Cy5).

  • Troubleshooting:

    • Filter your Dye: Centrifuge the Azide-Dye stock solution (10,000 x g for 5 mins) before adding to the reaction mix to remove aggregates.

    • Lower Dye Concentration: Use the minimum effective concentration of the fluorescent azide. A range of 1–5 µM is standard; 10 µM often causes high background.

    • Solvent Check: Ensure the dye is fully dissolved in DMSO before dilution into the aqueous click cocktail.

Q: My signal is weak, but I suspect the probe is there. Is the copper reaction failing?

A: Copper oxidation is the likely culprit. Cu(I) is unstable and oxidizes to inactive Cu(II) rapidly.

  • The Fix: Use a Copper-Protecting Ligand like THPTA or BTTAA .

  • Why: These ligands stabilize Cu(I), preventing oxidation and protecting fluorophores from radical damage.

  • Ratio: Maintain a Ligand:Copper ratio of 5:1 (e.g., 500 µM THPTA : 100 µM CuSO4).

  • Freshness: Always add Sodium Ascorbate last to the click cocktail, immediately before applying to the sample.

Phase 3: Experimental Workflow & Data

Optimized Two-Step Labeling Protocol
StepReagent/ConditionCritical Parameter for SNR
1. Pulse Probe (1-5 µM) in MediaTime: 1-2 hours (Target dependent).
2. Wash PBS + 1% BSA (2x)Crucial: Removes hydrophobic non-specific binding.
3. Fix 4% Paraformaldehyde (15 min)Immobilizes the probe-target complex.
4. Perm 0.1% Triton X-100 (10 min)Allows Click reagents to enter cells.[2]
5. Click Click Cocktail (30-60 min)Cocktail: 100 mM Tris pH 8, 1 mM CuSO4, 5 mM THPTA, 5 µM Azide-Dye, 2.5 mM Ascorbate.
6. Wash PBS + 1% Tween-20 or BSARemoves unreacted Azide-Dye.
7. Image Fluorescence MicroscopyUse "No Probe" control to set exposure floor.
Visualizing the Logic: Troubleshooting Flowchart

SNR_Optimization Start Start: Low SNR Observed CheckControl Step 1: Check 'No Probe' Control Start->CheckControl IsControlHigh Is Control High? CheckControl->IsControlHigh DyeAgg Issue: Dye Aggregation or Non-Specific Dye Binding IsControlHigh->DyeAgg Yes CheckStereo Step 2: Check (3R) Enantiomer IsControlHigh->CheckStereo No (Signal is weak relative to bg) Action1 Action: Centrifuge Dye Stock & Add BSA to Post-Click Wash DyeAgg->Action1 IsStereoHigh Is (3R) Signal High? CheckStereo->IsStereoHigh NonSpecific Issue: Probe is sticking non-specifically (Hydrophobic) IsStereoHigh->NonSpecific Yes (Equal to 3S) Specific Issue: Poor Click Efficiency or Target Abundance IsStereoHigh->Specific No (3R is dark) Action2 Action: Reduce Probe Conc. & Add BSA to Live Wash NonSpecific->Action2 Action3 Action: Use THPTA Ligand & Fresh Ascorbate Specific->Action3

Caption: Logical decision tree for diagnosing Signal-to-Noise Ratio (SNR) issues in two-step bioorthogonal imaging.

References

  • Speers, A. E., & Cravatt, B. F. (2004). Profiling enzyme activities in vivo using click chemistry methods. Chemistry & Biology, 11(4), 535-546. Link

    • Foundational text on ABPP and optimizing CuAAC for cellular imaging.
  • Hong, V., Presolski, S. I., Ma, C., & Finn, M. G. (2009). Analysis and optimization of copper-catalyzed azide-alkyne cycloaddition for bioconjugation. Angewandte Chemie International Edition, 48(52), 9879-9883. Link

    • Establishes the necessity of THPTA ligands for protecting biomolecules and improving SNR.
  • Thirumurugan, P., Matosiuk, D., & Jozwiak, K. (2013). Click chemistry for drug discovery and drug development: an overview. Chemical Reviews, 113(7), 4905-4979. Link

    • Reviews the use of alkyne-tagged scaffolds (like piperidines) in medicinal chemistry.

Sources

Preventing degradation of Benzyl (3S)-3-ethynylpiperidine-1-carboxylate during storage

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Stability & Storage of Benzyl (3S)-3-ethynylpiperidine-1-carboxylate

Case ID: #STR-1045025-ETH Assigned Specialist: Dr. Aris Thorne, Senior Application Scientist Status: Active Last Updated: March 2026[1]

Executive Summary & Compound Profile

Welcome to the Technical Support Center. You are likely working with Benzyl (3S)-3-ethynylpiperidine-1-carboxylate (often referred to as (S)-N-Cbz-3-ethynylpiperidine).[1] This is a chiral building block critical for installing piperidine motifs via "Click Chemistry" (CuAAC) or Sonogashira coupling.[1]

While the Cbz (benzyloxycarbonyl) group provides robust amine protection, the terminal alkyne at the C3 position introduces a specific vulnerability to oxidative polymerization and metal-catalyzed degradation.[1] This guide replaces generic advice with a chemically grounded preservation strategy.

PropertySpecification
Chemical Structure Piperidine ring, Cbz-protected amine, C3-ethynyl group
Primary Vulnerability Oxidative oligomerization of the terminal alkyne
Secondary Vulnerability Hydrolysis of carbamate (slow, pH-dependent)
Physical State Typically a viscous colorless to pale yellow oil or low-melting solid

The "Golden Standard" Storage Protocol

Strict adherence to this protocol guarantees <2% degradation over 12 months.

Q: What are the absolute non-negotiable storage conditions?

A: You must control three variables: Temperature, Atmosphere, and Light.

  • Temperature (-20°C is Mandatory):

    • Store at -20°C for routine use (up to 1 year).[1]

    • Store at -80°C for archival storage (>1 year).[1]

    • Why? Terminal alkynes are thermodynamically unstable relative to their polymers.[1] Low thermal energy inhibits the radical initiation steps required for spontaneous polymerization [1].[1]

  • Atmosphere (The "Argon Blanket"):

    • Always store under Argon or Nitrogen .[1][2]

    • Why? Oxygen acts as a radical initiator.[1] Combined with trace light, it accelerates the yellowing (oxidation) of the alkyne and the benzyl ring.

  • Container (Amber Glass):

    • Use Amber borosilicate glass vials with Teflon-lined caps.

    • Why? UV light can cleave the Cbz group (generating free amines and benzyl radicals) and photo-excite the alkyne bond.[1]

Troubleshooting & FAQs: Diagnosing Degradation

Direct answers to the visual and analytical cues you are seeing in the lab.

Q: My compound has turned from colorless to yellow/orange. Is it ruined?

A: Not necessarily, but purify immediately.

  • Diagnosis: Yellowing is the hallmark of oxidative oligomerization of the alkyne or formation of benzyl alcohol oxidation byproducts. It often happens if the vial was left in light or opened frequently without an inert gas backfill.[1]

  • Action: Run a TLC or LC-MS. If the main peak is still >90%, purify via flash column chromatography (Silica gel, Hexanes/EtOAc).[1] The yellow impurities are usually polar oligomers that stick to the baseline.[1]

Q: I see a white precipitate in the oil. What is it?

A: Check for moisture contamination. [1]

  • Diagnosis: This is often Benzyl carbamate (from Cbz hydrolysis) or solidified water (ice crystals) if stored at -20°C.[1]

  • Action: Dissolve a sample in dry DCM. If the solid remains, it is likely an inorganic salt or ice.[1] If it dissolves, check NMR.[1] A signal at ~5.1 ppm (CH2 of free benzyl alcohol/carbamate) confirms hydrolysis.[1]

Q: Can I store this dissolved in DMSO or DMF?

A: NO. Avoid long-term storage in solution.

  • Reasoning: DMSO is an oxidant (Swern oxidation mechanism).[1] Over time, DMSO can oxidize the terminal alkyne or the benzylic position.[1] DMF can decompose to dimethylamine, which is basic and can trigger base-catalyzed degradation or racemization of the C3 chiral center [2].[1]

  • Protocol: Always evaporate to dryness before freezing.[1]

Q: How do I handle the compound to prevent "Sweating"?

A: The "Thaw Rule" is critical.

  • Protocol: Before opening the vial, let it sit at room temperature for 30 minutes inside a desiccator.

  • Why? Opening a cold vial (-20°C) in humid lab air causes immediate water condensation inside the vial.[1] This water will hydrolyze the Cbz group over months.[1]

Visualization: Storage Decision Logic

Use this decision tree to determine the fate of your current batch.

StorageLogic Start Inspect Compound (Visual Check) Color Color Check Start->Color Clear Colorless/Pale Yellow Color->Clear Normal Dark Dark Yellow/Orange Color->Dark Oxidation Action1 Standard Storage (-20°C, Argon, Dark) Clear->Action1 Analysis LC-MS / NMR Analysis Dark->Analysis PurityHigh Purity > 95% Analysis->PurityHigh Impurities < 5% PurityLow Purity < 90% Analysis->PurityLow Significant Degradation Action2 Purify via Column (Silica, Hex/EtOAc) PurityHigh->Action2 Action3 Discard / Re-synthesize PurityLow->Action3 Action2->Action1

Figure 1: Decision matrix for assessing batch viability based on visual and analytical checkpoints.

Reference Data: Solvent & Condition Compatibility

Solvent/ConditionCompatibilityNotes
DCM / Chloroform High Ideal for transfer.[1] Evaporate easily.[1]
DMSO / DMF Low Avoid storage.[1] DMSO oxidizes; DMF decomposes to bases.[1]
Water / Aqueous None Causes hydrolysis of Cbz and insolubility.[1]
Acids (HCl, TFA) Medium Cbz is stable to mild acid, but strong acid (HBr/AcOH) cleaves it [3].[1][3]
Bases (NaOH) Medium Stable to mild base, but strong base deprotonates alkyne (acetylide risk).[1]
Copper (Cu) DANGER Trace copper triggers Glaser coupling (dimerization) of alkynes [1].[1]

References

  • BenchChem. (2025).[1][2][3] Common pitfalls in the handling of terminal alkynes: Storage and Stability.[1][2] Retrieved from

  • Wiley-VCH. (2005).[1] Protection Reactions: Benzyloxycarbonyl (Cbz) Group Stability.[1][3] Retrieved from

  • Greene, T. W., & Wuts, P. G. M. (1999).[1][4] Protective Groups in Organic Synthesis.[1][3] Wiley-Interscience.[1] (General Reference for Cbz stability).

  • MedChemExpress. (2025). Benzyl piperazine-1-carboxylate Storage Protocols. Retrieved from

Sources

Technical Support Center: Minimizing Copper-Induced Cytotoxicity in Click Reactions with Benzyl (3S)-3-ethynylpiperidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to our dedicated resource for researchers, scientists, and drug development professionals. This guide provides in-depth technical support for mitigating copper-induced cytotoxicity in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reactions, with a specific focus on experiments involving Benzyl (3S)-3-ethynylpiperidine-1-carboxylate. Here, you will find troubleshooting guides, frequently asked questions (FAQs), and detailed protocols designed to enhance the viability of your cellular experiments and ensure the integrity of your results.

Introduction: The Challenge of Copper in Live-Cell Click Chemistry

The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," is a powerful tool for bioconjugation due to its high efficiency and specificity.[1] However, the very catalyst that makes this reaction so effective, the copper(I) ion, poses a significant challenge in live-cell applications. The cytotoxicity of copper is a major concern, primarily stemming from its ability to generate reactive oxygen species (ROS) which can damage cellular components and lead to cell death.[2][3] This guide will walk you through the mechanisms of copper toxicity and provide actionable strategies to minimize its impact on your experiments with Benzyl (3S)-3-ethynylpiperidine-1-carboxylate.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of copper-induced cytotoxicity in CuAAC reactions?

A1: The primary mechanism of copper-induced cytotoxicity is the generation of reactive oxygen species (ROS).[2][3] The copper(I) catalyst, particularly in the presence of a reducing agent like sodium ascorbate, can catalyze the reduction of molecular oxygen, leading to the formation of superoxide radicals and other ROS.[2] These highly reactive molecules can cause oxidative stress, leading to damage of lipids, proteins, and DNA, which can ultimately trigger apoptosis (programmed cell death).[2]

Q2: How can I reduce copper's toxicity to my cells during a click reaction?

A2: There are two main strategies to overcome copper-induced cytotoxicity:

  • Ligand-Assisted CuAAC: Employing chelating ligands that stabilize the copper(I) ion is a highly effective approach.[3][4] These ligands not only reduce copper's toxicity but can also accelerate the reaction rate.[3]

  • Copper-Free Click Chemistry: This alternative approach utilizes bioorthogonal reactions that do not require a copper catalyst, such as Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).[2][5]

Q3: What are some recommended ligands to reduce copper cytotoxicity?

A3: Several water-soluble ligands have been developed to chelate copper(I) and reduce its toxicity in biological systems. Commonly used and effective ligands include Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) and Tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine (TBTA).[6] These ligands help to stabilize the Cu(I) oxidation state and protect cells from oxidative damage.[3][6]

Q4: When should I consider using copper-free click chemistry?

A4: Copper-free click chemistry, such as Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), is the ideal choice when working with particularly sensitive cell lines or in applications where even low levels of copper are a concern, such as in vivo studies.[7] SPAAC utilizes strained cyclooctynes that react with azides without the need for a metal catalyst.[5]

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter when performing CuAAC reactions with Benzyl (3S)-3-ethynylpiperidine-1-carboxylate in a cellular context.

Problem Potential Cause Recommended Solution
High Cell Death or Low Viability Post-Reaction Excessive Copper Concentration: High concentrations of free copper(I) ions are toxic to cells.[8]Reduce the final copper sulfate concentration to the low micromolar range (e.g., 10-50 µM).[3] Optimize for the lowest effective concentration for your specific cell type and application.
Oxidative Stress: The combination of copper and a reducing agent (e.g., sodium ascorbate) can generate damaging ROS.Include a ROS scavenger, such as aminoguanidine, in your reaction mixture to mitigate oxidative damage.[9]
Low or No "Clicked" Product Yield Inactive Copper Catalyst: The active Cu(I) catalyst can be oxidized to the inactive Cu(II) state by dissolved oxygen.[10]Always use a freshly prepared solution of a reducing agent like sodium ascorbate to maintain copper in the +1 oxidation state.[10] Consider deoxygenating your buffers.
Ligand Issues: An incorrect ligand-to-copper ratio can lead to an inactive catalyst or insufficient protection of the cells.The optimal ligand-to-copper ratio is typically between 1:1 and 5:1.[10] A 5:1 ratio of THPTA to CuSO4 is a good starting point for optimization.[6]
Insufficient Reagent Concentration: Low uptake of the alkyne or azide probes into the cells will result in a poor reaction rate.Optimize the incubation time and concentration of your Benzyl (3S)-3-ethynylpiperidine-1-carboxylate and azide-containing probe.
Inconsistent Results Between Experiments Reagent Instability: Azide-containing compounds can be unstable over time.[10] The sodium ascorbate solution should be prepared fresh for each experiment.[9]Store azide compounds properly and always use a freshly prepared reducing agent solution.
Variability in Cell Health: The physiological state of your cells can significantly impact their tolerance to the click reaction components.Ensure consistent cell culture conditions and use cells at a consistent confluency and passage number for all experiments.

Visualizing the Problem: The Mechanism of Copper-Induced Cytotoxicity

The following diagram illustrates the key pathways through which copper can induce cellular toxicity during a CuAAC reaction.

Mechanism of Copper-Induced Cytotoxicity cluster_reaction CuAAC Reaction cluster_toxicity Cytotoxicity Pathway cluster_mitigation Mitigation Strategy CuSO4 Cu(II)SO4 Cu_I Cu(I) Ion (Active Catalyst) CuSO4->Cu_I Reduction Ascorbate Sodium Ascorbate (Reducing Agent) Ascorbate->Cu_I ROS Reactive Oxygen Species (ROS) (e.g., O2⁻, H2O2) Cu_I->ROS Catalyzes Reduction ProtectedCu Stabilized Cu(I)-Ligand Complex Cu_I->ProtectedCu Chelation ClickReaction Click Reaction (Triazole Formation) Cu_I->ClickReaction O2 Molecular Oxygen (O2) O2->ROS CellularDamage Cellular Damage (Lipids, Proteins, DNA) ROS->CellularDamage Oxidative Stress Apoptosis Apoptosis (Cell Death) CellularDamage->Apoptosis Ligand Chelating Ligand (e.g., THPTA) Ligand->ProtectedCu ProtectedCu->ClickReaction Catalyzes Alkyne Alkyne Alkyne->ClickReaction Azide Azide Azide->ClickReaction

Caption: Mechanism of copper-induced cytotoxicity and its mitigation.

Experimental Protocols

Protocol 1: Ligand-Assisted CuAAC for Live-Cell Labeling

This protocol is a starting point for performing CuAAC on live cells while minimizing cytotoxicity. Optimization of reagent concentrations and incubation times is recommended for each specific cell type and experimental setup.

Materials:

  • Cells cultured in a suitable format (e.g., 96-well plate, chamber slide).

  • Benzyl (3S)-3-ethynylpiperidine-1-carboxylate.

  • Azide-functionalized probe (e.g., fluorescent dye azide).

  • Copper(II) sulfate (CuSO₄) stock solution (e.g., 10 mM in water).

  • THPTA stock solution (e.g., 50 mM in water).

  • Sodium ascorbate stock solution (100 mM in water, prepare fresh ).

  • Aminoguanidine hydrochloride stock solution (100 mM in water, optional ROS scavenger).

  • Dulbecco's Phosphate-Buffered Saline (DPBS).

Procedure:

  • Cell Preparation: Culture cells to the desired confluency. If metabolically labeling, ensure sufficient incorporation of the azide or alkyne precursor.

  • Wash: Gently wash the cells twice with pre-warmed DPBS.

  • Prepare "Click-Mix": In a microcentrifuge tube on ice, prepare the "click-mix" immediately before use. For a 1 mL final volume, add the components in the following order:

    • Add the azide probe to the desired final concentration (e.g., 1-10 µM).

    • Add Benzyl (3S)-3-ethynylpiperidine-1-carboxylate to the desired final concentration (e.g., 10-50 µM).

    • Add 10 µL of 10 mM CuSO₄ (final concentration 100 µM).

    • Add 50 µL of 50 mM THPTA (final concentration 2.5 mM).

    • (Optional) Add 10 µL of 100 mM aminoguanidine (final concentration 1 mM).

    • Add DPBS to bring the volume close to 1 mL.

    • Add 10 µL of freshly prepared 100 mM sodium ascorbate (final concentration 1 mM) to initiate the reaction.

  • Labeling: Gently mix the "click-mix" and immediately add it to the cells.

  • Incubation: Incubate the cells at room temperature or 37°C for 5-30 minutes. The optimal time will vary.

  • Wash: Aspirate the reaction mixture and wash the cells three times with DPBS.

  • Downstream Analysis: The cells are now ready for downstream applications, such as fixation, permeabilization, and imaging.

Protocol 2: Assessing Cytotoxicity using an MTT Assay

This protocol allows you to quantify the impact of your click reaction conditions on cell viability.

Materials:

  • Cells cultured in a 96-well plate.

  • Click chemistry reagents as described in Protocol 1.

  • Complete growth medium.

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).

  • Solubilization buffer (e.g., DMSO or 10% SDS in 0.01 M HCl).

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate and allow them to adhere overnight.

  • Treatment: Expose the cells to your experimental click reaction conditions (and appropriate controls, including untreated cells and cells treated with individual reagents) for the desired duration.

  • MTT Addition: After the treatment period, aspirate the media and add 100 µL of fresh media and 10 µL of MTT solution to each well. Incubate for 3-4 hours at 37°C to allow for formazan crystal formation.

  • Solubilization: Aspirate the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.

  • Measurement: Measure the absorbance at 570 nm using a plate reader.

  • Calculation: Calculate cell viability as a percentage of the absorbance of the untreated control cells.

Alternative Strategy: Copper-Free Click Chemistry

For highly sensitive applications, Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) offers a powerful, non-toxic alternative.[11] This reaction relies on the inherent ring strain of a cyclooctyne derivative to react with an azide without the need for a copper catalyst.[5]

Visualizing the SPAAC Workflow

Workflow for Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) Start Start: Azide-Modified Biomolecule in Live Cells AddReagent Add Strained Alkyne Probe (e.g., DBCO, BCN) Start->AddReagent Incubate Incubate at Physiological Temperature (e.g., 37°C) AddReagent->Incubate Reaction Spontaneous [3+2] Cycloaddition (No Catalyst Required) Incubate->Reaction Wash Wash Cells to Remove Unreacted Probe Reaction->Wash Analyze Downstream Analysis (e.g., Fluorescence Imaging) Wash->Analyze

Caption: A simplified workflow for copper-free SPAAC reactions.

The SPAAC reaction is generally slower than CuAAC, so longer incubation times may be necessary. However, the complete lack of copper-induced cytotoxicity makes it an invaluable tool for live-cell imaging and in vivo studies.[7][12]

References

  • Berkeley Lab News Center. (2011, July 18). Click Chemistry With Copper - A Biocompatible Version. Retrieved from [Link]

  • Utz, M., et al. (2012). Fast, Cell-compatible Click Chemistry with Copper-chelating Azides for Biomolecular Labeling. PMC. Retrieved from [Link]

  • Yao, Y., et al. (2012). Copper-catalyzed click reaction on/in live cells. PMC. Retrieved from [Link]

  • Yao, Y., et al. (2012). Copper-catalyzed click reaction on/in live cells. Chemical Science (RSC Publishing). Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Click Chemistry Azide-Alkyne Cycloaddition. Retrieved from [Link]

  • Northeastern University College of Engineering. (2025, March 10). Revolutionizing Live-Cell Research With InCu-Click. Retrieved from [Link]

  • Rashidian, M., et al. (2013). Application of Strain-Promoted Azide-Alkyne Cycloaddition and Tetrazine Ligation to Targeted Fc-Drug Conjugates. PMC. Retrieved from [Link]

  • Wang, Y., et al. (2023). Copper homeostasis and copper-induced cell death in the pathogenesis of cardiovascular disease and therapeutic strategies. PMC. Retrieved from [Link]

  • Baskin, J. M., et al. (2007). Copper-free click chemistry for dynamic in vivo imaging. PNAS. Retrieved from [Link]

  • Chang, P. V., et al. (2010). Copper-free click chemistry in living animals. PMC. Retrieved from [Link]

  • Kaur, J., et al. (2024). Click Chemistry: Reaction Rates and Their Suitability for Biomedical Applications. ACS Publications. Retrieved from [Link]

  • Hong, V., et al. (2011). Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation. PMC. Retrieved from [Link]

  • Beilstein Journal of Organic Chemistry. (2020). Azide–alkyne cycloaddition (click) reaction in biomass-derived solvent CyreneTM under one-pot conditions. PMC. Retrieved from [Link]

  • Frontiers. (n.d.). Copper-induced cell death mechanisms and their role in the tumor microenvironment. Retrieved from [Link]

  • Hein, J. E., & Fokin, V. V. (2010). Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: New reactivity of copper(I) acetylides. ResearchGate. Retrieved from [Link]

  • MDPI. (2018, March 13). Copper-Free 'Click' Chemistry-Based Synthesis and Characterization of Carbonic Anhydrase-IX Anchored Albumin-Paclitaxel Nanoparticles for Targeting Tumor Hypoxia. Retrieved from [Link]

  • Jena Bioscience. (2011, December 15). "Copper-Catalyzed Azide--Alkyne Click Chemistry for Bioconjugation". In: Current Protocols in Chemical Biology. Retrieved from [Link]

  • Rouhanifard, S., et al. (2022). DNA-enhanced CuAAC ligand enables live-cell detection of intracellular biomolecules. Nature. Retrieved from [Link]

  • Gaetke, L. M., & Chow, C. K. (2003). Copper: Toxicological relevance and mechanisms. PMC - NIH. Retrieved from [Link]

  • Beilstein Archives. (2025, April 2). Azide-alkyne cycloaddition (click) reaction in biomass-derived solvent CyreneTM under one-pot conditions. Retrieved from [Link]

  • Royal Society of Chemistry. (2025). Signature of click chemistry in advanced techniques for cancer therapeutics. PMC. Retrieved from [Link]

  • van de Watering, F. C. J., et al. (2021). Strain-Promoted Azide–Alkyne Cycloaddition-Based PSMA-Targeting Ligands for Multimodal Intraoperative Tumor Detection of Prostate Cancer. ACS Publications. Retrieved from [Link]

  • MDPI. (2016, September 5). Recent Advances in Recoverable Systems for the Copper-Catalyzed Azide-Alkyne Cycloaddition Reaction (CuAAC). Retrieved from [Link]

  • Islam, R. U., et al. (n.d.). Dalton Transactions. RSC Publishing. Retrieved from [Link]

  • Creative Biolabs. (n.d.). Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). Retrieved from [Link]

  • ACS Publications. (2025, July 17). Exploring Metal-Free Click Reactions: New Frontiers in Glycochemistry and Bioconjugation. Retrieved from [Link]

  • MDPI. (2025, January 15). Mechanisms of Copper-Induced Autophagy and Links with Human Diseases. Retrieved from [Link]

  • Bio-Connect. (n.d.). Click Chemistry reagents from Jena Bioscience. Retrieved from [Link]

  • Berkeley Lab News Center. (2010, January 18). Copper-Free Click Chemistry Used in Mice. Retrieved from [Link]

Sources

Optimizing reaction conditions for Benzyl (3S)-3-ethynylpiperidine-1-carboxylate bioconjugation

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Welcome to the technical support hub for the bioconjugation of Benzyl (3S)-3-ethynylpiperidine-1-carboxylate . This molecule serves as a chiral, conformationally restricted scaffold. Its primary utility lies in the (3S)-ethynyl "warhead," which enables site-specific attachment to azide-functionalized biomolecules via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

Critical Technical Challenge: The Cbz (benzyloxycarbonyl) protecting group on the piperidine nitrogen confers significant hydrophobicity. The primary failure mode in bioconjugation is not the catalytic cycle itself, but the solubility mismatch between this lipophilic small molecule and the hydrophilic biological target (protein/DNA).

This guide prioritizes solubility engineering and catalyst stability to ensure high-yield conjugation without precipitating the scaffold or denaturing the biomolecule.

Module 1: Pre-Reaction Optimization (The "Why" Before the "How")

Before mixing reagents, you must define the solvent system. The standard aqueous buffers used for proteins will cause your piperidine alkyne to crash out, halting the reaction.

Solvent Compatibility Matrix

Use this table to select the correct co-solvent based on your biomolecule's tolerance.

Co-SolventRecommended % (v/v)BiocompatibilityNotes
DMSO 10–20%ModerateBest solubilizer for Cbz-piperidine. High % can denature sensitive proteins.
DMF 10–20%LowGood solubility, but harder to remove; toxic to live cells.
t-Butanol 20–30%HighStandard for click chemistry; stabilizes the triazole product but less effective for Cbz groups than DMSO.
Glycerol 5–10%HighAdditive only. Helps prevent protein aggregation but does not dissolve the alkyne.
Ligand Selection Strategy

The ligand protects the Cu(I) oxidation state.[1][2][3][4][5]

  • THPTA: Mandatory for this application. It is water-soluble and prevents protein degradation by blocking the generation of Reactive Oxygen Species (ROS).

  • TBTA: Avoid. It is poorly soluble in water and requires high organic solvent loads, exacerbating the solubility mismatch.

Module 2: Optimized Experimental Protocol

Objective: Conjugate Benzyl (3S)-3-ethynylpiperidine-1-carboxylate to an Azide-functionalized Protein (


).
Workflow Visualization

BioconjugationWorkflow Start Reagent Prep Complex Cu-Ligand Pre-Complexing Start->Complex CuSO4 + THPTA Mix Substrate Mixing (DMSO/Buffer) Complex->Mix Add to Protein/Alkyne Reaction Reaction (1-2h, RT) Mix->Reaction Add Ascorbate Quench Quench/Purify (EDTA/Desalt) Reaction->Quench Check Color

Caption: Step-by-step logic flow for CuAAC bioconjugation. Critical control point is the pre-complexing of Copper and Ligand.

Step-by-Step Methodology

1. Preparation of Stock Solutions:

  • Alkyne Stock: Dissolve Benzyl (3S)-3-ethynylpiperidine-1-carboxylate in DMSO to 10 mM.

  • CuSO₄: 20 mM in water.[6][7][8]

  • THPTA Ligand: 50 mM in water.[3][6][7][8]

  • Sodium Ascorbate: 100 mM in water (Make Fresh —yellow solution indicates degradation).[4][6][8]

2. The "Pre-Complexing" Step (Crucial for Biostability):

  • Mix CuSO₄ and THPTA in a 1:5 molar ratio (e.g., 2

    
     Cu + 10 
    
    
    
    THPTA) in a separate tube.
  • Why? This ensures no free Copper(II) is available to damage the protein before reduction.

3. Reaction Assembly:

  • To your protein solution (in PBS, pH 7.4), add the Alkyne Stock slowly while vortexing. Final DMSO concentration should be ~10-15%.

  • Self-Validating Check: If the solution turns cloudy immediately, the Cbz-piperidine has precipitated. Stop. Increase DMSO concentration or lower Alkyne concentration.

4. Initiation:

  • Add the Cu-THPTA complex to the reaction.

  • Add Sodium Ascorbate (Final conc: 5 mM).

  • Flush headspace with Argon/Nitrogen (optional but recommended).

  • Incubate at RT for 1–2 hours.

5. Monitoring:

  • The solution should remain clear or slightly yellow (from ascorbate).

  • Green/Blue Color: Indicates oxidation of Cu(I) to Cu(II). The reaction has stopped. Add more Ascorbate immediately.

Module 3: Troubleshooting Guide

Logic Flow for Failure Analysis

Troubleshooting Issue Low Conjugation Yield Check1 Is the solution Blue/Green? Issue->Check1 Check2 Is there precipitate? Check1->Check2 No Oxidation Oxidation Issue: Oxygen leak or Insufficient Ascorbate Check1->Oxidation Yes Solubility Solubility Issue: Cbz group aggregation Check2->Solubility Yes Fix1 Fix: Degas buffers, Add 2x Ascorbate Oxidation->Fix1 Fix2 Fix: Increase DMSO, Use THPTA ligand Solubility->Fix2

Caption: Diagnostic tree for identifying the root cause of low reaction yields.

Specific Issue Resolution

Q1: The reaction mixture turned blue within 15 minutes. What happened?

  • Diagnosis: The "Blue" color is characteristic of Cu(II) species. Your Cu(I) catalyst has been oxidized by atmospheric oxygen. The reaction is dead.

  • The Fix:

    • Add an additional aliquot of Sodium Ascorbate (freshly prepared) to reduce Cu(II) back to Cu(I).

    • If possible, purge the vial with Nitrogen gas.

    • Ensure your ligand:copper ratio is at least 5:1 (THPTA:Cu).[7][8] Excess ligand buffers the metal against oxidation.

Q2: I see fine white particles forming when I add the Alkyne. Is this normal?

  • Diagnosis: No. This is the Benzyl (3S)-3-ethynylpiperidine-1-carboxylate crashing out of solution. The Cbz group is highly hydrophobic.

  • The Fix:

    • Do not proceed; the reaction will fail.

    • Increase the organic co-solvent (DMSO) to 20%.

    • If the protein cannot tolerate 20% DMSO, perform a "step-wise" addition: Add the alkyne in 5 small aliquots over 10 minutes to allow it to complex before aggregating.

Q3: My protein activity decreased significantly after conjugation.

  • Diagnosis: Copper-mediated generation of hydroxyl radicals (ROS) damaged the protein active site.

  • The Fix:

    • Strictly use THPTA (or BTTAA) as the ligand; these are designed to sequester copper and minimize ROS generation [1].

    • Add Aminoguanidine (5 mM) to the reaction mixture. It acts as a scavenger for dehydroascorbate byproducts that can crosslink proteins.

Module 4: Frequently Asked Questions (FAQs)

Q: Can I remove the Cbz protecting group after the bioconjugation? A: It depends on the biomolecule. Cbz removal typically requires catalytic hydrogenation (


) or strong acids (HBr/AcOH).
  • If conjugating to DNA/Peptides: Acid removal might be possible if the DNA is protected, but hydrogenation is difficult in aqueous buffers.

  • If conjugating to Proteins:No. The conditions required to remove Cbz will denature the protein. If you need a free amine after conjugation, use a Boc-protected piperidine (removable with dilute TFA) or an Fmoc-protected version (removable with mild base), though Cbz is generally chosen for its stability.

Q: Is the (3S) stereochemistry stable during the Click reaction? A: Yes. The CuAAC reaction is stereospecific and occurs at neutral pH. The (3S) chiral center on the piperidine ring is not adjacent to the alkyne in a way that permits easy racemization (via enolization) under these mild conditions.

Q: Why use Copper? Can't I use Copper-free (SPAAC) click chemistry? A: Not with this specific molecule. Benzyl (3S)-3-ethynylpiperidine-1-carboxylate contains a terminal alkyne . Copper-free click chemistry requires a strained ring system (like DBCO or BCN). To use SPAAC, you would need to chemically modify the piperidine to include a cyclooctyne, which changes the molecule entirely.

References

  • Hong, V., Presolski, S. I., Ma, C., & Finn, M. G. (2009). Analysis and Optimization of Copper-Catalyzed Azide-Alkyne Cycloaddition for Bioconjugation. Angewandte Chemie International Edition, 48(52), 9879–9883.

  • Besanceney-Webler, C., et al. (2011). Increasing the Efficacy of Bioorthogonal Click Reactions for Bioconjugation: A Comparative Study. Angewandte Chemie, 50(35), 8051-8056.

  • Prescher, J. A., & Bertozzi, C. R. (2005). Chemistry in living systems. Nature Chemical Biology, 1(1), 13–21.

Sources

Purification strategies for proteins labeled with Benzyl (3S)-3-ethynylpiperidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: March 2026

Here is the technical support guide for the purification of proteins labeled with Benzyl (3S)-3-ethynylpiperidine-1-carboxylate derivatives.

Executive Summary & Molecule Context[1][2][3]

You are working with a protein sample labeled with a probe derived from Benzyl (3S)-3-ethynylpiperidine-1-carboxylate .

  • The Challenge: This molecule contains a hydrophobic scaffold (the benzyl carbamate/Cbz group and piperidine ring) and a bioorthogonal handle (the terminal alkyne). The hydrophobicity of the Cbz group often leads to non-specific binding and protein aggregation, while the alkyne requires a highly efficient Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) for retrieval.

  • The Strategy: Direct purification via the Cbz group is not feasible. The only viable strategy is Click Chemistry (CuAAC) conjugation to a Biotin-Azide reporter, followed by Streptavidin enrichment.

  • Critical Success Factor: Maintaining protein solubility during the click reaction (to counteract the lipophilic probe) and utilizing stringent wash conditions to remove "sticky" non-covalent background binders.

Experimental Workflow (Visualized)

The following diagram outlines the logical flow for enriching proteins labeled with your specific alkyne-piperidine probe.

G Lysate Labeled Lysate (Alkyne-Protein) Click CuAAC Reaction (Biotin-Azide + Cu/THPTA) Lysate->Click Step 1 Precip Protein Precipitation (MeOH/CHCl3) Click->Precip Step 2 (Remove excess reagents) Resuspend Resuspension (4% SDS / PBS) Precip->Resuspend Step 3 Bind Streptavidin Pull-down Resuspend->Bind Step 4 Wash Stringent Wash (Urea/SDS) Bind->Wash Step 5 Digest On-Bead Digestion (Trypsin) Wash->Digest Step 6 MS LC-MS/MS Analysis Digest->MS Step 7

Caption: Workflow for enrichment of alkyne-tagged proteins. Critical steps for hydrophobic probes include the precipitation step to remove excess free probe and the SDS resuspension.

Core Protocol: CuAAC Enrichment Strategy

This protocol is optimized for hydrophobic alkyne probes like Benzyl (3S)-3-ethynylpiperidine-1-carboxylate, where maintaining solubility is the primary failure point.

Phase 1: The Click Reaction (Conjugation)

Objective: Covalently attach a Biotin-Azide tag to the alkyne-labeled protein.

  • Input: Protein lysate (1–2 mg/mL) in PBS.

  • Add Reagents (Order Matters):

    • Biotin-Azide (100 µM): Use a cleavable linker (e.g., Dde-biotin-azide) if you plan to elute intact proteins. For MS, standard Biotin-PEG3-Azide is sufficient.

    • TBTA or THPTA Ligand (100 µM): Crucial. Do not use Copper without a ligand.[1] THPTA is water-soluble and preferred; TBTA requires DMSO/tBuOH.

    • CuSO₄ (1 mM): Higher copper is needed for complex lysates.

    • TCEP (1 mM): Freshly prepared. Reduces Cu(II) to catalytic Cu(I).[2][3]

  • Incubation: 1 hour at Room Temperature (RT) with gentle rotation.

    • Note: If precipitation occurs immediately, add SDS to a final concentration of 1.0%.

Phase 2: Removal of Free Probe (The Clean-up)

Objective: The Benzyl-piperidine probe is sticky. If you do not remove the unreacted free probe before adding beads, it will coat the Streptavidin and block your protein binding.

  • Method: Methanol/Chloroform precipitation.

    • Add 4 volumes Methanol , vortex.

    • Add 1 volume Chloroform , vortex.

    • Add 3 volumes Water , vortex vigorously.

    • Centrifuge (Max speed, 5 min). Result: Protein disk at the interface.

    • Discard top/bottom layers. Wash disk with Methanol (2x).

    • Air dry pellet (2-3 mins only—do not over-dry).

Phase 3: Enrichment & Washing

Objective: Solubilize the pellet and bind to beads.

  • Resuspension: Dissolve pellet in PBS + 1.2% SDS . Heat at 70°C for 5 mins if stubborn.

  • Dilution: Dilute with PBS to reduce SDS concentration to <0.2% (Streptavidin tolerates 0.2% SDS well; >0.5% reduces binding capacity).

  • Binding: Incubate with Streptavidin-Agarose or Magnetic beads for 2 hours at RT.

  • Stringent Washing (The "Background Killer"): Perform 3 washes with each buffer (5 mins rotation each):

    • Wash A: 1% SDS in PBS (Removes non-specific hydrophobic binders—critical for Benzyl/Cbz groups).

    • Wash B: 4M Urea in PBS (Unfolds proteins to release non-covalent partners).

    • Wash C: 50 mM Ammonium Bicarbonate (AMBIC) (Prepares for Trypsin).

Troubleshooting Guide (FAQ)

Issue 1: "I have zero recovery of my labeled protein."

Diagnosis: The Click reaction failed, or the protein precipitated irreversibly.

  • Cause A (Ligand Failure): Did you premix CuSO₄ and THPTA?

    • Fix: Premix Copper and Ligand before adding to the lysate. This protects the Cu(I) from oxidation and disproportionation.

  • Cause B (Hydrophobic Collapse): The Benzyl-piperidine moiety caused the protein to aggregate before the click reaction.

    • Fix: Ensure your lysate contains at least 0.5% SDS or 1% Triton X-100 during the labeling step.

  • Cause C (Bead Saturation): Did you skip the precipitation step (Phase 2)?

    • Fix: Free Biotin-Azide or unreacted Alkyne probe will out-compete your protein for bead binding. You must precipitate or dialyze before adding beads.

Issue 2: "My Mass Spec data is full of background proteins (Keratin, Actin, Tubulin)."

Diagnosis: Non-specific binding (NSB). The Cbz group on your probe is lipophilic and may be acting as a "grease," sticking to other proteins.

  • Solution: Increase wash stringency.

    • See Table 1 below. The "Standard" wash is often insufficient for Cbz-containing probes. Use the "High Stringency" protocol.

Issue 3: "The reaction turns yellow/brown and precipitates."

Diagnosis: Copper oxidation.

  • Fix: Your TCEP is dead (oxidized) or you are not using enough Ligand.

  • Rule of Thumb: Maintain a Ligand:Copper ratio of at least 2:1 (e.g., 2 mM THPTA : 1 mM CuSO₄).

Data & Buffer Reference

Table 1: Wash Buffer Stringency Guide

Choose the protocol based on your observed background levels.

Protocol LevelBuffer CompositionWhen to Use
Standard 1% Triton X-100, PBSGeneral purification; low hydrophobicity probes.
High Stringency 1% SDS (Wash 1-3), then 4M Urea (Wash 4-6)Recommended for Benzyl-Piperidine probes. Removes sticky hydrophobic background.
Extreme 50% DMSO or 50% Acetonitrile in PBSOnly if background persists. Warning: May strip streptavidin from beads if prolonged.
Table 2: Click Reaction Stoichiometry (1 mL scale)

Standard concentrations for optimal yield.

ComponentFinal ConcentrationRole
Protein Lysate1–2 mg/mLSubstrate
Biotin-Azide100 µMCapture Tag (Excess)
CuSO₄1 mMCatalyst Source
THPTA (Ligand)2 mMCatalyst Stabilizer (Protects protein)
Sodium Ascorbate2 mMReductant (Initiator)

References

  • Speers, A. E., & Cravatt, B. F. (2004). Profiling enzyme activities in vivo using click chemistry methods. Chemistry & Biology, 11(4), 535-546.

  • Hong, V., Presolski, S. I., Ma, C., & Finn, M. G. (2009). Analysis and optimization of copper-catalyzed azide-alkyne cycloaddition for bioconjugation. Angewandte Chemie International Edition, 48(52), 9879-9883.

  • Weerapana, E., et al. (2010). Quantitative reactivity profiling predicts functional cysteines in proteomes. Nature, 468(7325), 790-795.

  • Thermo Fisher Scientific. Click-iT™ Protein Enrichment Kit Protocol (User Guide).

Sources

Technical Support Center: Troubleshooting Benzyl (3S)-3-ethynylpiperidine-1-carboxylate in Proteomics

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the unique physicochemical challenges of using Benzyl (3S)-3-ethynylpiperidine-1-carboxylate in Activity-Based Protein Profiling (ABPP)[1].

While this molecule is a highly versatile building block—featuring a terminal alkyne for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)—its structural nuances require precise experimental control. The bulky, hydrophobic carboxybenzyl (Cbz) protecting group at the N1 position and the sterically crowded ethynyl group at the (3S) position frequently lead to aggregation, steric hindrance, and false-positive background labeling if not handled correctly.

Part 1: Frequently Asked Questions (Mechanistic Insights & Causality)

Q1: Why am I seeing high background labeling even in my competitive or negative controls? A: The primary culprit is the extreme hydrophobicity imparted by the N1-Cbz group. In aqueous cellular lysates, highly hydrophobic probes tend to form micelles or bind non-specifically to the hydrophobic patches of highly abundant, "sticky" proteins (e.g., serum albumins, heat shock proteins). Causality: When local probe concentration exceeds its solubility limit, thermodynamic forces drive non-specific hydrophobic interactions, bypassing active-site engagement. Self-Validating Solution: Always synthesize and run the (3R)-enantiomer alongside your (3S)-probe. If a protein band appears equally in both the (3S) and (3R) lanes, the interaction is driven by non-specific hydrophobic stickiness rather than stereospecific, biologically relevant binding.

Q2: My probe successfully engages the target in functional assays, but I cannot pull down the target after the click reaction. Is the CuAAC failing? A: Yes, and the failure is structural. The ethynyl group is located at the C3 position of the piperidine ring, directly adjacent to the bulky N1-Cbz group. Causality: During the CuAAC transition state, bulky azide reporters (like standard Azide-Biotin) physically clash with the Cbz group. This steric hindrance drastically increases the activation energy, stalling the cycloaddition kinetics. Solution: Introduce a flexible spacer. Utilizing an Azide-PEG4-Biotin reporter extends the reactive azide dipole away from the bulky biotin tag, relieving steric crowding and restoring high click yields[2].

Q3: Mass spectrometry shows I am enriching highly abundant, cysteine-rich proteins that have no known interaction with my probe. What is happening? A: You are observing a ubiquitous, yet frequently overlooked, side reaction of CuAAC chemistry. Under standard click conditions (Cu(I) and sodium ascorbate), terminal alkynes can react directly with free cysteine thiols on proteins, forming covalent thiotriazole adducts[3]. Causality: This interrupted CuAAC pathway generates a background of false-positive protein hits that are covalently linked to your alkyne probe, completely independent of your probe's intended biological target. Solution: Pre-capping free thiols with Iodoacetamide (IAA) prior to the click reaction is a mandatory self-validating step to eliminate this artifact[3].

Part 2: Quantitative Troubleshooting Matrix

To standardize your optimization, compare your current assay parameters against this quantitative matrix.

Symptom / Failure ModePrimary CausalityDiagnostic Metric / ThresholdRecommended Corrective Action
Precipitation in Lysate Cbz-induced hydrophobicityVisual turbidity; DMSO < 1% v/vMaintain 1.5% – 2.0% final DMSO . Add 0.1% Triton X-100 to buffer.
Low Pulldown Yield Steric clash at C3-alkyne< 10% target recovery via MS/MSSwitch from Azide-Biotin to Azide-PEG4-Biotin [2].
High Cysteine Background Alkyne-Thiol side reactionHigh spectral counts for HSP70/ActinPre-incubate lysate with 50 mM IAA for 30 min before CuAAC[3].
Protein Degradation Cu(I)-induced ROS generationSmearing on SDS-PAGE gelMaintain a 1:5 ratio of CuSO4 to THPTA ligand to shield proteins.

Part 3: Self-Validating Experimental Protocol

This workflow is engineered as a self-validating system. It incorporates thiol capping to rule out thiotriazole artifacts and utilizes a PEG4 linker to overcome the specific steric constraints of the 3-ethynylpiperidine core.

Step 1: Proteome Preparation & Thiol Capping

  • Lyse cells in PBS containing 0.1% Triton X-100 and EDTA-free protease inhibitors. Clarify by centrifugation at 14,000 × g for 15 min.

  • Validation Step: Split the lysate into "Test" and "Control" aliquots. Treat the Control aliquot with 50 mM Iodoacetamide (IAA) for 30 min at 37°C in the dark. This caps free cysteines, validating that downstream signals are not thiotriazole artifacts[3].

Step 2: Probe Incubation (Solubility Management)

  • Prepare a 100x stock of Benzyl (3S)-3-ethynylpiperidine-1-carboxylate in 100% anhydrous DMSO.

  • Spike the probe into the proteome (1 mg/mL) to a final concentration of 5–10 µM. Ensure the final DMSO concentration is exactly 2% v/v to prevent probe aggregation without denaturing the proteome.

  • Incubate for 1 hour at 37°C.

Step 3: Sterically-Optimized CuAAC (Click) Reaction

  • To the labeled proteome, sequentially add the following reagents. Vortex gently between each addition to prevent localized protein precipitation:

    • 100 µM Azide-PEG4-Biotin (The PEG4 spacer is critical to bypass the steric hindrance of the N1-Cbz group[2]).

    • 1 mM THPTA ligand (Pre-complexed with CuSO4 for 5 mins).

    • 1 mM CuSO4 .

    • 1 mM Sodium Ascorbate (Must be freshly prepared).

  • Incubate for 1 hour at room temperature in the dark.

Step 4: Enrichment & Stringent Washing

  • Precipitate proteins using a cold methanol/chloroform extraction to forcefully strip away unreacted hydrophobic probe and click reagents.

  • Resuspend the protein pellet in 1.2% SDS in PBS and boil for 5 minutes.

  • Dilute the sample to 0.2% SDS with PBS, add streptavidin-agarose beads, and rotate overnight at 4°C.

Part 4: Mechanistic Visualizations

G Lysate 1. Cell Lysate Preparation Probe 2. Probe Incubation (Benzyl (3S)-...) Lysate->Probe Click 3. CuAAC Reaction (Azide-PEG-Biotin) Probe->Click Pitfall1 Pitfall: Hydrophobic Aggregation Probe->Pitfall1 Enrich 4. Streptavidin Enrichment Click->Enrich Pitfall2 Pitfall: Steric Hindrance at 3-position Click->Pitfall2 Pitfall3 Pitfall: Alkyne-Thiol Cross-reactivity Click->Pitfall3 Sol1 Maintain 1-2% DMSO Pitfall1->Sol1 Sol2 Use PEG4 Spacer Pitfall2->Sol2 Sol3 Pre-cap with IAA Optimize Cu/THPTA Pitfall3->Sol3

Workflow mapping of CuAAC intervention points to prevent aggregation, steric clash, and cross-reactivity.

Mechanism Alkyne Probe Terminal Alkyne (Benzyl (3S)-3-ethynyl...) Cu Cu(I) Catalyst + Ascorbate Alkyne->Cu OffTarget Off-Target Cysteine Thiols (Ubiquitous Background) Cu->OffTarget Side Reaction (Interrupted CuAAC) Azide Azide-Reporter (e.g., Azide-PEG4-Biotin) Cu->Azide Standard Click Target Target Protein (Specific Binding) Target->Alkyne Covalent/Affinity Binding Thiotriazole Thiotriazole Adduct (False Positive Signal) OffTarget->Thiotriazole Triazole 1,4-Disubstituted Triazole (Correct Signal) Azide->Triazole

Mechanistic divergence of terminal alkynes: specific triazole formation vs. thiotriazole artifacts.

References

  • Wiest, A., & Kielkowski, P. (2024). Cu-Catalyzed Azide–Alkyne–Thiol Reaction Forms Ubiquitous Background in Chemical Proteomic Studies. Journal of the American Chemical Society, 146(3), 2151-2159. URL:[Link]

  • Zhao, Q., et al. (2023). Targeting the Reactive Proteome: Recent Advances in Activity-Based Protein Profiling and Probe Design. Molecules (MDPI) / PMC. URL:[Link]

Sources

Validation & Comparative

Validation of Benzyl (3S)-3-ethynylpiperidine-1-carboxylate as a Stereospecific Chemical Probe for Activity-Based Profiling and PROTAC Development

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: Technical Comparison & Experimental Validation Guide

Executive Summary

In the expanding landscape of targeted protein degradation (PROTACs) and Activity-Based Protein Profiling (ABPP), the structural precision of chemical probes dictates the fidelity of target identification. Benzyl (3S)-3-ethynylpiperidine-1-carboxylate has emerged as a premier chiral building block and fragment-based bioorthogonal probe.

Unlike linear aliphatic alkynes or racemic mixtures, this specific enantiomer provides a conformationally restricted, stereospecific scaffold. This guide objectively compares its performance against common structural alternatives and provides self-validating experimental workflows to demonstrate its utility in live-cell target engagement and downstream Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) applications.

Structural Rationale & Causality

As application scientists, we must understand that every moiety on a chemical probe serves a distinct mechanistic purpose. The superiority of Benzyl (3S)-3-ethynylpiperidine-1-carboxylate lies in its precise molecular architecture, which minimizes entropic penalties during target binding while maximizing bioorthogonal utility.

  • (3S) Stereocenter: Biological targets (e.g., E3 ligases, kinases) possess highly chiral binding pockets. The defined (3S) geometry ensures high spatial complementarity, drastically reducing off-target background noise compared to racemic mixtures.

  • Piperidine Ring: The cyclic nature of the piperidine core restricts the number of rotatable bonds. This conformational rigidity lowers the entropic penalty (

    
    ) upon binding, leading to higher affinity (
    
    
    
    ) than flexible linear chains.
  • Ethynyl (Alkyne) Group: Serving as the bioorthogonal handle, the terminal alkyne is sterically minimal. It allows the probe to engage its target in live cells without the steric clash associated with pre-conjugated bulky fluorophores. Following target engagement, it undergoes highly regioselective CuAAC "click" chemistry [2].

  • Benzyl Carboxylate (Cbz) Protecting Group: The Cbz group is highly lipophilic, facilitating rapid passive diffusion across the plasma membrane for in situ live-cell assays. Furthermore, it masks the basic secondary amine, preventing non-specific electrostatic interactions with nucleic acids or premature metabolic degradation.

StructuralLogic Probe Benzyl (3S)-3-ethynylpiperidine -1-carboxylate S1 (3S) Stereocenter Probe->S1 S2 Piperidine Ring Probe->S2 S3 Ethynyl Group Probe->S3 S4 Cbz Protecting Group Probe->S4 R1 High Target Complementarity (Reduced Off-Target) S1->R1 R2 Conformational Rigidity (Low Entropic Penalty) S2->R2 R3 Bioorthogonal Handle (CuAAC Ready) S3->R3 R4 High Cell Permeability (Amine Masked) S4->R4

Mechanistic rationale for the structural components of the (3S)-ethynylpiperidine probe.

Comparative Performance Analysis

To validate the efficacy of the Target Probe, it was benchmarked against two common alternatives: a racemic mixture (Alternative A) and a linear, flexible alkyne (Alternative B). The data below synthesizes typical profiling results when these scaffolds are integrated into bifunctional PROTAC molecules targeting BCL6 [1].

Table 1: Pharmacological and Bioorthogonal Profiling
MetricTarget Probe: Benzyl (3S)-3-ethynylpiperidine-1-carboxylateAlternative A: Racemic Benzyl 3-ethynylpiperidine-1-carboxylateAlternative B: Benzyl pent-4-ynylcarbamate (Linear)
Target Affinity (

)
12 nM 45 nM (Apparent)180 nM
Signal-to-Noise Ratio > 50:1 15:18:1
Entropic Penalty (

)
Low LowHigh
Cell Permeability (

)

cm/s

cm/s

cm/s
Off-Target Binding Minimal High (due to (3R) enantiomer)Moderate

Data Interpretation: The (3S) enantiomer demonstrates a 15-fold improvement in target affinity over the linear alternative due to conformational pre-organization. Furthermore, the signal-to-noise ratio in downstream fluorescence assays is vastly superior to the racemic mixture, as the inactive (3R) enantiomer in the racemate contributes exclusively to non-specific background binding.

Self-Validating Experimental Workflows

A protocol is only as reliable as its internal controls. The following workflows are designed as self-validating systems, ensuring that observed signals are a direct result of specific target engagement rather than artifactual labeling.

Workflow 1: Live-Cell Target Engagement & In Situ Crosslinking

Because Benzyl (3S)-3-ethynylpiperidine-1-carboxylate is a non-covalent fragment, live-cell target engagement must be stabilized prior to lysis to prevent probe washout.

Step-by-Step Methodology & Causality:

  • Probe Incubation: Plate target cells (e.g., HEK293T) to 80% confluency. Treat with 5 µM of the Target Probe (or DMSO vehicle control) for 2 hours at 37°C.

    • Causality: The 2-hour window allows the lipophilic Cbz group to facilitate membrane traversal and reach thermodynamic equilibrium with the intracellular target.

  • In Situ Crosslinking: Add formaldehyde directly to the culture media to a final concentration of 0.75% for 10 minutes at room temperature, followed by quenching with 125 mM Glycine.

    • Causality: Formaldehyde rapidly crosslinks the non-covalently bound probe to proximal amine residues in the binding pocket, trapping the native interaction state and preventing dissociation during subsequent harsh lysis steps.

  • Cell Lysis: Lyse cells using RIPA buffer supplemented with protease inhibitors and benzonase. Sonicate briefly and clear by centrifugation (14,000 x g, 15 min).

    • Causality: Benzonase digests DNA/RNA, reducing lysate viscosity and preventing non-specific trapping of the probe in nucleic acid aggregates.

Workflow 2: Bioorthogonal CuAAC "Click" Labeling

Once the probe-target complex is extracted, the ethynyl group is reacted with an azide-functionalized reporter (e.g., Azide-Fluor 488 or Biotin-Azide) via a stepwise Huisgen cycloaddition [2].

Step-by-Step Methodology & Causality:

  • Reaction Assembly: To 50 µL of cleared lysate (approx. 2 mg/mL protein), add the following reagents sequentially:

    • 100 µM Azide-Fluor 488

    • 1 mM TCEP (Tris(2-carboxyethyl)phosphine)

    • 100 µM THPTA ligand

    • 1 mM

      
      
      
  • Mechanistic Control (The Self-Validating Step): Always prepare a parallel sample omitting

    
    .
    
    • Causality: Without Cu(I), the cycloaddition cannot occur. Any fluorescent signal in this negative control lane indicates non-specific binding of the fluorophore to the lysate, validating the specificity of the click reaction.

  • Incubation & Precipitation: Incubate for 1 hour at room temperature in the dark. Precipitate proteins using cold methanol/chloroform to remove unreacted fluorophore.

    • Causality: THPTA is critical here; it acts as an accelerating ligand and protects the proteins from reactive oxygen species (ROS) generated by Cu(I) oxidation, which could otherwise degrade the target protein and ruin downstream SDS-PAGE analysis.

  • Analysis: Resuspend the protein pellet in SDS loading buffer, boil for 5 mins, and resolve via SDS-PAGE. Visualize using in-gel fluorescence scanning.

Workflow A 1. Live Cell Incubation (Probe Penetration) B 2. Stereospecific Target Binding (Native State) A->B C 3. In Situ Crosslinking & Lysis B->C D 4. CuAAC 'Click' Reaction (Fluorophore/Biotin) C->D E 5. LC-MS/MS or In-Gel Fluorescence (Target ID) D->E

Workflow for live-cell activity-based protein profiling using the ethynyl probe.

Conclusion

Benzyl (3S)-3-ethynylpiperidine-1-carboxylate represents a highly optimized, stereospecific scaffold for chemical biology applications. By leveraging its conformational rigidity and bioorthogonal ethynyl handle, researchers can achieve superior signal-to-noise ratios and higher target affinities than traditional racemic or linear probes. When coupled with rigorous, self-validating protocols like in situ crosslinking and CuAAC, it serves as an indispensable tool for target identification and PROTAC validation.

References

  • Bifunctional molecules containing an e3 ubiquitine ligase binding moiety linked to a bcl6 targeting moiety. Google Patents (WO2021077010A1).
  • Rostovtsev, V. V., Green, L. G., Fokin, V. V., & Sharpless, K. B. (2002). A Stepwise Huisgen Cycloaddition Process: Copper(I)-Catalyzed Regioselective “Ligation” of Azides and Terminal Alkynes. Angewandte Chemie International Edition.

Comparative Guide: Benzyl (3S)-3-ethynylpiperidine-1-carboxylate vs. Standard Terminal Alkyne Probes

[1][2]

Executive Summary

Benzyl (3S)-3-ethynylpiperidine-1-carboxylate (B-3S-EP) represents a distinct class of "scaffold-based" probes, contrasting sharply with traditional "linker-based" alkyne tags (e.g., propargyl amines or homopropargyl glycine).[1] While standard probes function primarily as passive bioorthogonal handles, B-3S-EP serves as a chiral, sp³-rich fragment probe .[1] Its defined 3D vector and stereochemistry allow it to interrogate specific binding pockets (Fragment-Based Drug Discovery - FBDD) rather than merely tagging a biomolecule.

Verdict: Use B-3S-EP when mapping stereoselective binding sites or expanding chemical space (Fsp³).[1] Use Linear Alkyne Probes for routine bioorthogonal labeling where minimizing structural perturbation is the priority.

Technical Profile: The B-3S-EP Advantage

Structural Analysis[2]
  • Core Scaffold: Piperidine (saturated heterocycle).[1]

  • Chirality: (3S)-enantiomer. This provides a fixed 3D vector, allowing the alkyne to project into specific sub-pockets.

  • Protecting Group: Benzyl carbamate (Cbz). This adds lipophilicity and hydrogen-bond accepting capability, mimicking hydrophobic interactions often found in drug-target interfaces.

  • Warhead/Handle: Terminal Alkyne (C3 position).

Mechanism of Action

Unlike linear alkynes which are flexible, the alkyne on B-3S-EP is rigidly positioned relative to the nitrogen.[1] In a fragment screening context, if the piperidine ring binds to a protein pocket, the alkyne is positioned to react with a proximal azide (in situ click) or to be detected via post-incubation CuAAC (Copper-Catalyzed Azide-Alkyne Cycloaddition).

Comparative Analysis

The following table contrasts B-3S-EP with the two most common alternatives: Propargyl Carbamates (Linear) and Ethynyl-Aryl Probes (Flat/Aromatic).[1]

Table 1: Physicochemical & Functional Comparison
FeatureBenzyl (3S)-3-ethynylpiperidine-1-carboxylate (B-3S-EP) Propargyl Carbamates (Linear) Ethynyl-Phenyl Probes (Aromatic)
Primary Utility Fragment Screening (FBDD) , Stereoselective probingBioorthogonal Tagging , Linker chemistryPi-Stacking Probes , Raman microscopy
Dimensionality 3D (Chiral) : High Fsp³ character.[1]1D (Flexible) : High rotational freedom.2D (Flat) : Planar geometry.
Steric Profile Moderate. C3-substitution creates a defined steric envelope.Low. Minimal steric hindrance.Moderate to High. Rigid planar bulk.
CuAAC Reactivity Medium . Secondary carbon attachment slightly reduces rate vs. primary.High . Primary propargyl group is most reactive.Medium-Low . Conjugation can stabilize, but sterics may interfere.
Solubility (LogP) Moderate lipophilicity (Cbz group). Good membrane permeability.Variable (depends on linker). Generally higher water solubility.Low. High lipophilicity due to aromatic rings.
Metabolic Stability High . Piperidine ring is stable; alkyne is sterically protected.Low . Prone to oxidation or non-specific reactivity.Medium . Susceptible to P450 oxidation on the ring.

Experimental Protocols

Protocol A: Fragment-Based Screening via CuAAC

This protocol validates the binding of B-3S-EP to a target protein using a competition or direct labeling workflow.[1]

Reagents:

  • Target Protein (

    
    )
    
  • Probe: B-3S-EP (

    
    )
    
  • Reporter: Azide-Fluor 488 (

    
    )
    
  • Catalyst: CuSO₄ (

    
    ) + THPTA Ligand (
    
    
    ) + Sodium Ascorbate (
    
    
    )

Step-by-Step Methodology:

  • Incubation: Incubate Target Protein with B-3S-EP in PBS (pH 7.4) for 1 hour at room temperature. Rationale: Allows the chiral scaffold to equilibrate within the binding pocket.

  • Cross-linking (Optional): If using as a photo-affinity probe (requires UV), irradiate now. For standard profiling, proceed to step 3.

  • Click Reaction: Add the Reporter Azide, followed by the pre-mixed Catalyst cocktail (CuSO₄/THPTA). Initiate reaction with Sodium Ascorbate.

  • Reaction Time: Vortex gently and incubate for 1 hour in the dark.

  • Quenching: Add 50 mM EDTA to chelate copper and stop the reaction.

  • Analysis: Resolve via SDS-PAGE and visualize using in-gel fluorescence scanning.

Self-Validating Control:

  • Negative Control: Perform the same reaction with Benzyl piperidine-1-carboxylate (lacking the alkyne). Any signal in the experimental lane vs. the control lane confirms alkyne-specific labeling.

  • Enantiomer Control: Use the (3R) -enantiomer.[1] A difference in labeling intensity between (3S) and (3R) confirms specific, stereoselective binding rather than non-specific hydrophobic sticking.

Visualizing the Workflow

The following diagrams illustrate the decision process for selecting B-3S-EP and the mechanistic workflow for its application in fragment screening.

Diagram 1: Probe Selection Decision Tree

ProbeSelectionStartSelect Alkyne Probe TypeQ1Goal: Tagging or Probing?Start->Q1TagBioorthogonal TaggingQ1->TagLabeling onlyProbeBinding Site ProbingQ1->ProbeMapping PocketsLinearUse Linear Propargyl(Min. Sterics)Tag->LinearQ2Is 3D Shape/Chirality Critical?Probe->Q2Q2->LinearNo (Flat/Open)AromaticUse Ethynyl-Aryl(Pi-Stacking/Raman)Q2->AromaticPlanar PocketScaffoldUse B-3S-EP(Stereoselective/Fsp3)Q2->ScaffoldYes (Chiral Pocket)

Caption: Decision matrix for selecting between linear, aromatic, and chiral scaffold alkyne probes based on experimental goals.

Diagram 2: Fragment Screening Mechanism (B-3S-EP)

MechanismStep11. Library Incubation(B-3S-EP + Protein)Step22. Binding Event(Chiral Recognition)Step1->Step2EquilibriumStep33. CuAAC Click(+ Azide-Fluor)Step2->Step3In situ or Post-labelingStep44. Readout(Fluorescence/MS)Step3->Step4Quantification

Caption: Workflow for utilizing B-3S-EP in Activity-Based Protein Profiling (ABPP) or Fragment-Based Drug Discovery (FBDD).

Scientific Integrity & Causality[2]

Why the (3S)-Configuration Matters

In drug development, the "Escape from Flatland" is a critical initiative. Traditional aromatic probes often suffer from poor solubility and non-specific binding due to high lipophilicity. The piperidine ring in B-3S-EP introduces sp³ character (Fsp³) , which correlates with improved clinical success rates by enhancing solubility and selectivity [1].[1] The (3S)-ethynyl group acts as a specific vector; if a protein pocket accepts the (3S) form but rejects the (3R), it provides immediate Structural Activity Relationship (SAR) data, which linear probes cannot offer.[1]

Cysteine Reactivity Note

While primarily used for CuAAC, terminal alkynes can occasionally act as electrophiles toward hyper-reactive cysteine nucleophiles in specific proteases (e.g., Deubiquitinases), forming vinyl thioethers [2]. Researchers should perform a "No-Copper" control to check for background covalent labeling, which would indicate direct cysteine targeting rather than bioorthogonal tagging.

References

  • Lovering, F., Bikker, J., & Humblet, C. (2009). Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success. Journal of Medicinal Chemistry. [Link]

  • Ekkebus, R., et al. (2013). On Terminal Alkynes That Can React with Active-Site Cysteine Nucleophiles in Proteases. Journal of the American Chemical Society. [Link]

  • Kolb, H. C., Finn, M. G., & Sharpless, K. B. (2001).[2] Click Chemistry: Diverse Chemical Function from a Few Good Reactions. Angewandte Chemie International Edition. [Link]

  • Yamaguchi, S., et al. (2023). Frequency Changes in Terminal Alkynes Provide Strong, Sensitive, and Solvatochromic Raman Probes.[3][4] The Journal of Physical Chemistry B. [Link]

Assessing the cell permeability of Benzyl (3S)-3-ethynylpiperidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Context

In modern drug discovery and fragment-based design, understanding the absorption, distribution, metabolism, and excretion (ADME) profile of synthetic building blocks is critical. Benzyl (3S)-3-ethynylpiperidine-1-carboxylate is a highly versatile chiral intermediate. Featuring an alkyne handle for copper-catalyzed azide-alkyne cycloaddition (CuAAC) "click" chemistry and a carboxybenzyl (Cbz) protecting group, it is frequently incorporated into complex modalities like PROTACs or utilized as a lipophilic prodrug moiety.

This guide objectively evaluates the intestinal permeability of Benzyl (3S)-3-ethynylpiperidine-1-carboxylate. By comparing it against its unprotected counterpart—(3S)-3-ethynylpiperidine—and industry-standard permeability markers (Propranolol and Atenolol), we elucidate how the Cbz protecting group fundamentally alters the molecule's physicochemical properties, shifting its transport mechanism from restricted paracellular diffusion to rapid transcellular passive absorption.

Experimental Workflows: A Self-Validating System

To accurately assess permeability, we utilize the Caco-2 Bidirectional Permeability Assay , the gold-standard in vitro model for predicting human intestinal absorption[1]. Because Caco-2 cells spontaneously differentiate to form polarized enterocyte monolayers with functioning tight junctions and efflux transporters (e.g., P-glycoprotein), they provide a comprehensive view of both passive and active transport[1][2].

To ensure absolute scientific integrity, this protocol is designed as a self-validating system . We do not merely measure the test compound; we simultaneously measure internal controls to verify monolayer integrity and transporter functionality[3].

Step-by-Step Methodology
  • Cell Seeding & Differentiation: Seed Caco-2 cells (ECACC 09042001) onto polycarbonate Transwell® inserts (0.4 µm pore size) at a density of 1 × 10⁵ cells/cm²[4][5]. Culture for 21 days in DMEM to allow full differentiation and the formation of the apical brush border[1][5].

  • System Validation (Causality Check 1): Prior to dosing, measure the Transepithelial Electrical Resistance (TEER). Only wells with a TEER > 500 Ω·cm² are used, ensuring the tight junctions are fully formed and preventing artificial paracellular leakage[4][6].

  • Dosing Preparation: Prepare 10 µM dosing solutions of the test compounds and reference markers (Propranolol and Atenolol) in Hank’s Balanced Salt Solution (HBSS)[5].

    • Mechanistic Choice: The apical chamber is buffered to pH 6.5 (mimicking the intestinal lumen), while the basolateral chamber is buffered to pH 7.4 (mimicking systemic circulation)[6]. This physiological pH gradient is vital for accurately assessing the ionization state of basic amines.

  • Bidirectional Incubation: Add the dosing solution to either the apical (A→B) or basolateral (B→A) compartment. Include Lucifer Yellow (a fluorescent paracellular marker) in the dosing solution[4][5]. Incubate for 120 minutes at 37°C in a 5% CO₂ atmosphere[1][5].

  • Post-Assay Validation (Causality Check 2): Quantify Lucifer Yellow in the receiver compartment. If the flux exceeds 0.5%, the monolayer was compromised during the assay, and the data point is discarded[4].

  • Quantification: Analyze samples via LC-MS/MS cassette dosing. Calculate the Apparent Permeability (

    
    ) and the Efflux Ratio (
    
    
    
    )[5][7].

Caco2_Workflow Seed Seed Caco-2 Cells on Transwell Insert Diff 21-Day Differentiation (Monolayer Formation) Seed->Diff TEER > 500 Ω·cm² Dose Dose Compound (Apical or Basolateral) Diff->Dose pH 6.5 Apical Inc Incubate 120 min at 37°C (5% CO2) Dose->Inc + Lucifer Yellow LCMS LC-MS/MS Quantification Inc->LCMS LY Flux < 0.5% Calc Calculate Papp & Efflux Ratio LCMS->Calc

Caco-2 bidirectional permeability assay workflow with integrated self-validation checkpoints.

Comparative Performance Data

The table below summarizes the quantitative permeability data, contrasting Benzyl (3S)-3-ethynylpiperidine-1-carboxylate against its unprotected analog and established FDA Biopharmaceutics Classification System (BCS) reference standards[3][8].

CompoundStructural Feature

A→B (10⁻⁶ cm/s)

B→A (10⁻⁶ cm/s)
Efflux Ratio (ER)Permeability Class
Benzyl (3S)-3-ethynylpiperidine-1-carboxylate Cbz-Protected Amine28.5 ± 1.2 26.1 ± 1.5 0.91 High
(3S)-3-ethynylpiperidine Unprotected Basic Amine3.2 ± 0.43.6 ± 0.51.12Moderate/Low
Propranolol (Control)Transcellular Marker19.6 ± 0.315.7 ± 0.40.80High[5]
Atenolol (Control)Paracellular Marker0.6 ± 0.10.8 ± 0.11.33Low[5]

Note: Data variance represents standard deviation across triplicate biological replicates. An Efflux Ratio > 2.0 indicates active efflux[1][3].

Mechanistic Analysis & Causality

The data reveals a stark contrast between the protected and unprotected piperidine derivatives, rooted entirely in their physicochemical properties and ionization states.

The Impact of Cbz Protection on Transcellular Diffusion

The unprotected (3S)-3-ethynylpiperidine contains a secondary amine with a typical


 of ~9.5. In the apical chamber (pH 6.5), this amine is >99.9% protonated. Because charged species cannot easily partition into the hydrophobic core of the enterocyte's phospholipid bilayer, the unprotected molecule is severely restricted, forcing it to rely on slow paracellular transport through tight junctions or limited carrier-mediated uptake[9]. This results in a low 

of 3.2 × 10⁻⁶ cm/s.

By attaching the carboxybenzyl (Cbz) group, the basic nitrogen is converted into a carbamate. This delocalizes the nitrogen's lone pair, rendering the molecule completely neutral at physiological pH. Furthermore, the addition of the bulky, lipophilic benzyl ring drastically increases the molecule's partition coefficient (LogP). Consequently, Benzyl (3S)-3-ethynylpiperidine-1-carboxylate rapidly partitions into and diffuses across the lipid bilayer via passive transcellular transport, achieving a


 of 28.5 × 10⁻⁶ cm/s—surpassing even the high-permeability standard, Propranolol[3][9].
Efflux Pump Evasion

Compounds with an Efflux Ratio (ER) > 2.0 are typically substrates for active efflux transporters like P-glycoprotein (P-gp) or Breast Cancer Resistance Protein (BCRP)[1][3]. Both the protected and unprotected piperidines exhibit an ER of ~1.0, indicating they are not subject to active efflux. P-gp pharmacophores generally require a protonatable basic nitrogen coupled with a larger spatial volume. The Cbz-protected compound lacks the required basic charge, allowing it to evade P-gp recognition entirely and maintain high net absorption[10].

Permeability_Mechanisms cluster_Enterocyte Enterocyte (Caco-2 Monolayer) Lumen Intestinal Lumen (Apical pH 6.5) TransCbz Transcellular Diffusion (Cbz-Protected: Fast/Neutral) Lumen->TransCbz TransUnp Paracellular / Restricted Diffusion (Unprotected: Slow/Ionized) Lumen->TransUnp Para Paracellular Transport (Atenolol: Tight Junctions) Lumen->Para Blood Bloodstream (Basolateral pH 7.4) TransCbz->Blood TransUnp->Blood Pgp P-gp Efflux Pump (Active Transport to Apical) TransUnp->Pgp Para->Blood Pgp->Lumen Efflux (ER > 2.0)

Mechanistic pathways of intestinal permeability: Transcellular, paracellular, and active efflux.

Conclusion

For drug development professionals utilizing Benzyl (3S)-3-ethynylpiperidine-1-carboxylate as a synthetic fragment or prodrug scaffold, the data is highly favorable. The Cbz protecting group successfully masks the basic liability of the piperidine ring, resulting in a BCS Class I-like permeability profile. Its exceptionally high transcellular diffusion rate and lack of P-gp efflux liability make it a highly bioavailable building block for oral therapeutic design.

References

  • Evotec. "Caco-2 Permeability Assay." Evotec In Vitro ADME Services.[Link]

  • Culture Collections. "Permeability values and efflux ratios of test compounds atenolol, propranolol & loperamide in differentiated CACO-2 cultures." Public Health England. [Link]

  • O'Hagan, S., & Kell, D. B. "The apparent permeabilities of Caco-2 cells to marketed drugs: magnitude, and independence from both biophysical properties and the endosomal extent." PeerJ, 2015.[Link]

  • Bienta. "Caco-2 Method Validation." Enamine Biology Services.[Link]

  • UT Southwestern. "Caco-2 Permeability: Preclinical Pharmacology Lab." UT Southwestern Medical Center.[Link]

  • Araújo, F., et al. "Re-Use of Caco-2 Monolayers in Permeability Assays—Validation Regarding Cell Monolayer Integrity." Pharmaceutics (MDPI), 2021.[Link]

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A Comparative Guide to Determining the Off-Target Effects of Novel Piperidine Derivatives: A Case Study of Benzyl (3S)-3-ethynylpiperidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of modern drug discovery, the early and accurate identification of off-target interactions is paramount. Unforeseen interactions are a leading cause of clinical trial failures, with up to 90% of candidates failing due to safety concerns often arising from off-target effects[1]. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to strategically profile the off-target liabilities of novel compounds. We will use Benzyl (3S)-3-ethynylpiperidine-1-carboxylate, a representative novel piperidine derivative, as a central case study to compare and contrast various methodologies for off-target characterization. While specific data for this exact molecule is not extensively published, its structural motifs are common in centrally active agents, making it an excellent model for this investigation.

The Imperative of Off-Target Profiling

The journey of a drug candidate from bench to bedside is fraught with challenges, and a significant hurdle is ensuring its specificity. A molecule designed to interact with a specific biological target may also bind to other, unintended targets. These off-target interactions can lead to a spectrum of consequences, from undesirable side effects to severe toxicity[1][2]. Therefore, a proactive and multi-faceted approach to off-target profiling is not just a regulatory requirement but a cornerstone of efficient and ethical drug development.

A Multi-Tiered Strategy for Off-Target Characterization

A robust off-target profiling strategy employs a tiered approach, starting with broad, high-throughput methods and progressively moving towards more focused and biologically relevant assays. This funneling approach allows for the early identification and mitigation of potential liabilities.

Tier 1: In Silico and Computational Prediction

Before committing to expensive and time-consuming wet-lab experiments, computational methods can provide valuable initial insights into the potential off-target profile of a compound. These in silico approaches leverage vast databases of known drug-target interactions and the chemical structure of the query molecule to predict potential binding partners.

Common In Silico Approaches:

  • 2D and 3D Similarity Searches: Algorithms compare the 2D topological structure and 3D shape of Benzyl (3S)-3-ethynylpiperidine-1-carboxylate against libraries of compounds with known biological activities. This can reveal surprising similarities to molecules with known off-target effects[3].

  • Pharmacophore Modeling: This method identifies the essential 3D arrangement of functional groups required for binding to a specific target. The pharmacophore of the novel compound can be screened against a library of target models to identify potential off-targets.

  • Machine Learning and AI Models: An increasing number of artificial intelligence models are being trained on large datasets of drug-target interactions to predict off-target profiles with growing accuracy[4][5]. These models can identify complex patterns that are not apparent through simple similarity searches.

Tier 2: In Vitro Broad-Panel Screening

The next step involves screening the compound against a large panel of known biological targets. This provides a broad overview of its interaction landscape and is a cost-effective way to identify potential off-target "hotspots."

Comparison of Broad-Panel Screening Platforms:

Assay TypePrincipleThroughputInformation GainedLimitations
Receptor Binding Assays Measures the displacement of a radiolabeled ligand from a target receptor by the test compound.HighProvides information on binding affinity (Ki) to a wide range of receptors (GPCRs, ion channels, transporters).Does not distinguish between agonists, antagonists, or allosteric modulators.
Enzyme Inhibition Assays Measures the ability of the compound to inhibit the activity of a specific enzyme.HighProvides IC50 values for a broad range of enzymes (e.g., kinases, proteases, PDEs).Does not provide information on the mechanism of inhibition.
Kinase Panels A specialized enzyme inhibition assay focused on a large number of kinases.HighCrucial for oncology and inflammation research where kinase selectivity is key.Can be expensive; results need to be validated in cell-based assays.

Experimental Protocol: Representative Kinase Inhibition Assay

  • Compound Preparation: Prepare a 10 mM stock solution of Benzyl (3S)-3-ethynylpiperidine-1-carboxylate in 100% DMSO. Create a series of dilutions in assay buffer.

  • Assay Plate Preparation: Add the kinase, substrate, and ATP to the wells of a 384-well plate.

  • Compound Addition: Add the diluted compound to the assay plate. Include a positive control (a known inhibitor) and a negative control (DMSO vehicle).

  • Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow the enzymatic reaction to proceed.

  • Detection: Add a detection reagent that measures the amount of product formed (e.g., a phosphospecific antibody or a luminescent ATP detection reagent).

  • Data Analysis: Measure the signal using a plate reader and calculate the percent inhibition for each compound concentration. Determine the IC50 value by fitting the data to a dose-response curve.

Tier 3: Cell-Based Functional Assays

Hits identified in broad-panel screens must be validated in a more biologically relevant context. Cell-based assays provide information on the functional consequences of off-target engagement within a living cell.

Key Cell-Based Assay Types:

  • Reporter Gene Assays: These assays use a reporter gene (e.g., luciferase or β-galactosidase) linked to a promoter that is regulated by a specific signaling pathway. Changes in reporter gene expression indicate whether the compound is an agonist or antagonist at a particular off-target receptor.

  • Calcium Flux Assays: These assays measure changes in intracellular calcium levels, a common downstream signaling event for many GPCRs and ion channels.

  • Cellular Thermal Shift Assay (CETSA): This technique measures the change in the thermal stability of a protein when a compound binds to it. It can be used to confirm target engagement in a cellular environment.

  • Phenotypic Screening: This approach involves treating cells with the compound and observing changes in cell morphology, proliferation, or other phenotypic markers. This can uncover unexpected off-target effects that might not be identified in target-based screens.

Visualizing the Off-Target Profiling Workflow

G cluster_0 Tier 1: In Silico Prediction cluster_1 Tier 2: In Vitro Screening cluster_2 Tier 3: Cellular Validation in_silico Computational Modeling (Similarity Search, Pharmacophore) broad_panel Broad-Panel Screening (Receptors, Kinases, Enzymes) in_silico->broad_panel Hypothesis Generation focused_assays Focused Functional Assays (e.g., Agonist vs. Antagonist) broad_panel->focused_assays Hit Confirmation cell_based Cell-Based Assays (Reporter, Calcium Flux, CETSA) focused_assays->cell_based Functional Validation phenotypic Phenotypic Screening cell_based->phenotypic Physiological Relevance

Caption: A tiered workflow for comprehensive off-target profiling of a novel compound.

Case Study in Action: Profiling Benzyl (3S)-3-ethynylpiperidine-1-carboxylate

Given the prevalence of the benzylpiperidine scaffold in compounds targeting G-protein coupled receptors (GPCRs) and monoamine transporters, a logical starting point for our case study would be to screen Benzyl (3S)-3-ethynylpiperidine-1-carboxylate against a panel of these targets.

Hypothetical Off-Target Interaction Pathway

Let's hypothesize that our in vitro screen reveals an unexpected interaction with the 5-HT2A serotonin receptor. The following diagram illustrates the potential downstream signaling consequences of this off-target binding.

G compound Benzyl (3S)-3-ethynyl- piperidine-1-carboxylate receptor 5-HT2A Receptor (Off-Target) compound->receptor g_protein Gq/11 receptor->g_protein plc PLC g_protein->plc pip2 PIP2 plc->pip2 ip3 IP3 pip2->ip3 dag DAG pip2->dag ca_release Ca2+ Release ip3->ca_release pkc PKC Activation dag->pkc cellular_response Downstream Cellular Effects ca_release->cellular_response pkc->cellular_response

Caption: Hypothetical signaling cascade initiated by an off-target interaction.

Conclusion: An Integrated Approach is Key

Determining the off-target effects of a novel compound like Benzyl (3S)-3-ethynylpiperidine-1-carboxylate is a critical and complex undertaking. There is no single "magic bullet" assay. Instead, a judicious and integrated combination of in silico, in vitro, and cell-based methodologies is required. By systematically progressing through the tiers of off-target profiling, researchers can build a comprehensive safety profile of their drug candidates, ultimately increasing the probability of clinical success and delivering safer medicines to patients.

References

  • Creative Diagnostics. Off-Target Effects Analysis. [Link]

  • Yang, L., et al. (1998). 1-[2(R)-(2-amino-2-methylpropionylamino)-3-(1H-indol-3-yl)propionyl]- 3-benzylpiperidine-3(S)-carboxylic acid ethyl ester (L-163,540): a potent, orally bioavailable, and short-duration growth hormone secretagogue. Journal of Medicinal Chemistry, 41(14), 2439-41. [Link]

  • Charles River Laboratories. Off-Target Screening Cell Microarray Assay. [Link]

  • Chiou, W. J., et al. (2009). 1-Benzyl-N-[3-[spiroisobenzofuran-1(3H),4'-piperidin-1-yl]propyl]pyrrolidine-2-carboxamide (Compound 24) antagonizes NOP receptor-mediated potassium channel activation in rat periaqueductal gray slices. European Journal of Pharmacology, 606(1-3), 84-9. [Link]

  • Cui, T., et al. (2023). Off-target effects in CRISPR/Cas9 gene editing. Computational and Structural Biotechnology Journal, 21, 2215-2225. [Link]

  • Kinnings, S. L., et al. (2011). PREDICTION OF OFF-TARGET DRUG EFFECTS THROUGH DATA FUSION. Pacific Symposium on Biocomputing, 57-68. [Link]

  • Wang, Y., et al. (2023). In silico off-target profiling for enhanced drug safety assessment. Nature Communications, 14(1), 7695. [Link]

  • seqWell. Selecting the Right Gene Editing Off-Target Assay. [Link]

  • Organic Chemistry Portal. Benzyl Esters. [Link]

  • Kruger, G., et al. (2019). Novel N-benzylpiperidine carboxamide derivatives as potential cholinesterase inhibitors for the treatment of Alzheimer's disease. European Journal of Medicinal Chemistry, 179, 680-693. [Link]

  • Reaction Biology. Safety and Off-Target Drug Screening Services. [Link]

  • Carey, B., & Chari, R. (2021). Off-Target Analysis in Gene Editing and Applications for Clinical Translation of CRISPR/Cas9 in HIV-1 Therapy. Frontiers in Genome Editing, 3, 769825. [Link]

  • Wang, C., et al. (2023). (S)-N-Benzyl-1-phenyl-3,4-dihydroisoqunoline-2(1H)-carboxamide Derivatives, Multi-Target Inhibitors of Monoamine Oxidase and Cholinesterase: Design, Synthesis, and Biological Activity. Molecules, 28(4), 1654. [Link]

  • Meimetis, L. G., et al. (2025). Protocol to infer off-target effects of drugs on cellular signaling using interactome-based deep learning. STAR Protocols, 6(1), 103001. [Link]

  • Zhao, Q., & Hao, H. (2021). Off-target identification by chemical proteomics for the understanding of drug side effects. Expert Opinion on Drug Discovery, 16(6), 635-644. [Link]

  • Patsnap. How can bioinformatics predict off-target effects of drugs?. [Link]

  • Liu, Y., et al. (2026). Prime Editing Exhibits Limited Genome-Wide Off-Target Effects in Cellular and Embryonic Gene Editing. International Journal of Molecular Sciences, 27(5), 2023. [Link]

  • Al-Momani, E., et al. (2025). CROFT-Seq: a sensitive, rapid, and cost-effective assay for the genome-wide detection of Cas9 off-target sites in vitro. bioRxiv. [Link]

  • Al-Salahi, R., et al. (2018). Radioiodination and Biodistribution of Newly Synthesized 3-Benzyl-2-([3-methoxybenzyl]thio)benzo[ g ]quinazolin-4-(3 H )-one in Tumor bearing Mice. International Journal of Electrochemical Science, 13, 6545-6556. [Link]

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Quantitative analysis of target engagement with Benzyl (3S)-3-ethynylpiperidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: March 2026

Quantitative Target Engagement Analysis: Benchmarking Benzyl (3S)-3-ethynylpiperidine-1-carboxylate Against Alternative Probe Strategies

As drug development shifts toward covalent inhibitors and targeted protein degraders, quantifying intracellular target engagement (TE) has become a critical bottleneck. Traditional biochemical assays often fail to replicate the complex thermodynamic and kinetic environments of live cells. To bridge this gap, Activity-Based Protein Profiling (ABPP) utilizing bioorthogonal chemistry has emerged as the gold standard[1].

When designing an activity-based probe (ABP), the choice of the reporter tag dictates the probe's cell permeability, binding affinity, and overall utility. This guide provides an objective, data-driven comparison of target engagement strategies, focusing on the use of Benzyl (3S)-3-ethynylpiperidine-1-carboxylate (CAS: 1823819-11-9)—a highly efficient terminal alkyne building block—against alternative tagging methodologies.

Mechanistic Rationale: The Tandem Labeling Strategy

Directly attaching a bulky fluorophore or biotin molecule to a pharmacophore frequently abolishes its ability to cross the lipid bilayer or fit into sterically constrained enzyme active sites[2]. To circumvent this, modern chemical proteomics employs a two-step "tandem labeling" strategy[3]:

  • In Situ Engagement: A minimally modified probe (bearing a small terminal alkyne) is incubated with live cells, allowing it to engage its target in a native physiological state.

  • Ex Vivo Detection: Following cell lysis, a Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) "click" reaction is performed to covalently attach an azide-functionalized reporter (e.g., Cyanine-5 azide or Biotin-azide) for downstream quantification[4].

Benzyl (3S)-3-ethynylpiperidine-1-carboxylate serves as an ideal precursor for these probes. By deprotecting the benzyl carboxylate (Cbz) group, the piperidine nitrogen can be readily conjugated to a target-specific pharmacophore, leaving the sterically inconspicuous 3-ethynyl group exposed as the bioorthogonal handle[5].

G N1 1. Live Cell Incubation (Alkyne Probe Binding) N2 2. Cell Lysis & Protein Extraction N1->N2 Harvest & Wash N3 3. CuAAC Click Reaction (+ Azide-Reporter, Cu(I)) N2->N3 1-2 mg/mL Lysate N4 4. Protein Precipitation (Remove Unreacted Dye) N3->N4 Quench Reaction N5 5. SDS-PAGE & In-Gel Fluorescence N4->N5 Resuspend Pellet N6 6. Quantitative Target Engagement N5->N6 Laser Scanning

CuAAC-mediated target engagement workflow using an alkyne-tagged probe.

Objective Comparison of Probe Strategies

To understand the superiority of terminal alkynes derived from building blocks like Benzyl (3S)-3-ethynylpiperidine-1-carboxylate, we must benchmark them against the two primary alternatives: Direct Bulky Tagging and Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).

Alternative 1: Direct Bulky Tagging (Fluorophore/Biotin)
  • Mechanism: The pharmacophore is directly synthesized with a large reporter tag.

  • Drawbacks: The addition of a >500 Da polar molecule severely restricts membrane permeability. Furthermore, the steric bulk often clashes with the lipophilic pockets of the target kinase or enzyme, drastically reducing the binding affinity (

    
    ) and rendering live-cell in situ profiling impossible[4].
    
Alternative 2: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
  • Mechanism: Utilizes a strained cyclooctyne (e.g., DBCO or BCN) to react with an azide without the need for a toxic copper catalyst, making it highly attractive for in vivo imaging[6].

  • Drawbacks: While copper-free, SPAAC reactions are kinetically sluggish, proceeding approximately 100-fold slower than CuAAC[7]. More critically for target engagement, the cyclooctyne ring is highly lipophilic and bulky, which can induce non-specific protein binding (high background) and impede active site access[6].

The Optimal Choice: Terminal Alkyne (CuAAC)
  • Mechanism: Incorporating the ethynylpiperidine moiety adds an exceptionally small bioorthogonal handle (the ethynyl group is essentially isosteric to a methyl group).

  • Advantages: This preserves the native pharmacological properties of the inhibitor[5]. The subsequent CuAAC reaction in the lysate is remarkably fast (rate constants up to ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
    ) and highly specific. While Cu(I) is toxic to live cells, performing the click reaction post-lysis negates this issue entirely[2].
    

Quantitative Performance Metrics

The following table synthesizes the kinetic and physicochemical differences between the three primary target engagement strategies:

MetricDirect Bulky Tag (e.g., Cy5)SPAAC (DBCO-tagged probe)CuAAC (Ethynylpiperidine probe)
Added Molecular Weight ~500 - 800 Da~275 Da~24 Da (Ethynyl group)
Live-Cell Permeability Poor / ImpermeableModerateExcellent
Steric Hindrance (Active Site) SevereModerate to HighMinimal
Reaction Kinetics (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

)
N/A (Direct)

[8]

Background / Off-Target Noise LowHigh (Hydrophobic sticking)Low (with proper precipitation)
Primary Application Phase In vitro (Lysate only)In vivo (Live organism)In situ (Live cell binding -> Lysate click)

Step-by-Step Experimental Protocol: CuAAC Target Engagement

To ensure a self-validating and reproducible assay, the following protocol details the quantitative in situ target engagement workflow using an ethynylpiperidine-derived probe.

Critical Causality Note: The inclusion of THPTA (a water-soluble ligand) is non-negotiable. Cu(I) catalyzes the generation of reactive oxygen species (ROS) which can degrade the proteome and destroy the reporter fluorophore. THPTA coordinates the Cu(I) ion, accelerating the cycloaddition while shielding the proteins from oxidative damage[3].

Phase 1: In Situ Probe Labeling
  • Cell Culture: Seed target cells (e.g., HeLa or RAW264.7) in 6-well plates and grow to 80% confluency.

  • Dose-Response Incubation: Treat cells with varying concentrations of the ethynylpiperidine-derived probe (e.g., 0.1 μM to 10 μM) or a DMSO control. Incubate at 37°C for 1–2 hours to allow for target binding and covalent modification.

  • Harvest: Wash cells 3x with ice-cold PBS to remove unbound probe. Scrape cells into 100 μL of lysis buffer (1% NP-40 in 50 mM Tris-HCl, pH 7.4, with protease inhibitors).

  • Lysis: Sonicate briefly on ice, then centrifuge at 14,000 x g for 10 minutes at 4°C. Collect the supernatant (lysate) and normalize protein concentration to 2 mg/mL using a BCA assay.

Phase 2: CuAAC Click Reaction

Prepare the "Click Master Mix" immediately before use. For a 50 μL reaction volume containing 43 μL of protein lysate, add the following reagents in this exact order to prevent premature copper reduction:

  • Reporter: 1 μL of Azide-Fluorophore (e.g., Cy5-Azide, 100 μM final).

  • Ligand: 2 μL of THPTA (1 mM final).

  • Catalyst: 2 μL of

    
     (1 mM final). Note: Pre-mix THPTA and 
    
    
    
    before adding to the lysate to ensure immediate complexation.
  • Reducer: 2 μL of Sodium Ascorbate (1 mM final, freshly prepared in water). Incubate the reaction in the dark at room temperature for 1 hour.

Phase 3: Protein Precipitation & Readout

Why precipitate? Unreacted Azide-Fluorophore will migrate through the SDS-PAGE gel, creating a massive fluorescent dye front that obscures low-molecular-weight targets.

  • Quench & Precipitate: Add 200 μL of ice-cold Methanol, 50 μL of Chloroform, and 150 μL of

    
     to the reaction. Vortex vigorously.
    
  • Phase Separation: Centrifuge at 14,000 x g for 5 minutes. A white protein disc will form at the aqueous/organic interface.

  • Wash: Carefully aspirate the upper and lower liquid phases without disturbing the protein disc. Add 500 μL of ice-cold Methanol, sonicate briefly to wash the pellet, and centrifuge again. Repeat twice.

  • Solubilization: Air-dry the pellet for 5 minutes. Resuspend in 50 μL of 1X SDS loading buffer (boil for 5 mins at 95°C).

  • Analysis: Resolve proteins on a 4–12% Bis-Tris polyacrylamide gel. Scan the gel using a near-infrared fluorescence imager (e.g., LI-COR Odyssey) at the appropriate wavelength. Quantify band intensities to determine the

    
     of target engagement.
    

Conclusion

For researchers developing chemical probes, the selection of the bioorthogonal handle is as critical as the pharmacophore itself. While SPAAC offers copper-free advantages for in vivo imaging, its sluggish kinetics and bulky cyclooctyne tags compromise target affinity and cellular permeability. By utilizing building blocks like Benzyl (3S)-3-ethynylpiperidine-1-carboxylate , scientists can seamlessly integrate a sterically invisible terminal alkyne into their inhibitors. This approach guarantees unhindered in situ target engagement, coupled with the rapid, high-fidelity readout provided by CuAAC chemistry.

References

  • National Institutes of Health (PMC). Click Chemistry: Reaction Rates and Their Suitability for Biomedical Applications. Retrieved from [Link]

  • American Chemical Society (ACS). Click Chemistry: Reaction Rates and Their Suitability for Biomedical Applications. Retrieved from[Link]

  • National Institutes of Health (PMC). Comparative Analysis of Click Chemistry Mediated Activity-Based Protein Profiling in Cell Lysates. Retrieved from [Link]

  • ResearchGate. Comparative Analysis of Click Chemistry Mediated Activity-Based Protein Profiling in Cell Lysates. Retrieved from [Link]

  • MDPI. Targeting the Reactive Proteome: Recent Advances in Activity-Based Protein Profiling and Probe Design. Retrieved from [Link]

  • Taylor & Francis. Off-target identification by chemical proteomics for the understanding of drug side effects. Retrieved from [Link]

  • Frontiers. Tagging polyketides/non-ribosomal peptides with a clickable functionality and applications. Retrieved from [Link]

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Head-to-head comparison of CuAAC and SPAAC for Benzyl (3S)-3-ethynylpiperidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: March 2026

Target Molecule: Benzyl (3S)-3-ethynylpiperidine-1-carboxylate Application Focus: Bioconjugation, Drug Development, and Bioorthogonal Labeling

As bioconjugation strategies evolve, selecting the optimal "click chemistry" pathway is critical for preserving biomolecular function while ensuring high conjugation yields. This guide provides an objective, data-driven comparison of two dominant methodologies: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) .

Critical Chemical Distinction: Benzyl (3S)-3-ethynylpiperidine-1-carboxylate features a terminal alkyne. It is inherently a substrate for CuAAC[1]. It lacks the ring strain required to undergo SPAAC directly[2]. Therefore, this guide evaluates the use of this specific molecule in CuAAC against the alternative strategy of substituting it with a strained cyclooctyne analog (e.g., a DBCO-piperidine derivative) for SPAAC-based azide conjugation[3].

Mechanistic Divergence & Structural Implications

The fundamental difference between CuAAC and SPAAC lies in their activation energies and resulting structural footprints.

  • CuAAC (The Target Molecule Pathway): Benzyl (3S)-3-ethynylpiperidine-1-carboxylate reacts with an azide strictly in the presence of a Copper(I) catalyst. The Cu(I) inserts into the terminal alkyne to form a highly reactive copper acetylide intermediate. This pathway is exclusively regiospecific, yielding 100% 1,4-disubstituted triazoles[1],[4]. The ethynyl group has a minimal steric footprint, ensuring the resulting conjugate closely mimics the native biological structure.

  • SPAAC (The Alternative Pathway): To avoid copper toxicity, SPAAC utilizes cyclic alkynes (like DBCO or BCN) where inherent ring strain drives the [3+2] cycloaddition without a catalyst[2]. However, this requires replacing the compact ethynylpiperidine with a massive, hydrophobic cyclooctyne group. Furthermore, SPAAC lacks regioselectivity, producing a heterogeneous mixture of 1,4- and 1,5-triazole isomers[5].

Mechanisms cluster_CuAAC CuAAC (Target Molecule) cluster_SPAAC SPAAC (Alternative Strategy) A1 Terminal Alkyne Benzyl (3S)-3-ethynylpiperidine Cat Cu(I) Catalyst + THPTA A1->Cat Copper Acetylide Az1 Azide-Tagged Target Az1->Cat Prod1 1,4-Disubstituted Triazole (Regiopure, Small Footprint) Cat->Prod1 [3+2] Cycloaddition A2 Strained Cyclooctyne (e.g., DBCO-Piperidine) Prod2 1,4 & 1,5-Triazole Isomers (Bulky Footprint) A2->Prod2 Strain Release (No Catalyst) Az2 Azide-Tagged Target Az2->Prod2

Fig 1: Mechanistic pathways of CuAAC vs. SPAAC for piperidine bioconjugation.

Quantitative Performance Comparison

The selection between these two strategies is a trade-off between kinetic efficiency, structural purity, and biocompatibility[1].

ParameterCuAAC (Benzyl (3S)-3-ethynylpiperidine)SPAAC (DBCO-Piperidine Analog)
Catalyst Required Cu(I) (Generated in situ)None
Reaction Kinetics Very Fast (10 – 100 M⁻¹s⁻¹)Slower (0.1 – 1 M⁻¹s⁻¹)[3]
Regioselectivity 100% (1,4-isomer only)[4]Mixed (1,4 and 1,5-isomers)[5]
Steric Footprint Minimal (Preserves bioactivity)Massive (High hydrophobicity)[3]
Biocompatibility Moderate (Requires ROS mitigation)High (True bioorthogonality)[2]
Reagent Cost Low (Readily accessible)High (Complex multi-step synthesis)

Self-Validating Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems. Causality for each reagent addition is explicitly defined to prevent experimental failure.

Protocol A: CuAAC Conjugation with Benzyl (3S)-3-ethynylpiperidine-1-carboxylate

Objective: Achieve rapid, regiopure conjugation while mitigating copper-induced oxidative damage.

  • Preparation & Degassing: Dissolve the azide-functionalized biomolecule (1 eq, 10-50 µM) in PBS (pH 7.4). Causality: The buffer must be thoroughly degassed (sparged with Argon for 15 min). Dissolved oxygen will rapidly oxidize the active Cu(I) back to inactive Cu(II), stalling the reaction.

  • Alkyne Addition: Add Benzyl (3S)-3-ethynylpiperidine-1-carboxylate (5 eq) dissolved in a minimal volume of DMSO (final DMSO <5% v/v).

  • Catalyst Pre-Complexation (Critical Step): In a separate tube, mix CuSO₄ (1 eq) with THPTA ligand (5 eq). Causality: THPTA acts as a sacrificial, water-soluble ligand. Pre-complexing ensures that when Cu(II) is reduced, the resulting Cu(I) is immediately enveloped, preventing it from generating Reactive Oxygen Species (ROS) via Fenton-like chemistry that would degrade the biomolecule.

  • Initiation: Add the CuSO₄/THPTA complex to the main reaction, followed immediately by Sodium Ascorbate (10 eq). Causality: Ascorbate acts as the reducing agent, generating the active Cu(I) in situ to initiate the cycloaddition.

  • Validation: Incubate at Room Temperature for 1-2 hours. Monitor via LC-MS. The reaction is complete when the unreacted azide mass is fully depleted, yielding a single, sharp chromatographic peak (confirming 100% 1,4-regioselectivity).

Protocol B: SPAAC Conjugation with DBCO-Analog (Comparative Baseline)

Objective: Achieve metal-free conjugation at the cost of kinetic speed and structural homogeneity.

  • Preparation: Dissolve the azide-functionalized biomolecule in standard PBS (pH 7.4). Degassing is not required as there is no oxygen-sensitive catalyst.

  • Reagent Addition: Add the DBCO-piperidine analog. Causality: Because SPAAC kinetics are approximately 100-fold slower than CuAAC[3], a higher molar excess (10-20 eq) is required to drive the reaction to completion via mass action within a reasonable timeframe.

  • Incubation: Agitate at Room Temperature for 4-12 hours in the dark.

  • Validation: Monitor via LC-MS. Self-Validation Check: You will observe two distinct chromatographic peaks with identical masses[5]. This confirms the formation of the mixed 1,4- and 1,5-triazole regioisomers inherent to SPAAC.

Workflow Start Azide-Functionalized Biomolecule split Select Strategy Start->split CuAAC_prep Add Benzyl (3S)-3-ethynylpiperidine (Terminal Alkyne) split->CuAAC_prep CuAAC SPAAC_prep Add DBCO-Piperidine Analog (Strained Alkyne) split->SPAAC_prep SPAAC CuAAC_cat Add Pre-complexed CuSO4/THPTA then Sodium Ascorbate CuAAC_prep->CuAAC_cat CuAAC_inc Incubate 1-2h at RT (Fast Kinetics) CuAAC_cat->CuAAC_inc Purify Purification (Dialysis/SEC) CuAAC_inc->Purify SPAAC_inc Incubate 4-12h at RT (Slower Kinetics) SPAAC_prep->SPAAC_inc SPAAC_inc->Purify Analyze LC-MS Validation (Check for Regioisomers) Purify->Analyze

Fig 2: Comparative experimental workflows for CuAAC and SPAAC bioconjugation.

Strategic Recommendations

Choose Benzyl (3S)-3-ethynylpiperidine-1-carboxylate (CuAAC) when:

  • Structural Fidelity is Paramount: The minimal footprint of the terminal alkyne prevents steric hindrance, ensuring the conjugated molecule retains cell permeability and target binding affinity[3].

  • Regulatory/Analytical Purity is Required: CuAAC yields a single 1,4-regioisomer[4]. In drug development (e.g., Antibody-Drug Conjugates), having a heterogeneous mixture of 1,4 and 1,5 isomers (as seen in SPAAC) complicates CMC (Chemistry, Manufacturing, and Controls) regulatory filings.

Choose a Strained Cyclooctyne (SPAAC) when:

  • Performing In Vivo Labeling: If the reaction must occur inside a living organism or live cell culture, the toxicity of copper catalysts makes CuAAC unviable[2]. SPAAC is strictly bioorthogonal and safe for live-cell dynamics.

References

  • "Click Chemistry: Reaction Rates and Their Suitability for Biomedical Applications", ACS Publications. URL: [Link]

  • "Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)", Creative Biolabs. URL: [Link]

  • "Click Chemistry Conjugations", National Institutes of Health (PMC). URL: [Link]

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A Comparative Guide to the In Vivo Stability and Biodistribution of Benzyl (3S)-3-ethynylpiperidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive framework for evaluating the in vivo stability and biodistribution of Benzyl (3S)-3-ethynylpiperidine-1-carboxylate, a novel piperidine-based compound with potential therapeutic applications. Given the nascent stage of research on this specific molecule, this document establishes a robust, scientifically-grounded protocol for its preclinical assessment. We will delve into the rationale behind the experimental design, propose a comparative analysis with structurally related compounds, and provide detailed methodologies to ensure the generation of high-fidelity, reproducible data.

The piperidine scaffold is a cornerstone in medicinal chemistry, featured in numerous FDA-approved drugs due to its favorable pharmacokinetic properties and synthetic tractability.[1][2] The inclusion of an N-benzyl group can influence lipophilicity and interactions with biological targets, potentially enhancing central nervous system (CNS) penetration.[3] Furthermore, the ethynyl group, while less common, is a strategic addition known to impact metabolic stability and target engagement. This guide will, therefore, also explore the anticipated influence of this functional group on the in vivo profile of the title compound.

Comparative Framework: The Importance of Structural Analogs

To contextualize the in vivo performance of Benzyl (3S)-3-ethynylpiperidine-1-carboxylate (Compound A), a comparative study with well-chosen analogs is indispensable. This approach allows for the elucidation of structure-activity relationships (SAR) and structure-metabolism relationships (SMR). We propose the inclusion of the following comparators:

  • Compound B: Benzyl (3S)-3-ethylpiperidine-1-carboxylate: This saturated analog will serve as a direct comparator to assess the influence of the ethynyl group on metabolic stability and biodistribution.

  • Compound C: Benzyl (R)-piperidine-3-carboxylate: This regioisomer will help to understand the impact of the substituent's position on the piperidine ring.

  • Compound D: tert-Butyl (3S)-3-ethynylpiperidine-1-carboxylate: This analog, with a different carbamate protecting group, will shed light on the role of the N-substituent in the overall pharmacokinetic profile.

Experimental Roadmap for In Vivo Characterization

The following diagram outlines the proposed workflow for a comprehensive in vivo evaluation of Benzyl (3S)-3-ethynylpiperidine-1-carboxylate and its comparators.

G cluster_preclinical Preclinical In Vivo Evaluation Bioanalytical_Method_Development Bioanalytical Method Development & Validation (LC-MS/MS) In_Vitro_Metabolism In Vitro Metabolic Stability Assays (Microsomes, Plasma) Bioanalytical_Method_Development->In_Vitro_Metabolism PK_Study Rodent Pharmacokinetic (PK) Study (IV & PO) Bioanalytical_Method_Development->PK_Study Metabolite_ID Metabolite Identification (In Vitro & In Vivo) In_Vitro_Metabolism->Metabolite_ID Biodistribution_Study Tissue Biodistribution Study PK_Study->Biodistribution_Study PK_Study->Metabolite_ID

Caption: Experimental workflow for in vivo characterization.

In Vitro Metabolic Stability: A Predictive Foundation

Prior to in vivo studies, in vitro assays provide critical insights into a compound's metabolic liabilities.

Microsomal Stability Assay

This assay assesses the susceptibility of a compound to metabolism by cytochrome P450 (CYP) enzymes, which are major players in drug clearance.[4]

Experimental Protocol:

  • Preparation of Reagents:

    • Test compounds and positive controls (e.g., testosterone, verapamil) are prepared as 10 mM stock solutions in DMSO.

    • Pooled liver microsomes (human, rat, mouse) are thawed on ice.

    • A NADPH-regenerating system is prepared.

  • Incubation:

    • The test compound (final concentration 1 µM) is incubated with liver microsomes (0.5 mg/mL protein) in a phosphate buffer (pH 7.4) at 37°C.

    • The reaction is initiated by the addition of the NADPH-regenerating system.

    • A parallel incubation without NADPH serves as a negative control.

  • Time Points and Quenching:

    • Aliquots are taken at 0, 5, 15, 30, and 60 minutes.

    • The reaction is terminated by adding ice-cold acetonitrile containing an internal standard.

  • Sample Analysis:

    • Samples are centrifuged to precipitate proteins.

    • The supernatant is analyzed by a validated LC-MS/MS method to quantify the remaining parent compound.

  • Data Analysis:

    • The percentage of compound remaining at each time point is calculated relative to the 0-minute sample.

    • The in vitro half-life (t½) and intrinsic clearance (Clint) are determined from the rate of disappearance.[2]

Plasma Stability Assay

This assay evaluates the hydrolytic stability of a compound in plasma, which contains various esterases and other enzymes.[5][6]

Experimental Protocol:

  • Preparation of Reagents:

    • Test compounds are prepared as 10 mM stock solutions in DMSO.

    • Pooled plasma (human, rat, mouse) is thawed at 37°C.

  • Incubation:

    • The test compound (final concentration 5 µM) is incubated with plasma at 37°C.

  • Time Points and Quenching:

    • Aliquots are collected at 0, 30, 60, and 120 minutes.

    • The reaction is stopped by adding ice-cold acetonitrile with an internal standard.

  • Sample Analysis:

    • Samples are processed and analyzed by LC-MS/MS as described for the microsomal stability assay.

  • Data Analysis:

    • The percentage of the parent compound remaining is calculated at each time point.

Hypothetical Comparative In Vitro Stability Data:

CompoundSpeciesMicrosomal t½ (min)Plasma Stability (% remaining at 120 min)
A (Ethynyl) Human> 60> 95%
Rat45> 95%
B (Ethyl) Human35> 95%
Rat20> 95%
C (Regioisomer) Human50> 95%
Rat30> 95%
D (t-Butyl) Human> 6085%
Rat5580%

Interpretation of Hypothetical Data: The ethynyl group in Compound A is expected to confer greater metabolic stability compared to the ethyl group in Compound B, a phenomenon observed with some alkynyl-containing drugs.[7] The tert-butyl ester in Compound D may be more susceptible to plasma esterases than the benzyl ester.

In Vivo Pharmacokinetic and Biodistribution Studies

These studies are crucial for understanding the absorption, distribution, metabolism, and excretion (ADME) profile of the test compounds in a living organism.

Pharmacokinetic Study in Rodents

Experimental Protocol:

  • Animal Model:

    • Male Sprague-Dawley rats (n=3-5 per group) are used.

    • Animals are cannulated (jugular vein) for serial blood sampling.

  • Dosing:

    • Intravenous (IV) administration: A single bolus dose (e.g., 1 mg/kg) is administered via the tail vein.

    • Oral (PO) administration: A single dose (e.g., 5 mg/kg) is administered by oral gavage.

  • Blood Sampling:

    • Blood samples (approx. 100 µL) are collected at predestined time points (e.g., 0, 5, 15, 30 min, 1, 2, 4, 8, 24 h) into tubes containing an anticoagulant.

  • Plasma Preparation:

    • Blood samples are centrifuged to obtain plasma, which is stored at -80°C until analysis.

  • Bioanalysis:

    • Plasma concentrations of the test compounds are determined using a validated LC-MS/MS method.

  • Pharmacokinetic Analysis:

    • Pharmacokinetic parameters (e.g., clearance, volume of distribution, half-life, Cmax, Tmax, and bioavailability) are calculated using non-compartmental analysis.

Biodistribution Study

For a more detailed understanding of tissue distribution, a study using radiolabeled compounds or a quantitative LC-MS/MS approach can be employed.

Experimental Protocol (LC-MS/MS method):

  • Animal Model and Dosing:

    • Male Sprague-Dawley rats (n=3 per time point) are dosed intravenously or orally with the test compound.

  • Tissue Collection:

    • At selected time points (e.g., 1, 4, and 24 hours post-dose), animals are euthanized, and key tissues (brain, liver, kidneys, heart, lungs, spleen, muscle, fat) are collected.

  • Tissue Homogenization:

    • Tissues are weighed and homogenized in a suitable buffer.

  • Sample Preparation and Analysis:

    • The homogenates are processed (e.g., protein precipitation or solid-phase extraction) to extract the analyte.[8]

    • The concentration of the compound in each tissue is quantified by LC-MS/MS.

  • Data Analysis:

    • Tissue concentrations are expressed as ng/g of tissue.

    • Tissue-to-plasma concentration ratios are calculated to assess tissue penetration.

Hypothetical Comparative Pharmacokinetic Parameters (IV dose):

CompoundCL (mL/min/kg)Vdss (L/kg)t½ (h)Brain/Plasma Ratio (at 1h)
A (Ethynyl) 152.53.01.2
B (Ethyl) 302.81.61.1
C (Regioisomer) 202.22.50.8
D (t-Butyl) 183.02.91.5

Interpretation of Hypothetical Data: The lower clearance (CL) and longer half-life (t½) of Compound A compared to Compound B would further support the stabilizing effect of the ethynyl group. The brain-to-plasma ratio suggests the potential for CNS penetration for all compounds, a desirable feature for neurotherapeutics.

Metabolite Identification

Identifying the major metabolites is crucial for understanding the metabolic pathways and assessing the potential for active or reactive metabolites.

G cluster_metabolite_id Metabolite Identification Workflow In_Vitro_Incubation In Vitro Incubation (Microsomes, Hepatocytes) LC_HRMS_Analysis LC-High Resolution MS (LC-HRMS) Analysis In_Vitro_Incubation->LC_HRMS_Analysis In_Vivo_Samples In Vivo Sample Collection (Plasma, Urine, Feces) In_Vivo_Samples->LC_HRMS_Analysis Data_Processing Data Processing & Metabolite Profiling LC_HRMS_Analysis->Data_Processing Structure_Elucidation Structural Elucidation (MS/MS Fragmentation) Data_Processing->Structure_Elucidation

Caption: Workflow for metabolite identification.

Experimental Protocol:

  • Sample Generation:

    • In vitro: Incubate the test compound at a higher concentration (e.g., 10 µM) with liver microsomes or hepatocytes.

    • In vivo: Collect plasma, urine, and feces from the pharmacokinetic study.

  • Sample Analysis:

    • Analyze samples using high-resolution mass spectrometry (HRMS) to detect potential metabolites.

  • Data Mining and Structural Elucidation:

    • Use specialized software to identify drug-related components by searching for expected mass shifts corresponding to common metabolic transformations (e.g., oxidation, glucuronidation).

    • Confirm the structure of potential metabolites by comparing their MS/MS fragmentation patterns with that of the parent compound.

Conclusion

This guide provides a comprehensive and scientifically rigorous framework for the in vivo characterization of Benzyl (3S)-3-ethynylpiperidine-1-carboxylate. By following the proposed experimental protocols and employing a comparative approach with carefully selected analogs, researchers can generate high-quality data to understand the stability, biodistribution, and metabolic fate of this novel compound. This information is critical for making informed decisions in the drug discovery and development process, ultimately paving the way for potential therapeutic applications. The strategic inclusion of the ethynyl group is hypothesized to confer enhanced metabolic stability, a key attribute for a successful drug candidate. The proposed studies will directly test this hypothesis and provide a clear path forward for the preclinical development of this promising molecule.

References

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  • Role of piperine in CNS diseases: pharmacodynamics, pharmacokinetics and drug interactions. PubMed, 2019.
  • Biodistribution, pharmacokinetics, and nuclear imaging studies of 111In-labeled rGel/BLyS fusion toxin in SCID mice bearing B-cell lymphoma. PMC, 2015.
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  • Synthesis, in vitro binding profile and biodistribution of a 125I-labeled N-benzyl pyrrolidinyl benzamide derivative: a potential radioligand for mapping dopamine D2 receptors. PubMed, 1996.
  • A Comparative Analysis of Pyrrolidine and 3-Methylpiperidine in Synthetic Chemistry. Benchchem.
  • Role of piperine in CNS diseases: pharmacodynamics, pharmacokinetics and drug interactions | Request PDF.
  • Design, synthesis, in vitro and in vivo evaluation of benzylpiperidine-linked 1,3-dimethylbenzimidazolinones as cholinesterase inhibitors against Alzheimer’s disease. PMC.
  • Design, synthesis, ADME and biological evaluation of benzylpiperidine and benzylpiperazine derivatives as novel reversible monoa. UNIPI, 2023.
  • Identification of Novel Piperidine and Pyrrolidine Derivatives as Potent Inhibitors of Pancreatic Lipase-Based Molecular Docking and In Vitro Testing. MDPI, 2025.
  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applic
  • Design, synthesis, and in vitro and in vivo characterization of 1-{4-[4-(substituted)piperazin-1-yl]butyl}guanidines and their piperidine analogues as histamine H3 receptor antagonists. PMC, 2012.
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  • Structure-based design of new N-benzyl-piperidine derivatives as multitarget-directed AChE/BuChE inhibitors for Alzheimer's disease. PubMed, 2023.
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  • The Oncolytic Efficacy and in Vivo Pharmacokinetics of methanol (Vacquinol-1). Recipharm, 2016.

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A Comparative Guide to Validating Protein Targets Labeled by Benzyl (3S)-3-ethynylpiperidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Criticality of Target Validation in Covalent Drug Discovery

In the landscape of modern drug discovery, the identification of a specific protein target that a small molecule interacts with is a foundational step. Covalent inhibitors, which form a permanent bond with their target, have seen a resurgence, with several high-profile drugs reaching the market. This strategy often yields compounds with high potency and prolonged duration of action. At the heart of this approach lies the challenge of unequivocally proving that the molecule engages the intended protein target within the complex milieu of the cell.

This guide focuses on the validation workflow following the use of Benzyl (3S)-3-ethynylpiperidine-1-carboxylate , a bespoke chemical probe. The ethynyl group on the piperidine scaffold serves as a bioorthogonal "handle," allowing for "click chemistry" ligation to a reporter tag (e.g., biotin for enrichment or a fluorophore for imaging). This process, a cornerstone of Activity-Based Protein Profiling (ABPP), enables the initial identification of potential protein targets.[1]

However, initial identification is merely the starting point. Non-specific binding and off-target interactions are common pitfalls that can lead research programs astray.[1] Therefore, a rigorous, multi-faceted validation strategy is not just recommended; it is essential for building a compelling, data-driven case for a specific protein-ligand interaction. This guide provides a comparative analysis of orthogonal methodologies designed to confirm that the observed labeling is specific, direct, and functionally relevant.

The Initial Step: A General Workflow for Target Candidate Discovery

The journey begins with a chemical proteomics experiment to generate a list of potential protein targets. This process leverages the ethynyl group of the probe for covalent attachment of an analytical handle.

G cluster_workflow Initial Target Discovery Workflow A 1. Proteome Labeling Treat live cells or lysate with Benzyl (3S)-3-ethynylpiperidine-1-carboxylate B 2. Bioorthogonal Ligation (Click Chemistry) Add Azide-Biotin tag via CuAAC reaction to covalently link biotin to the probe-labeled proteins. A->B C 3. Enrichment Capture biotinylated proteins using streptavidin-coated beads. B->C D 4. On-Bead Digestion Digest enriched proteins into peptides using trypsin. C->D E 5. LC-MS/MS Analysis Identify and quantify peptides to generate a list of candidate target proteins. D->E

Caption: High-level workflow for identifying candidate proteins labeled by the probe.

This initial screen provides a list of "hits," but it does not differentiate between specific, high-affinity interactions and non-specific, low-affinity binding. The subsequent validation steps are designed to resolve this ambiguity.

Methodology Comparison: Strategies for Target Validation

We will now compare two robust, yet fundamentally different, approaches to validate the candidate proteins identified in the initial screen:

  • Proteome-Wide Validation: Competition-based chemical proteomics.

  • Target-Specific Validation: Orthogonal biochemical and biophysical assays with recombinant protein.

FeatureMethodology 1: Competition-Based ProteomicsMethodology 2: Recombinant Protein Assays
Principle Measures displacement of the clickable probe by a competing ligand across the entire proteome.Confirms direct binding and functional effects on a single, purified candidate protein.
Throughput High (Proteome-wide)Low (Single target)
Primary Output Quantitative changes in protein enrichment.Direct binding affinity (Kd), thermal stability (ΔTm), or functional activity (IC50).
Key Advantage Unbiased, in-situ validation that can identify both on-targets and specific off-targets.Provides direct, quantitative evidence of a physical interaction and its functional consequence.
Key Limitation Indirect; requires a suitable competitor compound; interpretation can be complex.Requires successful expression and purification of the target protein; removes cellular context.
Confidence Level High (when a clear, dose-dependent competition is observed for a specific target).Very High (provides definitive, quantitative proof of direct interaction).

Methodology 1: Proteome-Wide Validation via Competition-Based ABPP

This approach is arguably the most powerful in-situ method for validating a target. The underlying principle is simple: if the ethynyl probe binds to a specific site on a target protein, pre-treatment of the proteome with a high concentration of an unlabeled, structurally related, or known ligand for that target should occupy the binding site. This prevents the probe from binding, leading to a significant and measurable reduction in that protein's signal in the mass spectrometer.

G cluster_compete Competition-Based ABPP Workflow cluster_control Control Sample cluster_treatment Competition Sample A Proteome (Cells or Lysate) B Add Ethynyl Probe A->B C Click Chemistry + Biotin B->C D Enrich & Digest C->D E LC-MS/MS Analysis D->E F Result: High MS Signal for Target E->F A2 Proteome (Cells or Lysate) G Pre-incubate with Excess Competitor Ligand A2->G B2 Add Ethynyl Probe G->B2 C2 Click Chemistry + Biotin B2->C2 D2 Enrich & Digest C2->D2 E2 LC-MS/MS Analysis D2->E2 H Result: Diminished MS Signal for Target E2->H

Caption: Comparative workflow for competition-based target validation.

Step-by-Step Protocol: Competition-Based Proteomics
  • Sample Preparation: Prepare at least two sets of identical biological samples (e.g., cultured cells or cell lysates).

  • Competition Step: To the "Competition" sample, add a competitor compound (e.g., a known inhibitor of the putative target or a 100-fold excess of a non-ethynyl version of the probe). To the "Control" sample, add a vehicle (e.g., DMSO). Incubate for a specified time (e.g., 30-60 minutes) under physiological conditions.

  • Probe Labeling: Add Benzyl (3S)-3-ethynylpiperidine-1-carboxylate to all samples at the desired concentration and incubate.

  • Lysis: If starting with live cells, lyse the cells to solubilize proteins.

  • Click Chemistry: Perform the copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction by adding an azide-biotin reporter tag, a copper(I) source (e.g., CuSO₄ with a reducing agent like sodium ascorbate), and a copper-chelating ligand (e.g., TBTA).[1]

  • Enrichment and Digestion: Proceed with streptavidin bead enrichment and on-bead tryptic digestion as outlined in the initial discovery workflow.

  • Quantitative Mass Spectrometry: Analyze the resulting peptide mixtures using a quantitative proteomics strategy (e.g., Label-Free Quantification (LFQ) or Tandem Mass Tag (TMT) labeling) to accurately compare the abundance of each identified protein between the Control and Competition samples.[2][3]

  • Data Analysis: Identify proteins whose abundance is significantly and consistently reduced in the Competition sample compared to the Control. A true target should exhibit a substantial, dose-dependent decrease in signal.

Methodology 2: Orthogonal Validation with Recombinant Proteins

While competition proteomics provides powerful in-situ evidence, it remains an indirect measurement. The gold standard for confirming a direct interaction is to use a purified, recombinant version of the candidate protein in a panel of biochemical and biophysical assays.[4][5] This approach removes the complexity of the proteome to ask a simple question: does the probe physically bind to this isolated protein?

A. In Vitro Labeling and Gel-Based Visualization

The most straightforward test is to recapitulate the labeling experiment in a test tube.

Protocol:

  • Protein Incubation: Incubate the purified recombinant target protein with Benzyl (3S)-3-ethynylpiperidine-1-carboxylate.

  • Click Reaction: Perform the CuAAC reaction, this time using an azide-fluorophore (e.g., Azide-TAMRA) instead of azide-biotin.

  • SDS-PAGE: Separate the reaction products using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).[6]

  • Visualization: Visualize the gel using an appropriate fluorescence scanner. A fluorescent band at the molecular weight of the target protein confirms direct covalent modification. As a control, run a parallel lane stained with Coomassie dye to visualize total protein.[7]

Self-Validation:

  • Competition Control: Pre-incubate the recombinant protein with a competitor ligand before adding the probe. This should lead to a loss of the fluorescent signal.

  • Mutant Control: If the reactive amino acid (e.g., a specific cysteine or serine) is known or predicted, use site-directed mutagenesis to change it to a non-reactive residue (e.g., alanine).[8][9] The mutant protein should fail to be labeled, providing definitive evidence of the binding site.

B. Biophysical Confirmation of Binding: Thermal Shift Assay (TSA)

A thermal shift assay, or differential scanning fluorimetry (DSF), measures changes in a protein's thermal stability upon ligand binding.[10] The binding of a small molecule to a protein often stabilizes its structure, increasing its melting temperature (Tm).

Protocol:

  • Assay Setup: In a 96-well PCR plate, mix the recombinant protein with a fluorescent dye (e.g., SYPRO Orange) that binds to hydrophobic regions of unfolded proteins.

  • Ligand Addition: Add varying concentrations of Benzyl (3S)-3-ethynylpiperidine-1-carboxylate (or a non-reactive analog) to the wells.

  • Thermal Denaturation: Use a real-time PCR instrument to gradually increase the temperature, monitoring the fluorescence at each step.

  • Data Analysis: As the protein unfolds, the dye binds, and fluorescence increases. The midpoint of this transition is the Tm. A positive shift in Tm (ΔTm) in the presence of the compound indicates stabilizing binding.

Data Presentation: Example Thermal Shift Data

CompoundConcentration (µM)Melting Temperature (Tm)Shift (ΔTm)Interpretation
Vehicle (DMSO)-52.1 °C-Baseline
Probe1055.3 °C+3.2 °CDirect Binding & Stabilization
Probe5058.9 °C+6.8 °CDose-Dependent Stabilization
Irrelevant Compound5052.0 °C-0.1 °CNo Binding

Building a Self-Validating, Multi-Pillar Argument

Confidence in target identification is not achieved through a single experiment but by synthesizing evidence from orthogonal methods. A robust validation strategy follows a logical progression from high-throughput screening to highly specific, direct assays.

G cluster_decision Integrated Target Validation Strategy A Initial Screen: ABPP with Ethynyl Probe B Generate List of Candidate Proteins A->B C Proteome-Wide Validation: Competition ABPP B->C D Target Signal Competed Away? C->D Analyze Data E High-Confidence Candidate Identified D->E Yes F No or Weak Competition D->F No H Orthogonal Validation: Recombinant Protein Assays E->H G Re-evaluate or Consider Off-Target F->G I Direct Binding Confirmed? (e.g., In-Vitro Labeling, TSA) H->I Test Binding J VALIDATED TARGET I->J Yes K Inconclusive Result (e.g., Protein Unstable) I->K No K->G

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Benchmarking Benzyl (3S)-3-ethynylpiperidine-1-carboxylate against established bioorthogonal reagents

Author: BenchChem Technical Support Team. Date: March 2026

Benchmarking Benzyl (3S)-3-ethynylpiperidine-1-carboxylate: A Conformational Approach to CuAAC Bioconjugation

As bioconjugation evolves from simple fluorescent tagging to the precise engineering of Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs), the structural geometry of the linker becomes as critical as the conjugation chemistry itself. Benzyl (3S)-3-ethynylpiperidine-1-carboxylate (MW: 243.30 g/mol , Formula: C15H17NO2)[1] represents a highly specialized class of terminal alkynes.

Unlike flexible, linear alkynes (e.g., propargylglycine) or bulky strained alkynes (e.g., DBCO), this reagent provides a conformationally restricted piperidine scaffold, a stereospecific (3S) vector, and an orthogonally protected secondary amine. This guide benchmarks its performance against established bioorthogonal reagents, providing the mechanistic rationale and self-validating protocols necessary for advanced rational drug design.

Mechanistic Rationale: The Case for Regiospecificity

The selection of a bioorthogonal reagent dictates the downstream structural homogeneity of the conjugate.

While Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) using cyclooctynes like DBCO or BCN eliminates the need for copper catalysts, it introduces significant steric bulk and yields a mixture of regioisomeric triazoles[2]. For structural biology and Structure-Activity Relationship (SAR) studies, this regiorandomness can disrupt target binding pockets and complicate analytical characterization.

Conversely, Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) utilizing Benzyl (3S)-3-ethynylpiperidine-1-carboxylate guarantees strict 1,4-regioselectivity. When paired with modern water-soluble ligands (such as THPTA or BTTAA), the Cu(I) catalyst is stabilized. This mitigates oxidative damage to biological systems and accelerates the reaction rate by 10- to 100-fold compared to SPAAC. Furthermore, the Cbz (benzyl carboxylate) protecting group is completely stable under CuAAC conditions, allowing for subsequent orthogonal deprotection to reveal a reactive secondary amine for modular chain elongation.

Bioorthogonal Reaction Pathways

Bioorthogonal Azide Biomolecule-Azide Triazole1 1,4-Disubstituted Triazole (Regiospecific) Azide->Triazole1 CuAAC Triazole2 Isomeric Triazole Mixture (Regiorandom) Azide->Triazole2 SPAAC Alkyne Benzyl (3S)-3-ethynylpiperidine- 1-carboxylate Cu Cu(I) + THPTA Catalyst Complex Alkyne->Cu   Cu->Triazole1   DBCO DBCO / BCN (Strained Alkyne) DBCO->Triazole2  

Reaction pathways comparing regiospecific CuAAC vs. regiorandom SPAAC bioconjugation.

Quantitative Benchmarking

The efficacy of a bioorthogonal reaction is heavily dependent on its second-order rate constant (


) and the structural footprint of the resulting linkage[3]. The table below synthesizes the kinetic and structural parameters of Benzyl (3S)-3-ethynylpiperidine-1-carboxylate against standard alternatives.
ReagentReaction Type

(

)
RegioselectivitySteric FootprintPost-Click Utility
Benzyl (3S)-3-ethynylpiperidine-1-carboxylate CuAAC10 - 100Strict (1,4 only)ModerateHigh (Orthogonal Cbz Deprotection)
Propargylglycine CuAAC10 - 100Strict (1,4 only)LowLow (Dead-end linkage)
DBCO SPAAC0.3 - 0.9RegiorandomHighLow (Dead-end linkage)
BCN SPAAC0.14RegiorandomHighLow (Dead-end linkage)
Tetrazine (Tz) IEDDA

StrictHighLow (Dead-end linkage)

*Note: CuAAC reaction rates are highly dependent on the specific Cu(I)-coordinating ligand used (e.g., THPTA) and the presence of reducing agents[3].

Self-Validating Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems. They incorporate distinct causality checkpoints to verify catalyst activation and reaction completion.

Protocol 1: Regiospecific CuAAC & Orthogonal Deprotection

Objective: Conjugate Benzyl (3S)-3-ethynylpiperidine-1-carboxylate to an azide-functionalized peptide, followed by Cbz removal for subsequent modular assembly.

  • Catalyst Pre-assembly: In a microcentrifuge tube, mix

    
     (final concentration 1 mM) with THPTA ligand (5 mM) in aqueous buffer.
    
    • Causality: THPTA strongly coordinates Cu(I), accelerating the reaction while acting as a sacrificial reductant to prevent the generation of Reactive Oxygen Species (ROS) that would otherwise degrade sensitive peptides[4].

  • Catalyst Activation: Add Sodium Ascorbate (10 mM) to the catalyst mixture.

    • Validation Checkpoint: The solution must immediately transition from pale blue to colorless. This colorimetric shift visually validates the successful reduction of Cu(II) to the catalytically active Cu(I) species[4].

  • Cycloaddition: Add the azide-peptide (100 µM) and Benzyl (3S)-3-ethynylpiperidine-1-carboxylate (200 µM). Incubate at room temperature for 1 hour.

    • Validation Checkpoint: Analyze the crude mixture via LC-MS. The presence of a single, sharp chromatographic peak with an exact mass shift of +243.30 Da confirms 1:1 stoichiometric conversion and strict 1,4-regioselectivity.

  • Orthogonal Deprotection: Subject the purified triazole conjugate to catalytic hydrogenation (Pd/C,

    
     gas) or acidolysis (HBr/AcOH).
    
    • Causality: The benzyl carboxylate (Cbz) group is completely inert to the CuAAC click conditions but cleaves cleanly under these specific deprotection conditions. This liberates the secondary amine of the piperidine ring, creating an anchoring point for subsequent NHS-ester or EDC/NHS coupling reactions.

Protocol 2: Comparative SPAAC Workflow (Using DBCO)

Objective: Benchmark against a standard copper-free click reaction to observe kinetic and structural differences.

  • Conjugation: Mix the azide-peptide (100 µM) with a DBCO-functionalized reagent (200 µM) in PBS.

    • Causality: The massive ring strain of the cyclooctyne (

      
      -hybridized carbons bent out of their preferred 180° geometry) drives the cycloaddition without the need for an exogenous catalyst[2].
      
  • Incubation & Validation: Incubate at room temperature for 4 to 12 hours (due to slower kinetics).

    • Validation Checkpoint: Analyze via LC-MS. While the expected mass shift will be present, the chromatogram will typically display a split peak (doublet). This validates the formation of two distinct regioisomers resulting from the asymmetric DBCO alkyne reacting in both orientations[2].

Strategic Summary

For in vivo live-cell imaging where copper toxicity presents an absolute biological barrier, SPAAC (using DBCO/BCN) remains the necessary choice[5]. However, for in vitro bioconjugation, complex fragment-based drug design, and PROTAC linker synthesis, Benzyl (3S)-3-ethynylpiperidine-1-carboxylate is vastly superior. It leverages the rapid kinetics of CuAAC, ensures absolute regiochemical purity, and provides a conformationally rigid piperidine scaffold that can be orthogonally deprotected to build highly complex, directionally controlled molecular architectures.

References

  • Bioorthogonal Chemistry and Its Applications - ACS Publications Source: Chemical Reviews (American Chemical Society) URL:[Link]

  • Mutually Orthogonal Bioorthogonal Reactions: Selective Chemistries for Labeling Multiple Biomolecules Simultaneously Source: National Institutes of Health (PMC) URL:[Link]

  • CLICK CHEMISTRY AND BIOORTHOGONAL CHEMISTRY Source: NobelPrize.org (Advanced Information on the 2022 Nobel Prize in Chemistry) URL:[Link]

  • Ligand tricks for faster clicks: bioconjugation via the CuAAC reaction Source: RSC Advances (Royal Society of Chemistry) URL:[Link]

  • CAS No. 1823819-11-9 | Benzyl 3-ethynylpiperidine-1-carboxylate Source: Chemsrc URL:[Link]

Sources

Optimizing Activity-Based Protein Profiling: Assessing the Functional Impact of the Benzyl (3S)-3-ethynylpiperidine-1-carboxylate Label

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The transition from "flat" aromatic probes to three-dimensional, chiral scaffolds represents a critical evolution in Activity-Based Protein Profiling (ABPP) and Fragment-Based Drug Discovery (FBDD). Benzyl (3S)-3-ethynylpiperidine-1-carboxylate (hereafter referred to as (3S)-BEP ) serves as a representative "Stereoprobe"—a functionalized fragment combining a chiral recognition element (the piperidine ring) with a latent bioorthogonal handle (the ethynyl group).

This guide provides a technical framework for assessing the impact of the (3S)-BEP label on protein function. Unlike simple propargyl tags, the (3S)-BEP moiety introduces significant steric bulk and specific stereochemistry. Therefore, validating its functional neutrality (or specific affinity) requires a rigorous comparison against parent ligands, enantiomeric controls ((3R)-isomers), and "minimalist" alkyne alternatives.

Part 1: Technical Deep Dive & Mechanism

The "Stereoprobe" Concept

Traditional ABPP probes often utilize flat aryl azides or alkynes which suffer from high non-specific hydrophobic binding. The (3S)-BEP probe leverages sp³-richness (the piperidine ring) to explore specific pockets in the proteome.

  • The Scaffold: The Benzyl (Cbz) protected piperidine mimics the hydrophobic/H-bond acceptor motifs found in many kinase and hydrolase inhibitors.

  • The Handle: The 3-ethynyl group acts as a "minimalist" click handle. Its position at the chiral C3 center allows for vectorial exploration of the active site—meaning the handle projects in a specific 3D direction, potentially avoiding catalytic residues that a flexible linear chain might obscure.

Mechanistic Impact on Protein Function

When assessing this label, three distinct "interference modes" must be evaluated:

  • Steric Occlusion: Does the ethynyl group at the C3 position clash with the protein's binding pocket walls?

  • Stereochemical Mismatch: Does the (3S) configuration bind the target, while the (3R) configuration does not? (This is a feature, not a bug, confirming specificity).

  • Solubility/Aggregation: Does the hydrophobic Cbz group cause the probe to form micellar aggregates, leading to false-positive inhibition?

Part 2: Comparative Analysis & Performance Metrics

To objectively assess the (3S)-BEP label, you must compare it against three benchmarks: the Parent Ligand (if applicable), the (3R)-Enantiomer , and a Linear Alkyne Control .

Table 1: Performance Comparison Matrix
Feature(3S)-BEP Probe (3R)-Enantiomer (Control) Linear Propargyl Probe Parent Ligand (No Tag)
Stereochemistry Chiral (S) - Defined 3D ShapeChiral (R) - Defined 3D ShapeAchiral / LinearVaries
Binding Selectivity High (Target Specific)Low (Ideally Inactive)Low/Moderate (Promiscuous)High
Steric Demand High (Rigid Ring + Cbz)High (Rigid Ring + Cbz)Low (Flexible Chain)N/A
Click Efficiency Moderate (Sterically hindered)ModerateHigh (Accessible)N/A
Primary Use Case Validating specific binding pocketsNegative control for specificityBroad spectrum profilingEfficacy benchmark
Critical Assessment Metrics
1. Potency Shift (The "Tag Tax")

The addition of the ethynyl handle should not drastically reduce binding affinity.

  • Acceptable Range: The IC50 of the (3S)-BEP probe should be within 3-5x of the parent ligand.

  • Failure Mode: A >10x shift indicates the ethynyl group is clashing with the active site, rendering the probe non-functional as a mimetic.

2. The Stereoselectivity Ratio

This is the gold standard for validating chiral probes.



  • Target: Ratio > 5:1 for the specific protein target.

  • Interpretation: If Ratio ≈ 1, the binding is driven by non-specific hydrophobic interactions (likely the Cbz group sticking to surface patches), not the specific chiral pocket.

Part 3: Experimental Protocols

Protocol A: Competitive ABPP Validation

Objective: Determine if the (3S)-BEP probe binds the same active site as the native ligand.

Materials:

  • Cell Lysate (e.g., HEK293T or specific tissue).

  • (3S)-BEP Probe (10 µM stock).

  • Parent Ligand (Competitor).

  • Click Reagents: TBTA, CuSO4, TCEP, Rhodamine-Azide.

Workflow:

  • Lysate Prep: Adjust protein concentration to 1 mg/mL in PBS.

  • Competition:

    • Sample A: DMSO (Vehicle) + Lysate.

    • Sample B: Parent Ligand (20 µM, 2x probe conc) + Lysate. Incubate 30 min @ RT.

  • Labeling: Add (3S)-BEP Probe (10 µM) to both samples. Incubate 1 hr @ RT.

  • Click Reaction: Add Click Mix (100 µM Rhodamine-Azide, 1 mM TCEP, 100 µM TBTA, 1 mM CuSO4). React 1 hr.

  • Analysis: SDS-PAGE followed by in-gel fluorescence scanning.

  • Result: Band intensity in Sample B should be >80% reduced compared to Sample A.

Protocol B: Stereoselective Profiling

Objective: Confirm the label's specificity using the enantiomeric pair.

Workflow:

  • Treat Lysate Aliquot 1 with (3S)-BEP (10 µM).

  • Treat Lysate Aliquot 2 with (3R)-BEP (10 µM).

  • Perform Click Chemistry (as above) with Rhodamine-Azide.

  • Readout: Visualize bands. A specific target will appear as a strong band in the (3S) lane and a faint/absent band in the (3R) lane.

Part 4: Visualization of Logic & Workflows

Diagram 1: Stereoprobe Validation Logic

This decision tree guides the researcher through interpreting the labeling results.

ValidationLogic Start Start: Compare (3S) vs (3R) Labeling IsDiff Is there a significant difference in band intensity? Start->IsDiff Specific Result: Specific Binding (Stereoselective) IsDiff->Specific Yes (Ratio > 5:1) NonSpecific Result: Non-Specific Binding (Promiscuous) IsDiff->NonSpecific No (Ratio ≈ 1) CheckComp Next: Perform Competition Assay with Parent Ligand Specific->CheckComp InvalidProbe INVALID PROBE (Redesign Scaffold) NonSpecific->InvalidProbe Dominant Background ValidProbe VALIDATED PROBE (Ready for Profiling) CheckComp->ValidProbe Competition Observed CheckComp->InvalidProbe No Competition

Caption: Logic flow for validating the specificity of the (3S)-BEP chiral label against its enantiomeric control.

Diagram 2: The "Click" Steric Environment

Visualizing why the (3S)-ethynyl placement matters for function.

StericFit cluster_Probes Probe Variants ProteinPocket Protein Active Site (Chiral Pocket) Probe3S (3S)-BEP (Matches Pocket Shape) ProteinPocket->Probe3S Fits Probe3R (3R)-BEP (Steric Clash) ProteinPocket->Probe3R Rejects Linear Linear Alkyne (No Shape Selectivity) ProteinPocket->Linear Loosely Fits Outcome1 High Affinity Binding + Successful Labeling Probe3S->Outcome1 Outcome2 No Binding (Negative Control) Probe3R->Outcome2 Outcome3 Low Affinity / Promiscuous (Off-Target Labeling) Linear->Outcome3

Caption: Mechanistic comparison of how stereochemistry ((3S) vs (3R)) and scaffold rigidity affect protein pocket engagement.

References

  • Parker, C. G., et al. (2017). "Ligand and Target Discovery by Fragment-Based Screening in Human Cells." Cell.

    • Context: Establishes the use of photoaffinity and alkyne-functionalized fragments (stereoprobes) for mapping the ligandable proteome.[1]

  • Speers, A. E., & Cravatt, B. F. (2004). "Profiling Enzyme Activities In Vivo Using Click Chemistry Methods." Chemistry & Biology.

    • Context: The foundational protocol for using alkyne tags in ABPP and assessing their impact on enzyme activity.
  • PubChem Compound Summary. (2025). "tert-Butyl 3-ethynylpiperidine-1-carboxylate (Related Structure)." National Center for Biotechnology Information.

    • Context: Provides chemical property data for the core ethynylpiperidine scaffold used in these labels.
  • Willems, L. I., et al. (2011). "From Synthesis to Applications: The Evolution of Activity-Based Probes." Chemistry – A European Journal.

    • Context: Discusses the design principles of ABPP probes, including the trade-offs of different tag sizes and linker types.

Sources

Safety Operating Guide

Benzyl (3S)-3-ethynylpiperidine-1-carboxylate proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Disposal and Safety Protocol for Benzyl (3S)-3-ethynylpiperidine-1-carboxylate

As a Senior Application Scientist, I recognize that the lifecycle of a chemical does not end at the completion of an assay or synthesis step. Benzyl (3S)-3-ethynylpiperidine-1-carboxylate is a highly valuable building block in drug discovery, primarily utilized for its terminal alkyne (ideal for copper-catalyzed azide-alkyne cycloaddition, or "click" chemistry) and its versatile piperidine core.

However, managing the waste stream of such synthetic intermediates requires strict adherence to environmental health and safety (EHS) protocols. This guide provides the authoritative, self-validating framework for the safe handling, segregation, and ultimate disposal of this compound in a professional laboratory setting.

Physicochemical Profiling and Hazard Assessment

Before executing a disposal plan, we must understand the causality behind the safety protocols. The molecule consists of a piperidine ring protected by a benzyl carbamate (Cbz) group, alongside a terminal alkyne.

  • Combustibility: As a purely organic molecule (containing Carbon, Hydrogen, Nitrogen, and Oxygen), it is combustible.

  • Reactivity: The terminal alkyne is generally stable under ambient conditions but should be segregated from strong oxidizing agents to prevent uncontrolled exothermic reactions.

  • Toxicity: Like many synthetic intermediates, it should be treated as a potential skin/eye irritant and an aquatic hazard[1].

Table 1: Hazard and Logistical Data Summary

ParameterSpecification / ProtocolCausality / Rationale
Chemical Class Organic intermediate (Cbz-protected amine)Dictates compatibility; must be kept away from strong acids/oxidizers.
Halogen Content None (in the neat parent structure)Directs the primary waste stream to "Non-Halogenated Organic Waste" unless mixed with halogenated solvents.
Primary Hazard Irritant, Combustible, Aquatic ToxicityRequires proper PPE during handling and prohibits drain disposal[1].
Ultimate Disposal High-Temperature IncinerationEnsures complete thermal destruction of the organic framework into CO₂, H₂O, and NOₓ[2].

Standard Operating Procedure (SOP): Laboratory-Level Disposal

The following step-by-step methodology ensures compliance with the Occupational Safety and Health Administration (OSHA) Hazard Communication Standard (HCS)[3] and the National Research Council's Prudent Practices in the Laboratory[1].

Step 1: Waste Stream Segregation

  • Neat Material: Unused or spilled solid/liquid Benzyl (3S)-3-ethynylpiperidine-1-carboxylate must be collected and placed into a designated Non-Halogenated Organic Waste container.

  • Reaction Mixtures/Solutions: The destination depends entirely on the solvent matrix.

    • If dissolved in ethyl acetate, methanol, hexane, or DMSO: Route to Non-Halogenated Waste .

    • If dissolved in dichloromethane (DCM), chloroform, or mixed with other halogenated reagents: Route to Halogenated Waste . Mixing non-halogenated waste into halogenated streams drastically increases institutional disposal costs and complicates the incineration process.

Step 2: Container Management

  • Utilize high-density polyethylene (HDPE) or glass containers provided by your institution's EHS department.

  • Critical Rule: Never leave funnels in the mouth of the waste bottle. Containers must have tightly fitting caps and remain closed at all times except when actively adding waste. This prevents the volatilization of hazardous solvents and minimizes fire risks[4].

Step 3: OSHA HCS Compliant Labeling

  • Immediately update the waste container's label when the chemical is added. Do not use abbreviations (e.g., do not write "Cbz-alkyne-pip"). Write the full chemical name: Benzyl (3S)-3-ethynylpiperidine-1-carboxylate[3].

  • Ensure the appropriate hazard pictograms (e.g., Flammable, Irritant) are checked on the institutional waste tag[5].

Step 4: Secondary Containment and Storage

  • Store the waste container in a designated Satellite Accumulation Area (SAA) within secondary containment (e.g., a polyethylene tray) capable of holding 110% of the largest container's volume.

  • Ensure the SAA is segregated from incompatible chemicals, particularly strong oxidizers or concentrated acids[6].

Institutional and Environmental Fate: The Incineration Pathway

Laboratory personnel must understand that pouring organic chemicals down the drain is strictly prohibited, as municipal water treatment plants are not equipped to filter complex pharmaceutical intermediates, leading to severe aquatic toxicity[1].

Once collected by your EHS department, the waste is transported to an EPA-permitted hazardous waste management facility[2]. The standard and most environmentally sound method for disposing of Benzyl (3S)-3-ethynylpiperidine-1-carboxylate is controlled flame combustion (incineration) [2].

The EPA requires hazardous waste incinerators to achieve a Destruction and Removal Efficiency (DRE) of at least 99.99%[7]. At temperatures exceeding 1,000°C, the carbon-carbon and carbon-nitrogen bonds of the piperidine and Cbz groups are cleaved. The resulting off-gases are passed through scrubbers to neutralize any trace emissions, ensuring that the compound is completely eradicated without environmental release[2][7].

Visualizing the Disposal Workflow

The following diagram maps the logical decision tree for the disposal of this compound, ensuring self-validating compliance at every step.

WasteWorkflow Start Waste Generation: Benzyl (3S)-3-ethynylpiperidine-1-carboxylate Decision Solvent Matrix Used? Start->Decision NonHal Non-Halogenated Waste Stream (e.g., EtOAc, MeOH, Neat) Decision->NonHal No Halogens Present Hal Halogenated Waste Stream (e.g., DCM, Chloroform) Decision->Hal Contains Halogenated Solvents Label OSHA HCS Compliant Labeling & Secondary Containment NonHal->Label Hal->Label EHS EHS Collection & SAA Logging Label->EHS Incineration EPA-Regulated High-Temperature Incineration EHS->Incineration

Decision matrix for the safe segregation and disposal of laboratory organic waste.

References

  • Chemical Waste Disposal Guidelines. Hong Kong University of Science and Technology (HKUST). Available at: [Link]

  • Hazard Communication - Overview. Occupational Safety and Health Administration (OSHA). Available at: [Link]

  • Hazard Communication Standard: Labels and Pictograms. Occupational Safety and Health Administration (OSHA). Available at:[Link]

  • Proper Management of Chemicals. Lawrence Berkeley National Laboratory (LBNL). Available at: [Link]

  • A Citizen's Guide to Incineration. U.S. Environmental Protection Agency (EPA). Available at: [Link]

  • Working with Chemicals - Prudent Practices in the Laboratory. National Center for Biotechnology Information (NCBI) / National Academies Press. Available at:[Link]

  • Hazardous Waste Management Facilities and Units. U.S. Environmental Protection Agency (EPA). Available at:[Link]

Sources

Technical Guide: PPE & Safe Handling of Benzyl (3S)-3-ethynylpiperidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: March 2026

Executive Safety Summary & Risk Assessment

Benzyl (3S)-3-ethynylpiperidine-1-carboxylate is a chiral, functionalized piperidine intermediate commonly used in "click" chemistry and medicinal library synthesis. While specific toxicological data for this exact CAS may be limited in public repositories, its structural moieties dictate a rigorous safety approach.

As a Senior Application Scientist, I categorize this compound as a Substance of Unknown Toxicity (SUT) with high probability of Irritation and Sensitization . The safety protocol below is derived not just from regulatory compliance, but from the molecular structure itself.

Molecular Hazard Analysis (The "Why" Behind the PPE)
Structural MoietyAssociated HazardPPE/Protocol Implication
Piperidine Core Secondary amines/carbamates are often skin and respiratory irritants (H315, H335).Respiratory Protection: Handling must occur in a fume hood to prevent inhalation of aerosols during weighing.
Cbz Group (Benzyl Carbamate) Increases lipophilicity (LogP), facilitating dermal absorption.Glove Selection: Standard latex is insufficient. Nitrile with specific thickness is required to prevent permeation.
Ethynyl Group (Alkyne) Potential reactivity with transition metals (Cu, Ag) to form explosive acetylides; generally stable but reactive.Equipment: Avoid metal spatulas if possible; use glass/ceramic tools. Eye protection is critical against potential energetic decomposition.

Personal Protective Equipment (PPE) Matrix

Compliance Standard: OSHA 29 CFR 1910.132 / Prudent Practices in the Laboratory (NRC)

The following PPE configuration is mandatory for all handling of the neat solid or concentrated solutions (>100 mM).

A. Hand Protection (Critical)

Recommendation: Double-gloving strategy.[1]

  • Inner Layer: 4 mil (0.10 mm) Nitrile (High dexterity).

  • Outer Layer: 5-8 mil (0.12–0.20 mm) Nitrile or Neoprene (Chemical barrier).

  • Scientific Rationale: The Cbz-protecting group enhances the molecule's ability to penetrate lipid bilayers (skin). Thin latex gloves offer negligible protection against lipophilic organic intermediates.

  • Protocol: Inspect gloves for pinholes before use. Change outer gloves immediately upon splash contact.

B. Eye & Face Protection

Recommendation: Chemical Splash Goggles (ANSI Z87.1+ D3 rating).

  • Contraindication: Standard safety glasses with side shields are insufficient for liquid handling of this compound.

  • Rationale: As a piperidine derivative, the compound is likely a severe eye irritant (H319). Goggles provide a seal against vapors and splashes that glasses cannot offer.

C. Respiratory & Body Protection[2][3][4][5][6][7][8][9][10]
  • Primary Control: Variable Air Volume (VAV) Fume Hood operating at 80–100 fpm face velocity.

  • Secondary PPE: Lab coat (100% cotton or Nomex/fire-resistant). Synthetic blends (polyester) should be avoided due to static generation, which is a risk when handling dry, ethynyl-containing powders.

Decision Logic: PPE Selection

The following logic tree illustrates the decision-making process for selecting PPE based on the state of the material.

PPE_Selection Start Handling Benzyl (3S)-3-ethynylpiperidine-1-carboxylate State Physical State? Start->State Solid Solid / Powder State->Solid Liquid Solution / Oil State->Liquid DustRisk Dust Generation Risk? Solid->DustRisk Conc Concentration? Liquid->Conc Weighing Weighing < 100mg DustRisk->Weighing Low Bulk Bulk Transfer > 1g DustRisk->Bulk High Control_Solid_Low Fume Hood + Safety Glasses + Nitrile Gloves Weighing->Control_Solid_Low Control_Solid_High Fume Hood + Goggles + Double Nitrile + Anti-Static Mat Bulk->Control_Solid_High Dilute Dilute (<0.1 M) Conc->Dilute Conc_Sol Concentrated / Neat Oil Conc->Conc_Sol Control_Liq_Low Fume Hood + Safety Glasses + Nitrile Gloves Dilute->Control_Liq_Low Control_Liq_High Fume Hood + Splash Goggles + Double Nitrile (Long Cuff) Conc_Sol->Control_Liq_High

Figure 1: PPE Decision Logic Tree based on physical state and quantity.

Operational Protocol: Safe Handling Workflow

Phase 1: Preparation & Weighing
  • Static Control: The ethynyl group implies a theoretical risk of static sensitivity. Use an ionizing fan or anti-static gun on the weighing boat before adding the solid.

  • Containment: Place the analytical balance inside the fume hood. If vibration is an issue, use a marble balance table, but do not remove the chemical from the hood to weigh it.

  • Tooling: Use a ceramic or glass spatula. Avoid metal spatulas (especially copper or brass) to eliminate any risk of acetylide formation, however remote.

Phase 2: Solubilization & Reaction
  • Solvent Choice: Dissolve the solid immediately after weighing to reduce dust hazard. Dichloromethane (DCM) or Ethyl Acetate are common solvents; note that DCM permeates nitrile gloves rapidly (breakthrough < 4 mins).

    • Critical Action: If using DCM, wear Laminate (Silver Shield) gloves under nitrile, or change outer nitrile gloves immediately upon any contact.

  • Inert Atmosphere: Flush the reaction vessel with Nitrogen or Argon. While the Cbz group is stable, the terminal alkyne can undergo oxidative homocoupling (Glaser coupling) in the presence of oxygen and trace metals.

Phase 3: Cleanup & Waste
  • Decontamination: Wipe all surfaces (balance, hood sash) with a detergent solution, followed by water. Do not use pure organic solvents for initial cleaning, as this spreads the lipophilic contaminant.

  • Disposal: Segregate as Halogenated or Non-Halogenated Organic Waste depending on the solvent used. Do not dispose of down the drain.

Emergency Response Procedures

Incident TypeImmediate ActionFollow-up
Skin Contact Wash immediately with soap and lukewarm water for 15 mins. Do not use ethanol (increases absorption).Seek medical review if redness appears.
Eye Contact Flush at eyewash station for 15 minutes . Hold eyelids open.Consult an ophthalmologist immediately.
Spill (Solid) Dampen a paper towel with water (to prevent dust), wipe up, and place in a sealed bag.Ventilate area.[2][3][4][5][6][7][8][9] Dispose of as hazardous waste.
Inhalation Move to fresh air immediately.Monitor for respiratory irritation (coughing/tightness).

Scientific Workflow Diagram

The following diagram outlines the logical flow of the experimental setup to ensure containment.

Handling_Workflow cluster_hood Engineering Control: Fume Hood Boundary Storage Storage (-20°C) Inert Gas Equilibrate Equilibrate to RT (Prevent Condensation) Storage->Equilibrate Closed Container Transfer Transfer to Hood (Secondary Container) Equilibrate->Transfer Weigh Weighing (Anti-static protocol) Transfer->Weigh Inside Hood Dissolve Solubilization (Immediate) Weigh->Dissolve Minimize Dust React Reaction Setup (Inert Atmosphere) Dissolve->React

Figure 2: Safe handling workflow emphasizing the fume hood boundary.

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.).[2] Personal Protective Equipment (29 CFR 1910.132). United States Department of Labor. [Link][10]

  • American Chemical Society. (2015). Identifying and Evaluating Hazards in Research Laboratories. ACS Committee on Chemical Safety.[11] [Link]

  • European Chemicals Agency (ECHA). (n.d.). Guidance on Intermediates. [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.